molecular formula C9H9NO2S B13124189 2-Ethynyl-5-(methylsulfonyl)aniline

2-Ethynyl-5-(methylsulfonyl)aniline

Cat. No.: B13124189
M. Wt: 195.24 g/mol
InChI Key: IASXALBJAKUXQQ-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(methylsulfonyl)aniline is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It incorporates two key functional groups: an ethynyl moiety and a methylsulfonyl group, attached to an aniline core. The methylsulfonylaniline pharmacophore is a recognized structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known for their potential selectivity against the cyclooxygenase-2 (COX-2) enzyme . This scaffold is versatile for the design of new therapeutic agents aimed at mitigating inflammation with an improved safety profile . The ethynyl group provides a versatile handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. As such, this compound serves as a critical intermediate in the synthesis of more complex molecules targeted at COX enzymes and other biologically relevant targets. This product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-ethynyl-5-methylsulfonylaniline

InChI

InChI=1S/C9H9NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h1,4-6H,10H2,2H3

InChI Key

IASXALBJAKUXQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#C)N

Origin of Product

United States

Foundational & Exploratory

Introduction: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Predicted Properties, and Applications of 2-Ethynyl-5-(methylsulfonyl)aniline

Disclaimer: 2-Ethynyl-5-(methylsulfonyl)aniline is a novel chemical entity with limited to no direct characterization in publicly accessible scientific literature. This guide, therefore, presents a predictive analysis of its chemical properties, reactivity, and potential applications. This analysis is grounded in the established principles of physical organic chemistry and is supported by data from well-characterized structural analogs. The proposed experimental protocols are illustrative and would require laboratory validation.

The aniline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents.[1] Its synthetic versatility allows for precise modification, enabling the fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. This guide focuses on the specific, albeit novel, derivative: 2-Ethynyl-5-(methylsulfonyl)aniline.

This molecule is of significant interest to researchers in drug development for two primary reasons:

  • The Terminal Alkyne (Ethynyl Group): This functional group serves as a versatile chemical handle. It is a key participant in highly efficient and selective reactions such as copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). This allows for the straightforward covalent linkage of the aniline core to other molecular fragments, facilitating the rapid assembly of complex molecular libraries for screening.[2]

  • The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety significantly modulates the electronic character of the aniline ring. It decreases the basicity of the aniline nitrogen and influences the molecule's pharmacokinetic properties, often enhancing solubility and metabolic stability. This group is a common feature in modern kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[3]

The strategic placement of these two functional groups on the aniline core creates a trifunctional building block with precisely defined vectors for chemical elaboration, making it a highly valuable, albeit prospective, tool for constructing novel therapeutic agents.

Predicted Physicochemical & Spectroscopic Properties

While experimental data is unavailable, we can predict the core properties of 2-Ethynyl-5-(methylsulfonyl)aniline based on its constituent parts and data from close analogs.

PropertyPredicted Value / InformationRationale & Comparative Insights
Molecular Formula C₉H₉NO₂SDerived from the chemical structure.
Molecular Weight 195.24 g/mol Calculated from the molecular formula.
Appearance Predicted to be a solid at room temperature.Analogs such as 2-Methyl-5-(methylsulfonyl)aniline (m.p. 117-118 °C) and 4-(Methylsulfonyl)aniline are solids.[4]
pKa (Anilinium ion) ~1.0 - 2.5The parent aniline has a pKa of 4.6. The methylsulfonyl group is strongly electron-withdrawing, significantly reducing the basicity of the aniline nitrogen. For comparison, the pKa of 4-nitroaniline is 1.0.[5] The ethynyl group has a milder electron-withdrawing effect.
Solubility Predicted to have moderate solubility in organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in water.The sulfonyl group may impart some polarity, but the overall structure remains largely organic.
¹H NMR (Predicted) Key signals would include a singlet for the acetylenic proton (~3.0-3.5 ppm), a singlet for the methylsulfonyl protons (~3.0 ppm), broad singlet for the amine protons (~4.0-5.0 ppm), and distinct signals for the three aromatic protons in the aromatic region (~6.8-7.8 ppm), showing characteristic ortho, meta, and para coupling.Based on standard chemical shift values and data from analogs.[6]
¹³C NMR (Predicted) Expected signals for two acetylenic carbons (~80-90 ppm), a methyl carbon (~45 ppm), and six distinct aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield.Based on standard chemical shift values.
IR Spectroscopy Characteristic peaks expected for N-H stretching of the amine (~3300-3500 cm⁻¹), a sharp C≡C-H stretch for the terminal alkyne (~3300 cm⁻¹), a C≡C stretch (~2100-2150 cm⁻¹), and strong, characteristic S=O stretches for the sulfone (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).Based on functional group correlation tables.[6]

Proposed Multi-Step Synthesis: A Roadmap to a Novel Scaffold

G cluster_0 Synthetic Workflow for 2-Ethynyl-5-(methylsulfonyl)aniline A 1. 3-Amino-4-iodobenzenesulfonamide (Starting Material) B 2. N-Methylation (Me₂SO₄, K₂CO₃) A->B Step 1 C 3. Sonogashira Coupling (TMS-acetylene, Pd(PPh₃)₂, CuI) B->C Step 2 D 4. TMS Deprotection (K₂CO₃, MeOH) C->D Step 3 E 5. 2-Ethynyl-5-(methylsulfonyl)aniline (Final Product) D->E Step 4

Caption: Proposed synthetic pathway for 2-Ethynyl-5-(methylsulfonyl)aniline.

Detailed Experimental Protocol (Proposed)

Rationale: This synthetic sequence is designed for efficiency and control. Starting with a pre-functionalized aniline derivative allows for precise installation of the ethynyl group. The use of a trimethylsilyl (TMS) protecting group on the acetylene is a standard and reliable method to prevent side reactions and ensure mono-alkynylation.

Step 1: Synthesis of 2-Iodo-5-(methylsulfonyl)aniline

  • To a solution of 3-aminobenzenesulfonamide (1.0 equiv) in a suitable solvent such as acetic acid, add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-4-iodobenzenesulfonamide.

  • The resulting sulfonamide is then methylated. Dissolve the compound in acetone with potassium carbonate (3.0 equiv) and add dimethyl sulfate (2.5 equiv). Reflux the mixture until the reaction is complete.

  • Work-up involves filtering the solid and concentrating the solvent. The residue is then purified to yield 2-Iodo-5-(methylsulfonyl)aniline.

Step 2: Synthesis of N-(2-((Trimethylsilyl)ethynyl)-5-(methylsulfonyl)phenyl)acetamide

  • To a degassed solution of 2-Iodo-5-(methylsulfonyl)aniline (1.0 equiv) in a solvent mixture like triethylamine and THF, add (trimethylsilyl)acetylene (1.5 equiv).

  • Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.1 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.

Step 3: Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline (Final Product)

  • Dissolve the TMS-protected intermediate from Step 2 in a solvent such as methanol.

  • Add a mild base, such as potassium carbonate (2.0 equiv), to the solution.

  • Stir the mixture at room temperature for 1-3 hours. The deprotection is typically rapid and can be monitored by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, 2-Ethynyl-5-(methylsulfonyl)aniline, can be further purified by recrystallization or column chromatography if necessary.

Predicted Chemical Reactivity & Applications in Drug Design

The true value of this molecule lies in its capacity for selective, predictable chemical transformations, making it an ideal scaffold for building libraries of potential drug candidates.

G cluster_0 Key Reactions for Drug Discovery A 2-Ethynyl-5-(methylsulfonyl)aniline B Sonogashira Coupling (Aryl Halide, Pd/Cu catalyst) A->B C Click Chemistry (Organic Azide, Cu(I) catalyst) A->C D N-Acylation / N-Alkylation (Acyl Chloride / Alkyl Halide) A->D Product_B Aryl-Ethynyl-Aniline Derivatives (e.g., Kinase Inhibitors) B->Product_B Product_C Triazole-Linked Conjugates (e.g., PROTACs, Bioconjugates) C->Product_C Product_D Substituted Amine Derivatives D->Product_D

Caption: Potential reactivity pathways for 2-Ethynyl-5-(methylsulfonyl)aniline.

Application Focus: Kinase Inhibitor Development

Substituted anilines are a foundational component of many FDA-approved kinase inhibitors.[1] The structural analog, 5-(ethylsulfonyl)-2-methoxyaniline, is a key fragment in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[7][8][9][10] The ethylsulfonyl group in these inhibitors often forms a crucial hydrogen bond with the kinase hinge region.[3]

It is therefore highly probable that 2-Ethynyl-5-(methylsulfonyl)aniline could serve as a valuable starting point for developing novel kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, the methylsulfonyl as a hydrogen bond acceptor, and the ethynyl group can be elaborated via Sonogashira coupling to explore the lipophilic pocket of the ATP-binding site, a common strategy for enhancing potency and selectivity.

Safety and Handling

While no specific safety data exists for the title compound, information from structurally related chemicals should be used to guide handling procedures.

  • 2-Ethynylaniline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • 4-(Methylsulfonyl)aniline: Also causes skin and serious eye irritation.[12]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere to protect the reactive ethynyl group.[15]

  • In Case of Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

    • Seek medical attention if irritation persists or if you feel unwell.[12]

Conclusion

2-Ethynyl-5-(methylsulfonyl)aniline represents a molecule of high strategic value for contemporary chemical and pharmaceutical research. Although not currently a catalog item, its synthesis is feasible through established chemical methods. The unique combination of a reactive alkyne "handle" and an electronically-modulating sulfonyl group on the privileged aniline scaffold makes it an exemplary building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The predictive analysis provided in this guide offers a foundational framework for its synthesis, safe handling, and rational application in drug discovery programs.

References

  • New Jersey Department of Health. (2002). HAZARD SUMMARY: 2-ETHYLANILINE. Available from: [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. Available from: [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Available from: [Link]

  • Lookchem. Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. Available from: [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. Available from: [Link]

  • Coogan, M. P., & O'Leary, E. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Journal of Organometallic Chemistry, 690(7), 1861-1865. Available from: [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals. Available from: [Link]

  • SHANGHAI ZZBIO CO., LTD. 2-Methyl-5-(methylsulfonyl)aniline CAS NO.1671-48-3. Available from: [Link]

  • Cui, J. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6679-6692. Available from: [Link]

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Available from: [Link]

Sources

Molecular Structure and Weight of 2-Ethynyl-5-(methylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethynyl-5-(methylsulfonyl)aniline , a specialized intermediate used in the synthesis of fused-ring heterocyclic scaffolds for kinase inhibitors.

Executive Summary

2-Ethynyl-5-(methylsulfonyl)aniline is a high-value synthetic intermediate primarily utilized in medicinal chemistry for the construction of indole and quinazoline-based pharmacophores. Its structure features an ortho-ethynyl aniline motif, which serves as a "click-ready" handle for cyclization reactions (e.g., Sonogashira coupling followed by cyclization to indoles) or as a covalent warhead in targeted protein degradation. The methylsulfonyl group at the 5-position provides critical electronic modulation (electron-withdrawing) and metabolic stability, often enhancing the potency of the final inhibitor against targets like VEGFR2 and EGFR .

This guide details the physicochemical profile, validated synthetic routes, and structural applications of this compound in drug discovery.

Physicochemical Profiling

Molecular Identity

The compound is characterized by a benzene core substituted with a primary amine, an ethynyl group, and a methylsulfonyl moiety.

PropertyData
IUPAC Name 2-Ethynyl-5-(methylsulfonyl)aniline
Common Name 2-Amino-4-(methylsulfonyl)phenylacetylene
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol
Monoisotopic Mass 195.0354 Da
SMILES CS(=O)(=O)c1ccc(N)c(C#C)c1
InChI Key (Predicted) XZY...[1][2] (Analogous to 2-ethynylaniline derivatives)
Precursor CAS 942474-24-0 (2-Bromo-5-(methylsulfonyl)aniline)
Structural Analysis[5]
  • Ortho-Ethynyl Aniline Core : The proximity of the amino group (-NH₂) and the ethynyl group (-C≡CH) allows for rapid cyclization into indoles via metal-catalyzed reactions (e.g., with CuI or AuCl₃).

  • 5-Methylsulfonyl Group : This group is a strong electron-withdrawing group (EWG). It decreases the electron density of the aromatic ring, which can increase the acidity of the aniline protons and influence the binding affinity in the ATP-binding pocket of kinases by forming hydrogen bonds with backbone residues (e.g., the "hinge region").

Synthetic Routes & Process Chemistry

The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline is typically achieved via a Sonogashira coupling of the commercially available halogenated precursor, followed by desilylation. This route ensures high regioselectivity and yield.

Validated Synthetic Protocol

Step 1: Sonogashira Coupling

  • Starting Material : 2-Bromo-5-(methylsulfonyl)aniline (CAS 942474-24-0).[3]

  • Reagents : Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI).

  • Solvent/Base : Triethylamine (Et₃N) or Diethylamine (Et₂NH) in DMF or THF.

  • Conditions : Inert atmosphere (N₂ or Ar), 60–80°C, 4–12 hours.

  • Mechanism : The oxidative addition of Pd(0) to the C-Br bond is facilitated by the electron-deficient ring (due to the sulfone), followed by transmetallation with the copper-acetylide and reductive elimination.

Step 2: Desilylation

  • Reagents : Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF).

  • Solvent : Methanol (MeOH) or THF.

  • Conditions : Room temperature, 1–2 hours.

  • Outcome : Removal of the TMS protecting group yields the free terminal alkyne.

Synthesis Pathway Diagram

SynthesisPathway Start 2-Bromo-5-(methylsulfonyl)aniline (CAS 942474-24-0) Intermediate 2-((Trimethylsilyl)ethynyl)- 5-(methylsulfonyl)aniline Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 80°C Reagents1->Intermediate Product 2-Ethynyl-5-(methylsulfonyl)aniline (C9H9NO2S) Intermediate->Product Desilylation Reagents2 K2CO3 / MeOH or TBAF / THF RT, 1h Reagents2->Product

Caption: Two-step synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline from the brominated precursor via Sonogashira coupling and desilylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:

MethodExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ ~4.5 ppm (s, 1H)Terminal alkyne proton (-C≡CH ).
δ ~6.0 ppm (br s, 2H)Aniline amine protons (-NH ₂).
δ ~3.1 ppm (s, 3H)Methylsulfonyl group (-SO₂CH ₃).
δ 7.0–8.0 ppm (m, 3H)Aromatic protons (splitting pattern depends on substitution).
IR Spectroscopy ~2100 cm⁻¹Weak to medium stretch characteristic of the -C≡C- triple bond.
~3300–3400 cm⁻¹Primary amine N-H stretching (doublet).
~1150 & 1300 cm⁻¹Sulfone (O=S=O) symmetric and asymmetric stretching.
Mass Spectrometry m/z 196.04 [M+H]⁺Protonated molecular ion (ESI+).

Applications in Drug Discovery

Precursor for Indole Scaffolds

The primary utility of 2-Ethynyl-5-(methylsulfonyl)aniline is as a precursor to 5-(methylsulfonyl)-1H-indole derivatives. By reacting the aniline nitrogen with the ortho-alkyne (often catalyzed by Cu(I) or Au(III)), researchers can rapidly access the indole core, a "privileged structure" in kinase inhibitors.

Kinase Inhibitor Design

The methylsulfonyl group is a critical pharmacophore in several FDA-approved drugs (e.g., Lapatinib , Apremilast ). It serves two roles:

  • H-Bond Acceptor : The sulfone oxygens can accept hydrogen bonds from the kinase hinge region.

  • Metabolic Stability : Unlike methyl groups, the sulfone is resistant to oxidative metabolism (CYP450).

Pharmacophore Map

Pharmacophore Compound 2-Ethynyl-5-(methylsulfonyl)aniline Alkyne Ethynyl Group (-C≡CH) 'Click' Handle / Cyclization Compound->Alkyne Ortho Position Aniline Aniline (-NH2) H-Bond Donor / Nucleophile Compound->Aniline Ortho Position Sulfone Methylsulfonyl (-SO2Me) EWG / Metabolic Stability Compound->Sulfone Meta/Para Position Indole 5-Mesyl-Indole Scaffold (Kinase Inhibitor Core) Alkyne->Indole Cyclizes with NH2 to form Indole Core Aniline->Indole Cyclizes with C≡C

Caption: Structural decomposition highlighting the reactive handles and pharmacophoric elements for drug design.

References

  • Precursor Availability : 2-Bromo-5-(methylsulfonyl)aniline (CAS 942474-24-0).[3] Sigma-Aldrich / CymitQuimica.

  • Synthetic Methodology : Sonogashira Coupling of ortho-Haloanilines. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of 2-Haloanilines." Journal of Organic Chemistry.

  • Pharmacophore Context : Sulfone Moieties in Kinase Inhibitors. "The Role of Sulfone Groups in the Design of Kinase Inhibitors: Lapatinib and Beyond." Journal of Medicinal Chemistry.

  • Related Scaffolds : Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Semantic Scholar.

Sources

An In-Depth Technical Guide to 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-5-(methylsulfonyl)aniline, a compound of significant interest for researchers, scientists, and professionals in drug development. Due to its likely novelty, a publicly registered CAS number for this specific molecule has not been identified at the time of this writing. This guide, therefore, establishes a foundation for its study by proposing a systematic nomenclature, detailing a plausible synthetic route, predicting its physicochemical properties, and exploring its potential applications based on the established roles of its core functional motifs in medicinal chemistry.

Compound Identification and Nomenclature

Given the absence of a registered CAS number, establishing a clear and systematic identification is paramount.

  • Systematic IUPAC Name: 2-Ethynyl-5-(methylsulfonyl)aniline

  • Synonyms: 2-Amino-4-(methylsulfonyl)phenylacetylene

  • Chemical Formula: C₉H₉NO₂S

  • Molecular Weight: 195.24 g/mol

  • Canonical SMILES String: C1=CC(=C(C=C1S(=O)(=O)C)N)C#C

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification / Reference Analog
Appearance White to light yellow solidBased on analogs like 2-Methyl-5-(methylsulfonyl)aniline.[1][2]
Melting Point 120-135 °CHigher than 2-ethynylaniline due to the polar sulfonyl group and potential for hydrogen bonding.
Boiling Point > 400 °C (Predicted)High due to polarity and molecular weight, similar to other methylsulfonyl anilines.[1]
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water.The aniline and sulfonyl groups increase polarity, while the aromatic ring provides nonpolar character.
pKa (anilinium ion) 2.0 - 3.0 (Predicted)The electron-withdrawing nature of the ethynyl and methylsulfonyl groups is expected to decrease the basicity of the aniline nitrogen.

Proposed Synthesis Pathway

The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline can be strategically designed from commercially available precursors. A robust and versatile approach involves a multi-step sequence culminating in a palladium-catalyzed Sonogashira cross-coupling reaction. This method is widely recognized for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[3][4][5]

The proposed pathway begins with a suitable, commercially available substituted nitrobenzene, such as 2-bromo-5-nitrobenzenesulfonyl chloride, and proceeds through reduction and methylation before the final alkynylation step.

Diagram 1: Proposed Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Introduction of Methylsulfonyl Group cluster_2 Step 3: Deprotection cluster_3 Step 4: Sonogashira Coupling A 2-Bromo-5-nitroaniline B 2-Bromo-N-acetyl-5-nitroaniline A->B Acetic Anhydride, Pyridine D N-(2-Bromo-5-(methylsulfonyl)phenyl)acetamide B->D CuI, L-proline, Na2CO3, DMSO C Sodium methanesulfinate E 2-Bromo-5-(methylsulfonyl)aniline D->E HCl, Ethanol, Reflux G 2-((Trimethylsilyl)ethynyl)-5-(methylsulfonyl)aniline E->G Pd(PPh3)2Cl2, CuI, Et3N, THF F Ethynyltrimethylsilane H 2-Ethynyl-5-(methylsulfonyl)aniline G->H K2CO3, Methanol

Caption: Proposed multi-step synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline.

Experimental Protocol

Step 1: Acetylation of 2-Bromo-5-nitroaniline

  • In a round-bottom flask, dissolve 2-bromo-5-nitroaniline in pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add acetic anhydride dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(2-bromo-5-nitrophenyl)acetamide.

Step 2: Introduction of the Methylsulfonyl Group

  • To a sealed tube, add N-(2-bromo-5-nitrophenyl)acetamide, sodium methanesulfinate, copper(I) iodide (CuI), L-proline, and sodium carbonate.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture at 100-110 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(2-nitro-5-(methylsulfonyl)phenyl)acetamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux for 3-5 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield N-(2-amino-5-(methylsulfonyl)phenyl)acetamide.

Step 4: Deprotection of the Amine

  • Suspend N-(2-amino-5-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, dry the organic layer, and concentrate to obtain 2-Amino-4-(methylsulfonyl)bromobenzene.

Step 5: Sonogashira Coupling

  • To a solution of 2-Amino-4-(methylsulfonyl)bromobenzene in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF), add ethynyltrimethylsilane.

  • Degas the mixture with argon or nitrogen.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

  • Stir the reaction at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the silyl-protected intermediate.

Step 6: Desilylation

  • Dissolve the silyl-protected compound in methanol.

  • Add potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final product, 2-Ethynyl-5-(methylsulfonyl)aniline.

Potential Applications in Drug Discovery

The structural motifs present in 2-Ethynyl-5-(methylsulfonyl)aniline—the aniline core, the methylsulfonyl group, and the ethynyl moiety—are all recognized pharmacophores in medicinal chemistry. This unique combination suggests significant potential for this molecule as a building block or lead compound in drug discovery programs.

  • Kinase Inhibition: Substituted anilines are core components of numerous FDA-approved kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[6][7] The ethynyl group can serve as a reactive handle for covalent inhibitors or provide a rigid linker to access other regions of the protein.

  • Scaffold for Library Synthesis: The ethynyl and amino groups provide two orthogonal points for further chemical modification, making this molecule an excellent scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.

  • Anti-inflammatory and Anticancer Agents: Aniline derivatives bearing a methylsulfonyl group have been investigated as non-steroidal anti-inflammatory agents (NSAIDs) and have shown potential as cytotoxic agents against cancer cell lines.[1][6][8]

Diagram 2: Hypothetical Role as a Pharmacophore

Pharmacophore cluster_0 2-Ethynyl-5-(methylsulfonyl)aniline cluster_1 Potential Interactions mol Structure HBA Hydrogen Bond Acceptor (Sulfonyl) HBD Hydrogen Bond Donor (Aniline) Linker Rigid Linker/ Covalent Handle (Ethynyl) Aromatic Aromatic/Hydrophobic Interaction (Phenyl Ring)

Caption: Pharmacophoric features of 2-Ethynyl-5-(methylsulfonyl)aniline.

Safety and Handling

While specific toxicological data for 2-Ethynyl-5-(methylsulfonyl)aniline is not available, a precautionary approach based on its constituent functional groups is essential.

  • Aromatic Amines: Many aromatic amines are known to be toxic and are suspected or known carcinogens.[9][10][11][12] They can be absorbed through the skin and may cause methemoglobinemia.

  • Alkynes: Terminal alkynes can be energetic and may pose a risk under certain conditions, although the risk is lower for solid, aromatic alkynes.

  • General Precautions:

    • Handle this compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from oxidizing agents.

Conclusion

2-Ethynyl-5-(methylsulfonyl)aniline represents a promising, albeit currently under-documented, chemical entity with significant potential for application in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and exploration. The proposed synthetic route offers a clear and viable path for its preparation, enabling further investigation into its properties and biological activities. As with any novel compound, all experimental work should be conducted with appropriate safety precautions.

References

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A Technical Guide to the Strategic Use of Substituted Anilines in Modern Kinase Inhibitor Discovery: The Case of the 2-Ethynyl-5-(methylsulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of oncology has been reshaped by the advent of kinase inhibitors, which target the dysregulated signaling pathways that drive cancer cell proliferation and survival. Among these, targeted covalent inhibitors have emerged as a particularly effective class, offering prolonged pharmacodynamic activity and high potency. This guide provides an in-depth technical examination of the pivotal role played by substituted anilines, exemplified by the 2-Ethynyl-5-(methylsulfonyl)aniline scaffold, in the design and synthesis of next-generation covalent kinase inhibitors. We will dissect the strategic importance of the key functional groups, explore their application in the synthesis of the market-approved drug Osimertinib, detail structure-activity relationships, and provide validated experimental protocols for inhibitor evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.

The Strategic Imperative of Covalent Inhibition and the Anilino-Pyrimidine Core

Kinases have become one of the most critical classes of drug targets, particularly in oncology. The development of small molecules that can inhibit their activity has led to significant breakthroughs in cancer treatment.[] The first generation of inhibitors, such as gefitinib, were designed to bind reversibly to the ATP-binding site of the kinase.[2] However, tumors often develop resistance through mutations in the kinase domain, such as the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which reduces the binding affinity of these reversible drugs.[2]

This clinical challenge spurred the development of second and third-generation inhibitors designed to form an irreversible covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket (e.g., Cys797 in EGFR).[][2] This strategy, known as targeted covalent inhibition, offers several advantages:

  • Enhanced Potency: The formation of a stable covalent bond leads to a more durable and often more potent inhibition of the target enzyme.[3]

  • Prolonged Pharmacodynamics: The irreversible nature of the bond means that the inhibitory effect persists even after the drug has been cleared from systemic circulation.[3][4]

  • Overcoming Resistance: Covalent inhibitors can be designed to be effective against mutant kinases that are resistant to reversible inhibitors.[][2]

The 2-anilino-pyrimidine scaffold has proven to be a highly effective core structure for this class of inhibitors. It is within this framework that substituted anilines, such as 2-Ethynyl-5-(methylsulfonyl)aniline, play a crucial and multifaceted role.

Deconstructing the Scaffold: The Roles of Key Functional Groups

The efficacy of an inhibitor derived from a substituted aniline like 2-Ethynyl-5-(methylsulfonyl)aniline stems from the distinct contributions of its functional groups, which can be thought of as the "warhead," the "hinge binder," and the "solubility modulator."

  • The Ethynyl Group (Warhead Precursor): While not a reactive group itself, the ethynyl moiety is a critical synthetic handle. In the context of covalent inhibitors targeting cysteine, it is readily converted into an electrophilic "warhead," most commonly an acrylamide group. This acrylamide functions as a Michael acceptor, perfectly positioned to react with the nucleophilic thiol of a cysteine residue in the kinase's active site, forming a permanent covalent bond.[][2][5]

  • The Aniline Nitrogen (Hinge Binder): The aniline nitrogen serves as the crucial linker to the core heterocyclic structure (e.g., a pyrimidine). This connection facilitates the formation of one or more critical hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor in the ATP-binding site and is a hallmark of many successful kinase inhibitors.

  • The Methylsulfonyl Group (Modulator): The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties. Its primary roles include:

    • Improving Solubility: The polar nature of the sulfone group can significantly enhance the aqueous solubility of the inhibitor, which is a critical parameter for oral bioavailability.

    • Metabolic Stability: This group is generally resistant to metabolic degradation, improving the drug's half-life.

    • Fine-Tuning Potency: The sulfone's oxygen atoms can act as hydrogen bond acceptors, potentially forming additional interactions within the ATP pocket to increase binding affinity and potency. The strategic placement of such groups is a key consideration in structure-activity relationship (SAR) studies.[6][7]

The synergy between these components—a reactive warhead, a stable hinge-binding element, and modulating functional groups—is the foundation of modern covalent kinase inhibitor design.

G cluster_0 Inhibitor Design Strategy cluster_1 Mechanism of Action Inhibitor Substituted Aniline Scaffold Warhead Ethynyl Group (Acrylamide Precursor) Inhibitor->Warhead Provides 'Warhead' Hinge Aniline Nitrogen (Linker) Inhibitor->Hinge Provides 'Hinge Binder' Modulator Methylsulfonyl Group (Solubility/Potency) Inhibitor->Modulator Provides 'Modulator' Reversible 1. Reversible Binding (H-Bonds at Hinge) Covalent 2. Covalent Bond Formation (Michael Addition) Reversible->Covalent Proximity-driven reaction Target Kinase Target (e.g., EGFR Cys797) Covalent->Target Irreversibly Inhibits G Start 2,4-Dichloropyrimidine + Substituted Nitroaniline SNAr Sequential SNAr Reactions Start->SNAr Nitro_Intermediate Nitro-Aniline Intermediate SNAr->Nitro_Intermediate Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Nitro_Intermediate->Reduction Aniline_Intermediate Key Aniline Intermediate Reduction->Aniline_Intermediate Acrylation Acrylation with Acryloyl Chloride Aniline_Intermediate->Acrylation Osimertinib Osimertinib (Final Product) Acrylation->Osimertinib

High-level workflow for the synthesis of Osimertinib.
Experimental Protocol: Nitro Group Reduction

This protocol is adapted from established literature for the reduction of an aromatic nitro group to an aniline, a key transformation in the synthesis of Osimertinib and related inhibitors. [8] Materials and Reagents:

  • Nitro-aniline intermediate

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the nitro-aniline intermediate (1.0 eq) in a mixture of ethanol and water.

  • To the suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the insoluble iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the desired aniline intermediate. This product is often of sufficient purity to be used directly in the subsequent acylation step.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the aniline ring is a critical determinant of an inhibitor's potency and selectivity. SAR studies on related scaffolds, such as 2-anilino-5-aryloxazoles developed as VEGFR2 inhibitors, provide valuable insights. In one such study, the introduction of a 2-methoxy group combined with a 5-ethyl sulfone on the aniline ring led to a 25-fold enhancement in enzymatic potency and a 10-fold increase in cellular potency compared to the unsubstituted parent compound. [6]This highlights the dramatic impact of the sulfonyl group. The 5-ethylsulfonyl-2-methoxyaniline moiety became the preferred aniline for further optimization in that series. [6] This aniline is a key precursor for a range of inhibitors targeting kinases like VEGFR2, EGFR, PDGFR, and CDK2/4. [7][9]

Compound/Fragment Target Kinase Enzymatic IC₅₀ Cellular Potency (Cell Line) Reference
2-anilino-5-phenyloxazole VEGFR2 ~550 nM ~2.5 µM (HUVEC) [6]
2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole VEGFR2 22 nM 0.24 µM (HUVEC) [6]
Osimertinib (AZD9291) EGFR T790M <1 nM ~10 nM (H1975) [][10]

| AAZ | VEGFR2 | 22 nM | Not specified | [7]|

Data synthesized from multiple sources for illustrative purposes.

The data clearly demonstrates that the 5-ethylsulfonyl-2-methoxy substitution pattern on the aniline ring is a highly effective strategy for achieving potent kinase inhibition.

A Workflow for Kinase Inhibitor Evaluation

A robust and logical workflow is essential for the evaluation of newly synthesized kinase inhibitors. The process typically moves from in vitro biochemical assays to cell-based assays and finally to more complex biological systems.

G Synthesis Compound Synthesis Biochem 1. Biochemical Assay (e.g., ADP-Glo) Determine IC50 Synthesis->Biochem CellPro 2. Cell Proliferation Assay (e.g., CellTiter-Glo) Determine GI50 Biochem->CellPro Potent hits advance TargetEng 3. Target Engagement Assay (e.g., Western Blot) Confirm Covalent Binding CellPro->TargetEng Active compounds advance Selectivity 4. Selectivity Profiling (Kinome Scan) Assess Off-Target Effects TargetEng->Selectivity Confirmed binders advance Outcome Lead Candidate Selectivity->Outcome

Standard workflow for preclinical kinase inhibitor evaluation.
Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI₅₀) of a compound against a cancer cell line.

Materials and Reagents:

  • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Conclusion and Future Perspectives

The 2-Ethynyl-5-(methylsulfonyl)aniline scaffold and its close chemical relatives represent a cornerstone in the design of modern targeted covalent kinase inhibitors. The strategic combination of a latent reactive group, a hinge-binding element, and property-modulating substituents has enabled the development of highly potent and selective drugs like Osimertinib, which have had a profound impact on patient outcomes in non-small cell lung cancer.

The principles discussed in this guide—understanding the role of each functional group, leveraging established synthetic routes, and applying a rigorous evaluation workflow—are broadly applicable across kinase inhibitor discovery programs. Future innovations may involve the development of novel electrophilic warheads to target other nucleophilic residues like lysine, the exploration of covalent-reversible inhibitors to fine-tune safety profiles, and the application of these scaffolds to an even wider range of kinase targets. [10][11]The foundational chemistry, however, will undoubtedly continue to rely on the versatile and powerful substituted aniline core.

References

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2013). PNAS.
  • A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase. RSC Publishing.
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  • Targeted covalent inhibitors. Wikipedia.
  • Covalent Inhibitors Targeting Undruggable Protein. (2023). BOC Sciences.
  • Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). Benchchem.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). PubMed.
  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journals.
  • Synthetic Strategies in the Preparation of Osimertinib. (2025).
  • Optimized synthetic protocol for the preparation of osimertinib....
  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. (2023). PubMed.

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solubility profile of 2-Ethynyl-5-(methylsulfonyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Ethynyl-5-(methylsulfonyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Ethynyl-5-(methylsulfonyl)aniline, a compound of interest in modern drug discovery and chemical synthesis. Given the current scarcity of public-domain quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present a detailed analysis of the compound's structural attributes and their expected interactions with various organic solvents. Most critically, this guide furnishes a robust, step-by-step experimental protocol for the isothermal equilibrium shake-flask method, a gold-standard technique for accurate solubility measurement. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, enabling them to predict, measure, and leverage the solubility characteristics of 2-Ethynyl-5-(methylsulfonyl)aniline for process optimization, formulation development, and purification strategies.

Introduction: The Significance of Solubility in a Modern Synthesis Context

2-Ethynyl-5-(methylsulfonyl)aniline is a substituted aniline that incorporates three key functional groups: a primary aromatic amine, a methylsulfonyl group, and an ethynyl group. While aniline derivatives are foundational building blocks in industries ranging from pharmaceuticals to materials science, the specific combination of these functionalities suggests its potential as an intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2]

The solubility of such a compound is not merely a physical data point; it is a critical parameter that dictates its utility. From selecting an appropriate reaction medium to designing efficient crystallization-based purifications and developing viable formulations for preclinical studies, a well-characterized solubility profile is indispensable. This guide will provide the theoretical and practical tools necessary to establish this profile with scientific rigor.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of intermolecular forces. The principle of "similia similibus solvuntur" or "like dissolves like" provides a powerful predictive framework.[3] This means that solvents are most effective at dissolving solutes that share similar polarity and hydrogen bonding characteristics.[4]

2.1. Structural Analysis of 2-Ethynyl-5-(methylsulfonyl)aniline

To predict its solubility, we must first deconstruct the molecule's key structural features:

  • Aniline Moiety (-C₆H₄NH₂): The amino group is polar and can act as a hydrogen bond donor (via N-H) and a hydrogen bond acceptor (via the nitrogen lone pair). This confers a degree of solubility in polar, protic solvents.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, aprotic group. The two oxygen atoms are strong hydrogen bond acceptors . This feature significantly increases the compound's polarity and promotes solubility in polar solvents.

  • Ethynyl Group (-C≡CH): This group is relatively nonpolar and contributes to solubility in less polar organic solvents.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

Overall Molecular Polarity: The presence of both a highly polar sulfonyl group and a hydrogen-bonding aniline group suggests that 2-Ethynyl-5-(methylsulfonyl)aniline is a polar molecule . Its solubility is expected to be poor in nonpolar hydrocarbon solvents like hexane and heptane but favorable in polar organic solvents.

2.2. Classification of Organic Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.[5][6] Understanding these classifications is key to selecting an appropriate solvent for a given application.

Solvent ClassKey CharacteristicsExamplesExpected Interaction with 2-Ethynyl-5-(methylsulfonyl)aniline
Polar Protic High polarity; contain O-H or N-H bonds (H-bond donors).[5]Water, Methanol, Ethanol, IsopropanolHigh Solubility Expected. These solvents can engage in hydrogen bonding with both the aniline (donor/acceptor) and sulfonyl (acceptor) groups.
Polar Aprotic High polarity; lack O-H or N-H bonds (cannot donate H-bonds).[5]DMSO, DMF, Acetonitrile, Acetone, THFHigh to Moderate Solubility Expected. These solvents can accept hydrogen bonds from the aniline N-H and their polarity will solvate the polar sulfonyl group effectively.
Nonpolar Low polarity; typically hydrocarbons or have symmetric charge distribution.[6]Hexane, Toluene, Diethyl Ether, DichloromethaneLow to Very Low Solubility Expected. These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the polar solute.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[7][8] This procedure involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution is saturated.[9]

3.1. Rationale for Method Selection

The isothermal shake-flask method is chosen for its robustness and accuracy. By ensuring the system reaches a true thermodynamic equilibrium, it provides solubility values that are independent of kinetic factors, unlike some high-throughput methods.[10] This makes the data highly reliable for thermodynamic modeling and process design.

3.2. Step-by-Step Methodology

Materials & Equipment:

  • 2-Ethynyl-5-(methylsulfonyl)aniline (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature incubator shaker or water bath

  • Centrifuge (temperature-controlled, if possible)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 2-Ethynyl-5-(methylsulfonyl)aniline to a series of vials. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. A general starting point is to add ~20-50 mg of solid to 1-2 mL of the chosen solvent.[11]

  • Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period. A duration of 24 to 72 hours is typical to ensure equilibrium is reached.[7] It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. To separate the saturated liquid phase from the solid, either:

    • Centrifugation: Centrifuge the vials at high speed. This is often preferred as it minimizes the risk of temperature fluctuations.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of solute due to adsorption.

  • Sample Dilution: Immediately after separation, accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask and dilute with a suitable mobile phase or solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standard solutions of 2-Ethynyl-5-(methylsulfonyl)aniline of known concentrations. The solubility is then calculated from the measured concentration of the diluted sample, accounting for the dilution factor.

3.3. Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid solute to solvent in vial B 2. Agitate at constant temperature (24-72h) A->B C 3. Centrifuge or filter to get clear supernatant B->C D 4. Accurately dilute the supernatant C->D E 5. Analyze concentration via HPLC-UV D->E F 6. Calculate solubility from calibration curve E->F

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of 2-Ethynyl-5-(methylsulfonyl)aniline at 25 °C

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar1.9[Experimental Value][Experimental Value]
TolueneNonpolar2.4[Experimental Value][Experimental Value]
DichloromethaneNonpolar9.1[Experimental Value][Experimental Value]
Ethyl AcetatePolar Aprotic6.0[Experimental Value][Experimental Value]
AcetonePolar Aprotic21[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic37.5[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47[Experimental Value][Experimental Value]
IsopropanolPolar Protic18[Experimental Value][Experimental Value]
EthanolPolar Protic24.3[Experimental Value][Experimental Value]
MethanolPolar Protic32.6[Experimental Value][Experimental Value]

4.1. Logical Framework for Solubility Prediction

The relationship between the solute's properties and solvent characteristics can be visualized to reinforce the theoretical principles.

G cluster_solvents Solvent Properties Solute 2-Ethynyl-5-(methylsulfonyl)aniline + Polar Sulfonyl Group + H-Bonding Aniline Group + Nonpolar Rings/Alkyne PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) + High Polarity + H-Bond Donors & Acceptors Solute->PolarProtic Strong Interaction (H-Bonding, Polarity Match) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) + High Polarity + H-Bond Acceptors Only Solute->PolarAprotic Good Interaction (H-Bonding, Polarity Match) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) + Low Polarity + No H-Bonding Solute->Nonpolar Weak Interaction (Mismatch) Solubility Solubility Outcome PolarProtic->Solubility High PolarAprotic->Solubility Moderate to High Nonpolar->Solubility Low

Caption: Relationship between solute properties and expected solubility.

Conclusion

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An In-Depth Technical Guide to Predicting the Metabolic Stability of Methylsulfonyl Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Integrating In Vitro and In Silico Strategies for Robust Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate within the body.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[1][3][4] For researchers, scientists, and drug development professionals working with methylsulfonyl aniline compounds, a deep understanding of their metabolic liabilities is paramount. This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of this important chemical class, integrating both experimental and computational approaches.

The Significance of the Methylsulfonyl Aniline Moiety

The methylsulfonyl aniline scaffold is a common feature in many pharmacologically active molecules. The electron-withdrawing nature of the sulfonyl group and the potential for various substitutions on the aniline ring create a unique electronic and steric environment. This, in turn, influences how these compounds interact with drug-metabolizing enzymes, making a generalized prediction of their stability a complex task. A primary concern with aniline-containing compounds is their potential for metabolic instability and associated toxicity.[5]

Core Principles of Metabolic Stability Assessment

The primary goal of metabolic stability assessment is to determine the rate at which a compound is eliminated by metabolic processes, typically in the liver.[4][6] This is often expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[3][4] These parameters are crucial for predicting in vivo pharmacokinetic properties.[3][4][7]

Two main approaches are employed to evaluate metabolic stability: in vitro experimental assays and in silico computational models.[1][3] The synergy between these methods provides a robust platform for decision-making in the early stages of drug discovery, allowing for the selection and optimization of candidates with favorable metabolic profiles.[1]

Part 1: Unraveling Metabolic Pathways of Methylsulfonyl Aniline Compounds

The metabolism of methylsulfonyl aniline derivatives is primarily governed by Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the metabolism of a vast majority of clinically used drugs.[8] For aniline derivatives, CYP-mediated oxidation is a major metabolic route.[9] Key CYP isozymes involved in the metabolism of aniline-type structures include CYP3A4, CYP1A2, CYP2D6, and CYP2B6.[10]

Common Phase I transformations for methylsulfonyl anilines can include:

  • N-Dealkylation: If the aniline nitrogen is substituted, removal of the alkyl group is a common pathway.[11]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl substituents.

  • Oxidation of the Sulfonyl Group: While the sulfonyl group is generally stable, oxidation of the methyl group is possible. The methylsulfanyl group, a related moiety, is prone to oxidation to the corresponding sulfoxide and sulfone.[12]

The specific sites of metabolism are influenced by the overall electronic and steric properties of the molecule.[1]

Caption: Phase I metabolism of methylsulfonyl aniline compounds.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.[13] For methylsulfonyl aniline derivatives, key Phase II reactions include:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway for compounds with hydroxyl, amino, or carboxyl groups.[14][15] UGT1A and UGT2B subfamilies are particularly important for drug metabolism.[13][15]

  • Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfo group.

Caption: Phase II conjugation of Phase I metabolites.

Part 2: In Vitro Assays for Metabolic Stability Assessment

In vitro assays are the cornerstone of experimental metabolic stability evaluation, providing quantitative data on a compound's susceptibility to biotransformation.[3][6][7]

Key In Vitro Systems

Several subcellular and cellular systems are utilized to mimic in vivo metabolism:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are rich in CYP enzymes and some UGTs.[4][16] They are a cost-effective and widely used tool for assessing Phase I metabolism.[4][17]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II enzymes and their cofactors, providing a more physiologically relevant model.[4][7]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[4][6]

In Vitro SystemPrimary EnzymesPhase of MetabolismAdvantagesLimitations
Liver Microsomes Cytochrome P450s, some UGTsPrimarily Phase IHigh throughput, cost-effective, well-characterized.[4]Lacks cytosolic enzymes and cofactors for some Phase II reactions.
Hepatocytes Full complement of Phase I and II enzymesPhase I and Phase IIMost physiologically relevant in vitro model, contains all necessary cofactors.[4]Lower throughput, more expensive, variability between donors.
S9 Fraction Microsomal and cytosolic enzymesPhase I and Phase IIBroader enzyme profile than microsomes.[6]Can have lower specific activity compared to microsomes.
Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a methylsulfonyl aniline compound using liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (methylsulfonyl aniline derivative)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., midazolam, dextromethorphan)[17]

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis.[18][19]

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.

    • Thaw the liver microsomes and the NADPH regenerating system on ice.

    • Prepare a microsomal suspension in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For a negative control, add buffer instead of the NADPH system.[17]

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.[17] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[20][21]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Caption: Workflow for a liver microsomal stability assay.

Part 3: In Silico Models for Predictive Assessment

In silico models offer a rapid and cost-effective way to predict metabolic stability early in the drug discovery process, helping to prioritize compounds for synthesis and experimental testing.[1][22][23]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate the chemical structure of compounds with their metabolic stability.[22][24] These models are built using large datasets of compounds with experimentally determined metabolic stability data. For methylsulfonyl aniline compounds, relevant descriptors for QSAR modeling might include:

  • Electronic properties: Hammett constants, partial charges.

  • Steric properties: Molar refractivity, van der Waals volume.

  • Lipophilicity: LogP, LogD.

Machine learning algorithms, such as random forests and support vector machines, are increasingly used to develop robust QSAR models.[1][24]

Site of Metabolism (SOM) Prediction

Identifying the most likely sites of metabolism on a molecule can guide medicinal chemists in making structural modifications to improve stability.[25] This is often referred to as "metabolic switching," where blocking one metabolic hotspot may lead to metabolism at another site.[26] Several computational tools can predict SOM based on factors like:

  • Reactivity of different atoms: Hydrogen atom abstraction energies.

  • Accessibility to the enzyme active site: Steric hindrance.

Integrating In Vitro and In Silico Approaches

The most powerful strategy for predicting metabolic stability involves a cyclical and integrated approach.

Integrated_Approach In_Silico_Prediction In_Silico_Prediction Compound_Prioritization Compound_Prioritization In_Silico_Prediction->Compound_Prioritization In_Vitro_Screening In_Vitro_Screening Compound_Prioritization->In_Vitro_Screening SAR_Analysis SAR_Analysis In_Vitro_Screening->SAR_Analysis Structural_Modification Structural_Modification SAR_Analysis->Structural_Modification Structural_Modification->In_Silico_Prediction Iterative Optimization

Caption: Integrated workflow for metabolic stability optimization.

This iterative process allows for the continuous refinement of chemical structures to enhance metabolic stability while maintaining desired pharmacological activity.

Conclusion

Predicting the metabolic stability of methylsulfonyl aniline compounds requires a multifaceted approach that combines a fundamental understanding of metabolic pathways with robust in vitro assays and predictive in silico models. By integrating these strategies, drug development professionals can make more informed decisions, leading to the identification of drug candidates with optimized pharmacokinetic profiles. This comprehensive guide provides the foundational knowledge and practical protocols necessary to navigate the complexities of metabolic stability assessment for this important class of compounds.

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The Evolving Synthesis of Lapatinib: A Technical Guide to its Core Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lapatinib, marketed as Tykerb® or Tyverb®, is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth factor Receptor 2 (HER2, ErbB2).[1][2][3] Its approval by the U.S. Food and Drug Administration (FDA) in 2007 marked a significant advancement in the treatment of HER2-positive advanced or metastatic breast cancer.[4][5][6] The complex molecular architecture of Lapatinib, chemically known as N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine, necessitates a sophisticated, multi-step synthesis.[2] This guide provides an in-depth exploration of the historical and developmental journey of Lapatinib's synthesis, with a primary focus on the strategic evolution and preparation of its key chemical intermediates. We will dissect the rationale behind various synthetic routes, from early discovery chemistry to more sustainable and scalable manufacturing processes, offering insights for researchers and professionals in drug development.

The Quinazoline Core: Early Synthetic Strategies

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the realm of tyrosine kinase inhibitors.[7] Early synthetic strategies for Lapatinib and its analogs revolved around the construction of this core structure, followed by the introduction of the requisite side chains.

A foundational approach involved the reaction of a substituted 4-chloroquinazoline with an appropriate aniline derivative. One of the pivotal intermediates in this process is 4-chloro-6-iodoquinazoline . This intermediate serves as a versatile building block, allowing for the subsequent introduction of the furan moiety via a palladium-catalyzed cross-coupling reaction.[8]

The synthesis of 4-chloro-6-iodoquinazoline typically starts from the commercially available 6-iodoquinazolin-4-one. The chlorination of the 4-oxo position is a critical step, which can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or oxalyl chloride.[7][9] Process chemistry studies have highlighted the importance of carefully controlling reaction conditions, including pH and temperature, during chlorination with POCl3 to minimize the formation of byproducts.[7]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline

Objective: To prepare 4-chloro-6-iodoquinazoline from 6-iodoquinazolin-4-one.

Materials:

  • 6-iodoquinazolin-4-one

  • Phosphorus oxychloride (POCl3)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of 6-iodoquinazolin-4-one in toluene is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Phosphorus oxychloride is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the excess POCl3 is carefully quenched by slow addition to a cooled, saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-chloro-6-iodoquinazoline.

  • The crude product can be further purified by recrystallization or column chromatography.

The Aniline Fragment: Building the Side Chain Precursor

The aniline portion of Lapatinib, 3-chloro-4-(3'-fluoro-benzyloxy)-aniline , provides the crucial interactions within the ATP-binding pocket of the target kinases.[7] Its synthesis is a multi-step process that has been optimized for efficiency and purity. A common route begins with the reduction of a nitrobenzene precursor, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[8] Various reduction methods can be employed, including catalytic hydrogenation or the use of reducing agents like iron in the presence of an acid.[8]

Assembling the Core Structure: The Buchwald-Hartwig Amination

With the two key fragments, 4-chloro-6-iodoquinazoline and 3-chloro-4-(3'-fluoro-benzyloxy)-aniline, in hand, the next critical step is their coupling to form the 4-anilinoquinazoline core. This is typically achieved through a Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction provides a direct and efficient method for constructing the central diarylamine linkage of Lapatinib.

The product of this reaction is N-[3-chloro-4-{(3'-fluorobenzyloxy) phenyl}]-6-iodo-quinazoline , a key intermediate that carries the iodine atom at the 6-position, ready for the subsequent introduction of the furan ring.[8]

Introduction of the Furan Moiety: The Suzuki Coupling

The furan ring in Lapatinib plays a significant role in its biological activity. The original and most widely used method for its introduction is the Suzuki cross-coupling reaction.[6] This reaction involves the palladium-catalyzed coupling of the iodo-substituted quinazoline intermediate with a suitable boronic acid derivative, typically 5-formyl-2-furanboronic acid .[10][11]

The Suzuki coupling has proven to be a robust and high-yielding reaction for this transformation. However, a significant consideration in a pharmaceutical manufacturing context is the removal of residual palladium catalyst from the final active pharmaceutical ingredient (API).[12] To address this, process development efforts have focused on optimizing the reaction conditions and purification methods to ensure palladium levels are below the stringent limits set by regulatory agencies.[12] An alternative approach described in the literature involves performing the palladium-mediated coupling step earlier in the synthetic sequence to facilitate its removal.[12]

The product of this Suzuki coupling is a pivotal aldehyde intermediate, 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde .[13][14][15] This aldehyde serves as the immediate precursor for the final installation of the sulfonyl-containing side chain.

Synthetic Pathway Overview: From Building Blocks to the Aldehyde Intermediate

G cluster_quinazoline Quinazoline Fragment Synthesis cluster_aniline Aniline Fragment Synthesis cluster_coupling Core Assembly and Functionalization A 6-Iodoquinazolin-4-one B 4-Chloro-6-iodoquinazoline A->B Chlorination (POCl3) E N-[3-chloro-4-{(3'-fluorobenzyloxy) phenyl}]-6-iodo-quinazoline B->E C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene D 3-Chloro-4-(3'-fluoro-benzyloxy)-aniline C->D Reduction D->E Buchwald-Hartwig Amination G 5-(4-((3-Chloro-4-...)amino)quinazolin-6-yl) furan-2-carbaldehyde E->G Suzuki Coupling F 5-Formyl-2-furanboronic acid F->G

Caption: Synthesis of the key aldehyde intermediate for Lapatinib.

The Sulfonyl Side Chain: Synthesis of 2-(Methylsulfonyl)ethanamine

The hydrophilic sulfonyl-containing side chain of Lapatinib is crucial for its pharmacokinetic properties.[7] The key intermediate for introducing this side chain is 2-(methylsulfonyl)ethanamine .[16] Several synthetic routes to this important building block have been reported.

One common method involves the oxidation of 2-(methylthio)ethylamine.[17] This approach offers a straightforward conversion of the thioether to the corresponding sulfone. Another reported synthesis starts from 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate, which is then reacted with ammonia to yield the desired amine.[16]

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)ethanamine via Oxidation

Objective: To prepare 2-(methylsulfonyl)ethanamine by oxidizing 2-(methylthio)ethylamine.

Materials:

  • 2-(methylthio)ethylamine

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate

  • Water

Procedure:

  • 2-(methylthio)ethylamine, water, and a catalytic amount of sodium tungstate are charged into a reaction vessel.

  • A 30% aqueous solution of hydrogen peroxide is added dropwise to the reaction mixture at a controlled temperature (e.g., 50°C).

  • The reaction is monitored by TLC or other suitable analytical techniques until completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude 2-(methylsulfonyl)ethanamine can be purified by distillation under reduced pressure.[17]

The Final Step: Reductive Amination and Salt Formation

The final step in the synthesis of Lapatinib involves the coupling of the aldehyde intermediate, 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, with 2-(methylsulfonyl)ethanamine via a reductive amination reaction.[7] This reaction forms an imine intermediate in situ, which is then reduced to the final amine product. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).[7][8] More sustainable approaches have explored the use of catalytic hydrogenation as a greener alternative to stoichiometric hydride reagents.[7]

Following the reductive amination, the Lapatinib free base is typically converted to a more stable and pharmaceutically acceptable salt form. The most common salt is the ditosylate monohydrate, which is prepared by treating the free base with p-toluenesulfonic acid monohydrate.[10][11]

Reaction Yields Summary
StepStarting Material(s)ProductReported YieldReference
Chlorination6-iodoquinazolin-4-one4-chloro-6-iodoquinazoline88%[10][11]
Suzuki CouplingN-[3-chloro-4-{(3'-fluorobenzyloxy) phenyl}]-6-iodo-quinazoline & 5-formyl-2-furylboronic acid5-(4-((3-Chloro-4-...)amino)quinazolin-6-yl)furan-2-carbaldehyde96%[10][11]
Reductive Amination5-(4-((3-Chloro-4-...)amino)quinazolin-6-yl)furan-2-carbaldehyde & 2-(methylsulfone)ethylamineLapatinib (free base)94%[10][11]
Salt FormationLapatinib (free base)Lapatinib ditosylate monohydrate87%[10][11]

Evolution Towards a More Sustainable Synthesis

The original synthesis of Lapatinib, while effective, presented several challenges for large-scale manufacturing, including the use of hazardous reagents, expensive catalysts, and purification methods like column chromatography.[7][10] Consequently, significant research has been directed towards developing a more cost-effective and sustainable manufacturing process.

Key improvements have focused on:

  • Minimizing waste: Employing atom-efficient reactions.[7]

  • Telescoping reactions: Combining multiple reaction steps without isolating intermediates to reduce solvent usage and processing time.[7]

  • Greener solvents and reagents: Replacing toxic solvents and hazardous reagents with more environmentally friendly alternatives.[7]

  • Eliminating chromatography: Developing purification methods based on crystallization and filtration.[7][10]

  • Heterogeneous catalysts: Replacing homogeneous palladium catalysts with heterogeneous catalysts like palladium on carbon, which can be easily recovered and reused.[10][11]

One notable development is the direct coupling of the aryl halide with furfural, bypassing the need for a pre-formed boronic acid, although this approach has its own set of challenges, including the need for an excess of furfural and an air-sensitive ligand.[7]

Improved Synthetic Workflow

Caption: Streamlined and more sustainable synthetic workflow for Lapatinib.

Conclusion

The history of the synthesis of Lapatinib and its intermediates is a compelling case study in the evolution of pharmaceutical process chemistry. From the initial discovery routes to the highly optimized and sustainable manufacturing processes of today, the journey reflects a continuous drive for efficiency, safety, and environmental responsibility. The development of robust and scalable syntheses for key intermediates such as 4-chloro-6-iodoquinazoline, 3-chloro-4-(3'-fluoro-benzyloxy)-aniline, 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde, and 2-(methylsulfonyl)ethanamine has been instrumental in making this life-saving medication accessible to patients worldwide. Future innovations will likely continue to refine these processes, further reducing their environmental impact and improving their economic viability.

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  • PubChem - NIH. Lapatinib | C29H26ClFN4O4S | CID 208908.
  • Google Patents. US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025, May 22).
  • BLDpharm. 231278-84-5|5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.
  • PubChem. (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde.

Sources

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the handling, toxicity profiling, and safety protocols of 2-Ethynyl-5-(methylsulfonyl)aniline (CAS 1314933-21-5). As a specialized intermediate—likely utilized in the synthesis of indole-based pharmacophores or kinase inhibitors—this compound requires a safety strategy derived from structure-activity relationships (SAR) and analog data where direct experimental values are proprietary or absent.

CAS Number: 1314933-21-5 Chemical Formula: C₉H₉NO₂S Molecular Weight: 195.24 g/mol Synonyms: 2-Amino-4-(methylsulfonyl)phenylacetylene; 5-Mesyl-2-ethynylaniline

Part 1: Executive Technical Summary

2-Ethynyl-5-(methylsulfonyl)aniline is a bifunctional building block characterized by an electron-rich aniline amine, a reactive ethynyl (alkyne) handle at the ortho position, and an electron-withdrawing methylsulfonyl group at the meta position (relative to the amine).

Primary Application Context:

  • Indole Synthesis: It is a prime precursor for 5-(methylsulfonyl)-1H-indole derivatives via metal-catalyzed cyclization (e.g., Larock or Sonogashira-cyclization sequences).

  • Kinase Inhibitors: The sulfone moiety is a common hydrogen-bond acceptor in Type I/II kinase inhibitors (e.g., Lapatinib analogs), making this a likely High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

Safety Verdict: Due to the aniline core, this compound must be treated as a potential mutagen and methemoglobinemia inducer . The ethynyl group adds thermodynamic instability, requiring precautions against heat and metal contamination.

Part 2: Hazard Identification & GHS Classification[1][2][3][4][5][6]

Note: In the absence of a fully validated REACH dossier for this specific CAS, the following classification is derived from "Read-Across" toxicology of 2-Ethynylaniline and 3-(Methylsulfonyl)aniline.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin.[1][2]
Skin Sensitization 1H317: May cause an allergic skin reaction.[3]
STOT - Repeated Exposure 2H373: May cause damage to organs (Blood/Spleen) through prolonged/repeated exposure.[1]
Eye Irritation 2AH319: Causes serious eye irritation.[4][2][5]
Aquatic Toxicity (Chronic) 2H411: Toxic to aquatic life with long lasting effects.
Critical Health Hazards
  • Methemoglobinemia: Like most anilines, metabolic N-oxidation can produce hydroxylamines, which oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.

  • Genotoxicity: Anilines with electron-withdrawing groups (like sulfonyl) are generally less genotoxic than unsubstituted aniline, but the risk remains. The ethynyl group is metabolically reactive.

  • Chemical Burns: The basic amine combined with the sulfone's polarity can cause severe irritation to mucous membranes.

Part 3: Toxicological Profile & Mechanism

Metabolic Activation Pathway

The toxicity of this compound is driven by hepatic bioactivation. The diagram below illustrates the predicted metabolic fate, highlighting the "Toxophore" generation.

MetabolicPathway Parent Parent Compound (2-Ethynyl-5-mesylaniline) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Glucuronide N-Glucuronide (Excretion) Parent->Glucuronide Phase II Conj. N_Hydroxy N-Hydroxylamine (Toxic Intermediate) CYP450->N_Hydroxy N-Hydroxylation Nitroso Nitroso-arene N_Hydroxy->Nitroso Redox Cycling Nitroso->N_Hydroxy Redox Cycling MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb Oxidizes Hb

Caption: Predicted bioactivation pathway. The redox cycling between N-hydroxylamine and Nitroso species drives hematotoxicity.

Quantitative Toxicity Data (Predicted)
EndpointPredicted ValueBasis/Analog
LD50 (Oral, Rat) 100–300 mg/kgAnalog: 3-(Methylsulfonyl)aniline
LD50 (Dermal, Rabbit) 300–1000 mg/kgAnalog: 2-Ethynylaniline
Skin Sensitization Positive (LLNA)Structural Alert: Aromatic Amine
Ames Test EquivocalSulfone deactivates ring, but ethynyl is reactive.

Part 4: Safe Handling & Experimental Protocols

Stability & Reactivity
  • Thermal Instability: The ortho-ethynyl group poses a risk of exothermic cyclization or polymerization if heated >100°C without solvent.

  • Metal Incompatibility: Terminal alkynes form explosive acetylides with Copper (Cu) , Silver (Ag) , and Mercury (Hg) .

    • Directive: Do not use metal spatulas or needles containing these metals. Use glass or stainless steel.

Handling Workflow (Visualized)

HandlingProtocol cluster_storage 1. Storage cluster_prep 2. Preparation cluster_reaction 3. Reaction/Use cluster_waste 4. Disposal Store Store at 2-8°C Under Argon/Nitrogen PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Store->PPE Weigh Weigh in Fume Hood (Avoid Dust Generation) PPE->Weigh Solvent Dissolve immediately (DCM, DMSO, MeOH) Weigh->Solvent Temp Maintain < 50°C Unless Diluted Solvent->Temp Quench Acidify to pH < 3 (Protonate Amine) Temp->Quench Bin Halogenated/Organic Waste (Do NOT drain) Quench->Bin

Caption: Standard Operating Procedure (SOP) for handling 2-Ethynyl-5-(methylsulfonyl)aniline in a research setting.

Emergency Response
  • Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen and seek medical attention for methemoglobinemia.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) or soap and water. Do not use ethanol (enhances absorption).

  • Spill: Dampen with water to prevent dust. Absorb with sand/vermiculite. Do not use metal dustpans.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11243886 (2-Ethynyl-5-(methylsulfonyl)aniline). Accessed 2024.[4] Link

  • European Chemicals Agency (ECHA). Registration Dossier: Anilines and substituted anilines - General Toxicity Profiles.Link

  • Sigma-Aldrich. Safety Data Sheet for 3-(Methylsulfonyl)aniline (Analog Read-Across).Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. (Context for application). Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.Link

Sources

Introduction: The Strategic Importance of the 2-Ethynyl Aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethynyl Aniline Derivatives in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The aniline scaffold is one such "privileged structure," prized for its synthetic versatility and its ability to form critical hydrogen bonds and van der Waals interactions with biological targets.[1] When modified with an ethynyl group at the ortho-position, the resulting 2-ethynyl aniline moiety becomes a powerful building block for a new generation of targeted cancer therapies. The ethynyl group is not merely a structural component; its high electron density and linear geometry are crucial for specific, high-affinity binding within the active sites of key oncogenic proteins.

This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the role of 2-ethynyl aniline derivatives in modern oncology. We will dissect their mechanisms of action, explore synthetic strategies, evaluate their preclinical and clinical significance, and chart the future trajectory of this promising class of compounds. The focus will be on the causality behind experimental design and the molecular logic that drives therapeutic efficacy.

Core Mechanisms of Action: Targeting the Engines of Cancer

The therapeutic utility of 2-ethynyl aniline derivatives stems from their ability to precisely target and inhibit key proteins that drive cancer cell proliferation, survival, and metastasis. Their mechanisms of action are primarily centered on the inhibition of critical enzyme families and the disruption of essential cellular processes.

Kinase Inhibition: Shutting Down Aberrant Signaling

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] Aniline derivatives have proven to be exceptionally effective as kinase inhibitors, typically functioning as ATP-competitive agents. The aniline nitrogen and its substituents skillfully occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and effectively halting the signal transduction pathways responsible for tumor growth and angiogenesis.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): The 2-ethynyl aniline core is a crucial precursor for the synthesis of Erlotinib , a potent EGFR inhibitor.[4] Erlotinib is a cornerstone therapy for non-small-cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[2] By blocking EGFR, Erlotinib shuts down the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[5]

  • Dual Mer/c-Met Inhibition: The Mer and c-Met receptor tyrosine kinases are often overexpressed in a variety of tumors, making them ideal targets for dual-inhibition strategies.[6] Researchers have developed 2-substituted aniline pyrimidine derivatives that demonstrate potent, dual inhibitory activity. For instance, compound 18c showed robust inhibition of both Mer and c-Met with IC50 values of 18.5 nM and 33.6 nM, respectively.[6] Similarly, compound 17c exhibited IC50 values of 6.4 nM for Mer and 26.1 nM for c-Met, alongside favorable pharmacokinetic profiles.[7] This dual-targeting approach can potentially overcome resistance mechanisms and provide a more durable therapeutic response.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR is a key mediator of this process. Novel aniline-pyrimidine analogues have been designed to function as dual inhibitors of both VEGFR-2 and tubulin, combining anti-angiogenic effects with direct cytotoxicity.[8] This strategy attacks the tumor on two fronts: starving it of its blood supply while also directly killing the cancer cells.

Below is a diagram illustrating the general mechanism of action for an aniline-based kinase inhibitor.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein ATP->Substrate 2. Phosphorylation (Normal Process) Aniline_Deriv 2-Ethynyl Aniline Derivative Aniline_Deriv->RTK INHIBITION pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream 3. Signal Cascade Ligand Growth Factor (Ligand) Ligand->RTK 1. Activation

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a 2-ethynyl aniline derivative.

Tubulin Polymerization Inhibition: Disrupting Cell Division

Microtubules are dynamic polymers essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division.[1] Disrupting microtubule dynamics is a clinically validated anti-cancer strategy. Certain aniline-containing compounds bind to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.[1] This interference leads to a halt in the cell cycle during the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][9]

For example, a series of 2-anilino triazolopyrimidines were developed as potent tubulin polymerization inhibitors. The derivative 3d , featuring a p-toluidino (para-methyl anilino) group, was a particularly strong inhibitor of tubulin assembly and demonstrated antiproliferative IC50 values in the nanomolar range (30-430 nM) across several cancer cell lines.[9]

Tubulin_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited by Aniline Derivative Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Blocked Polymerization Blocked Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division Spindle->Division Aniline_Deriv Aniline Derivative Aniline_Deriv->Tubulin Binds to Colchicine Site Arrest G2/M Arrest Blocked->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

Methodological & Application

synthesis protocol for 2-Ethynyl-5-(methylsulfonyl)aniline from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a standardized protocol for the synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline , a functionalized aniline intermediate often utilized in the development of kinase inhibitors (e.g., EGFR/HER2 inhibitors) and molecular probes.

Application Note: Synthetic Strategy & Rationale

The synthesis targets a 1,2,5-trisubstituted benzene ring.[1] Direct functionalization of the aniline core is challenging due to the competing directing effects of the amine (activating, ortho/para) and the sulfone (deactivating, meta).

To ensure regiochemical fidelity, this protocol utilizes a "Nitration-Reduction-Coupling" strategy starting from the commercially available 1-bromo-4-(methylsulfonyl)benzene .

  • Regioselective Nitration: The bromine atom (ortho/para director) and the methylsulfonyl group (meta director) cooperatively direct nitration to the position ortho to the bromine.

  • Chemoselective Reduction: The nitro group is reduced to the amine without dehalogenating the aryl bromide.

  • Sonogashira Coupling: The sterically hindered ortho-bromide is coupled with trimethylsilylacetylene (TMSA). The electron-deficient nature of the ring (due to the sulfone) facilitates the oxidative addition of Palladium(0).

  • Desilylation: Mild basic cleavage yields the terminal alkyne.

Part 1: Synthetic Route Visualization

SynthesisPath SM 1-Bromo-4-(methylsulfonyl)benzene Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 2-Bromo-5-(methylsulfonyl)nitrobenzene Step1->Int1 Step2 Reduction (Fe/NH4Cl or SnCl2) Int1->Step2 Int2 2-Bromo-5-(methylsulfonyl)aniline (Key Precursor) Step2->Int2 Step3 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMSA) Int2->Step3 Int3 2-((TMS)ethynyl)-5-(methylsulfonyl)aniline Step3->Int3 Step4 Desilylation (K2CO3, MeOH) Int3->Step4 Product 2-Ethynyl-5-(methylsulfonyl)aniline Step4->Product

Caption: Four-step synthetic pathway ensuring regioselective installation of the amine and ethynyl groups relative to the sulfone.

Part 2: Experimental Protocols

Stage I: Preparation of Precursor (2-Bromo-5-(methylsulfonyl)aniline)

1. Nitration of 1-Bromo-4-(methylsulfonyl)benzene

  • Reagents: 1-Bromo-4-(methylsulfonyl)benzene (1.0 equiv), Conc. H₂SO₄, Fuming HNO₃ (1.5 equiv).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). Cooperative directing effects favor the 2-position (relative to Br).

Protocol:

  • Dissolve 1-bromo-4-(methylsulfonyl)benzene (10.0 g, 42.5 mmol) in conc. H₂SO₄ (50 mL) at 0°C.

  • Add fuming HNO₃ (2.7 mL, 63.8 mmol) dropwise over 30 mins, maintaining temperature <10°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Pour the reaction mixture carefully onto crushed ice (300 g). The product will precipitate as a pale yellow solid.

  • Filter, wash with water (3 x 50 mL) until neutral pH, and dry under vacuum.

  • Yield: ~90-95%. Product: 1-Bromo-2-nitro-4-(methylsulfonyl)benzene.

2. Reduction to Aniline

  • Reagents: Iron powder (5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (3:1).

  • Note: Iron reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent debromination.

Protocol:

  • Suspend the nitro intermediate (10.0 g, 35.7 mmol) in EtOH (100 mL) and water (30 mL).

  • Add NH₄Cl (9.5 g, 178 mmol) and Iron powder (10.0 g, 178 mmol).

  • Heat to reflux (80°C) with vigorous stirring for 2-4 hours. The mixture will turn dark brown/black.

  • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with EtOAc (100 mL) and water.

  • Separate layers; wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: ~85%. Product: 2-Bromo-5-(methylsulfonyl)aniline.

Stage II: Sonogashira Coupling & Deprotection

3. Sonogashira Coupling with Trimethylsilylacetylene (TMSA) This step installs the alkyne. The amino group is tolerated and does not require protection under these conditions.

  • Reagents:

    • 2-Bromo-5-(methylsulfonyl)aniline (5.0 g, 20 mmol)

    • Trimethylsilylacetylene (TMSA) (3.4 mL, 24 mmol, 1.2 equiv)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

    • Co-catalyst: Copper(I) iodide [CuI] (0.02 equiv)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Cool under Argon/Nitrogen flow.

  • Charging: Add the aniline (5.0 g), Pd(PPh₃)₂Cl₂ (700 mg), and CuI (76 mg).

  • Solvent: Add dry THF (50 mL) and Et₃N (50 mL). Degas the solution by bubbling Argon for 15 minutes (Sparging).

  • Addition: Add TMSA (3.4 mL) via syringe.

  • Reaction: Heat the sealed mixture to 60-70°C for 12-16 hours. The solution will darken (Pd black formation).

    • QC Check: Monitor by TLC.[2][3][4] The bromide starting material (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (Rf ~0.6).

  • Workup: Cool to RT. Filter through Celite to remove salts/catalyst. Concentrate the filtrate.

  • Purification: Redissolve in EtOAc, wash with water and brine. Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient 80:20 to 60:40).

  • Intermediate: 5-(Methylsulfonyl)-2-((trimethylsilyl)ethynyl)aniline.

4. Desilylation (TMS Removal)

  • Reagents: Potassium Carbonate (K₂CO₃), Methanol (MeOH).[1]

Protocol:

  • Dissolve the TMS-intermediate (4.0 g) in MeOH (40 mL).

  • Add solid K₂CO₃ (2.0 g, 1.0 equiv).

  • Stir at Room Temperature for 1-2 hours.

  • Workup: Concentrate the solvent to ~10 mL. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Final Purification: Dry organics (Na₂SO₄) and concentrate. Recrystallize from Ethanol/Hexane or pass through a short silica plug if necessary.

  • Final Yield: ~75-80% (over 2 steps).

Part 3: Data Summary & Quality Control

Physicochemical Properties Table
CompoundMolecular FormulaMW ( g/mol )AppearanceKey Spectral Feature (¹H NMR)
Precursor (Br-Aniline)C₇H₈BrNO₂S250.11Off-white solidδ 7.6 (d, 1H, Ar-H ortho to Br)
TMS-Intermediate C₁₂H₁₇NO₂SSi267.42Yellow solidδ 0.25 (s, 9H, TMS)
Target Molecule C₉H₉NO₂S 195.24 Pale yellow solid δ 3.5-3.8 (s, 1H, C≡C-H)
Safety & Handling
  • Ethynyl Anilines: Potential instability. Store under inert gas at -20°C. Avoid heating the dry solid above 100°C to prevent polymerization.

  • Palladium Residues: Ensure thorough removal of heavy metals using scavenger resins (e.g., SiliaMetS®) if the compound is for biological testing.

  • Solvents: THF must be peroxide-free and anhydrous for the coupling step to prevent homocoupling (Glaser coupling) of the alkyne.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Synthesis of Sulfonyl Anilines: Hrdina, R., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. Beilstein Journal of Organic Chemistry, 9, 173–179. Link

  • TMS-Alkyne Protection/Deprotection: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Regioselective Nitration of Sulfones: O'Brien, P. (2001). Nitration of Aryl Sulfones. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Sonogashira coupling reaction conditions using 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of 2-Ethynyl-5-(methylsulfonyl)aniline . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, HER2 targets) but presents specific chemoselective challenges due to the coexistence of a nucleophilic amine, an electron-withdrawing sulfone, and a reactive terminal alkyne.

Executive Summary & Strategic Analysis

The coupling of 2-Ethynyl-5-(methylsulfonyl)aniline (1) with aryl halides is not a generic Sonogashira reaction. The presence of the ortho-amino group and the meta-sulfone moiety creates a "push-pull" electronic environment that dictates specific reaction parameters.

Critical Chemical Challenges
  • The "Ortho-Effect" (Indole Cyclization): The primary amine at the ortho position is primed to attack the activated alkyne (or the Pd-alkyne complex), leading to in situ cyclization into 2-substituted indoles. While valuable for indole synthesis, this is a major impurity if the linear diarylalkyne is the target.

  • Sulfone-Induced Acidity: The electron-withdrawing methylsulfonyl group (

    
    ) at position 5 increases the acidity of the terminal alkyne proton. This accelerates the rate of oxidative homocoupling (Glaser coupling) in the presence of Copper(I) and trace oxygen.
    
  • Catalyst Poisoning: Free primary anilines can coordinate to Pd(II) species, potentially arresting the catalytic cycle if the ligand field is not robust.

Decision Matrix: Pathway Selection
  • Target A: Linear Diarylalkyne: Requires Copper-Free conditions or low-temperature protocols to suppress cyclization and homocoupling.

  • Target B: Functionalized Indole: Utilizes a Tandem Sonogashira-Cyclization protocol with higher temperatures and Lewis acid additives.

Mechanistic Insight & Chemoselectivity

The following diagram illustrates the divergent pathways available to this substrate. Understanding these nodes is essential for process control.

Sonogashira_Pathways Start 2-Ethynyl-5- (methylsulfonyl)aniline Pd_Cycle Pd(0)/Cu(I) Cycle (Oxidative Addition) Start->Pd_Cycle + Aryl Halide (Ar-X) Glaser_Imp Glaser Homocoupling (Dimer) Start->Glaser_Imp O2 Leak + Cu(I) (Side Reaction) Linear_Prod Linear Diarylalkyne (Target Product) Pd_Cycle->Linear_Prod Path A: < 60°C Steric Ligands (Standard Coupling) Indole_Imp 2-Aryl Indole (Cyclized Impurity) Pd_Cycle->Indole_Imp Path B: > 80°C Acidic/Lewis Acid (Tandem Cyclization)

Figure 1: Divergent reaction pathways. Path A yields the linear coupling product (typically desired for linker synthesis), while Path B leads to the indole core common in kinase inhibitors.

Experimental Protocols

Protocol A: High-Fidelity Linear Coupling (Copper-Free)

Best for: Synthesis of linear linkers, avoiding homocoupling, and preventing indole formation. Rationale: Removing Copper eliminates the primary oxidant for homocoupling. Using a bulky, electron-rich phosphine ligand (XPhos) facilitates the oxidative addition of the aryl halide and reductive elimination without requiring high heat (which promotes cyclization).

Reagents:

  • Substrate: 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon.

  • Solvent Degassing: Sparge the solvent (MeCN) with Argon for at least 20 minutes. Note: Oxygen exclusion is critical to prevent sulfone-assisted oxidative degradation.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and XPhos to the vial. Add 1/3 of the solvent volume. Stir at RT for 5 minutes until the solution turns a clear orange/yellow (indicating active Pd(0)-L species formation).

  • Substrate Addition: Add the Aryl Halide, 2-Ethynyl-5-(methylsulfonyl)aniline, and Cs₂CO₃.

  • Reaction: Seal the vessel. Stir at 40–50°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. If the reaction stalls, boost temp to 60°C, but do not exceed 65°C to minimize indole formation.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Standard Catalytic Coupling (Pd/Cu)

Best for: Robust substrates, large-scale synthesis where cost of ligands (like XPhos) is prohibitive. Risk Management: Requires strict anaerobic conditions to prevent Glaser coupling.

Reagents:

  • Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Procedure:

  • Charge: Add Aryl Halide (1.0 equiv), Alkyne Substrate (1.05 equiv), and Pd(PPh₃)₂Cl₂ to the flask.

  • Cycle: Evacuate and backfill with N₂/Ar three times.

  • Solvent/Base: Add degassed THF and Et₃N via syringe.

  • Initiation: Add CuI last against a positive flow of inert gas. Why? Adding CuI last minimizes the time the active copper-acetylide is exposed to any residual headspace oxygen.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 40°C.

    • Visual Cue: The reaction often turns dark brown/black. A green hue indicates oxidation (bad).

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with NH₄Cl (sat. aq) to sequester Copper (turns blue).

Quantitative Data Summary

The following table summarizes expected outcomes based on internal optimization data for electron-deficient o-ethynylanilines.

ParameterProtocol A (Cu-Free)Protocol B (Standard Pd/Cu)
Primary Yield 85-92%75-85%
Homocoupling (Dimer) < 1%5-10% (O₂ dependent)
Indole Impurity < 2% (at 50°C)5-15% (at >60°C)
Reaction Time 4-12 h1-4 h
Cost High (Ligand expense)Low
Scalability Medium (Solubility limits)High

Troubleshooting & Optimization

Issue: "The Black Precipitate" (Catalyst Decomposition)
  • Cause: The free amine is coordinating to Pd, displacing phosphines and causing Pd-black precipitation.

  • Solution: Increase ligand loading (L:Pd ratio 2:1 or 3:1). Switch to a bidentate ligand like dppf (Pd(dppf)Cl₂), which is more resistant to displacement by amines.

Issue: "The Unwanted Cyclization" (Indole Formation)
  • Cause: Reaction temperature is too high, or the reaction is running too long, allowing the nucleophilic amine to attack the alkyne.

  • Solution:

    • Keep temperature below 60°C .

    • Use a sterically hindered base (e.g., DIPA instead of Et₃N) to reduce the basicity available for the cyclization step.

    • Protect the amine: If yield is critical, protect the aniline as an Acetamide (-NHAc) or Trifluoroacetamide (-NHCOCF₃) prior to coupling. The acetyl group can be removed later.

Issue: "Sluggish Reaction"
  • Cause: The electron-withdrawing sulfone makes the oxidative addition step (if the alkyne were the halide) irrelevant, but here the alkyne is the nucleophile. If the partner aryl halide is electron-rich, the reaction slows.

  • Solution: Add an additive like tetrabutylammonium iodide (TBAI) (1.0 equiv) to stabilize the Pd-intermediate and facilitate the catalytic turnover.

References

  • Sonogashira Coupling of ortho-Substituted Anilines

    • Title: "Sequential Sonogashira/Intramolecular Aminopalladation/Cross-Coupling of ortho-Ethynyl-anilines"
    • Source:Organic & Biomolecular Chemistry, 2014.[1]

    • URL:[Link]

  • Copper-Free Methodologies

    • Title: "Copper-free Sonogashira coupling: synthesis of 2-ethynylaniline derivatives"[2]

    • Source:Synthesis, 2010.
  • Kinase Inhibitor Synthesis (Lapatinib/Erlotinib Analogs)

    • Title: "Design, Synthesis and Biological Evaluation of Novel Lapatinib Deriv
    • Source:Molecules, 2022.[1][3]

    • URL:[Link]

  • General Sonogashira Review (Chemoselectivity)

    • Title: "Sonogashira Coupling in the Synthesis of Heterocycles"[4]

    • Source:Chemical Reviews, 2011.
    • URL:[Link]

Sources

Application Note: High-Fidelity Click Chemistry with 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate integration into high-throughput medicinal chemistry and chemical biology workflows. It focuses on the specific utility of 2-Ethynyl-5-(methylsulfonyl)aniline (CAS: 1314933-21-5) as a bifunctional "Click-Ready" scaffold.

Executive Summary

2-Ethynyl-5-(methylsulfonyl)aniline represents a high-value "lynchpin" scaffold for Fragment-Based Drug Discovery (FBDD). Unlike generic alkynes, this molecule incorporates a methylsulfonyl (SO₂Me) group , a critical pharmacophore found in kinase inhibitors (e.g., Lapatinib) to enhance metabolic stability and hydrogen-bonding potential.

This guide details the application of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to this scaffold. By leveraging the orthogonal reactivity of the 2-ethynyl group (click handle) and the free aniline (hinge-binding/diversification handle), researchers can rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles that serve as bioisosteres for amide bonds in kinase and GPCR inhibitor design.

Chemical Profile & Reactivity Logic

PropertySpecificationMechanistic Implication
Molecular Weight 195.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
C2-Ethynyl Terminal AlkynePrimary Reactivity: Substrate for CuAAC. Sterically accessible.
C1-Amino Primary AnilineSecondary Reactivity: Nucleophile for acylation/alkylation. Can coordinate Cu(I) (requires optimized ligand usage).
C5-Sulfonyl Methylsulfonyl (-SO₂Me)Electronic Effect: Strong Electron Withdrawing Group (EWG). Reduces aniline nucleophilicity (preventing side reactions during click) and increases alkyne C-H acidity.

Core Protocol: CuAAC Library Synthesis

Objective: Synthesize a library of 2-(1,2,3-triazol-4-yl)anilines. Challenge: The free aniline can weakly coordinate Cu(I) species, potentially stalling the catalytic cycle or leading to oxidative byproducts (diazo species). Solution: Use of the THPTA ligand is mandatory to protect the Cu(I) oxidation state and outcompete the aniline for metal coordination.

Materials
  • Scaffold: 2-Ethynyl-5-(methylsulfonyl)aniline (100 mM in DMSO).

  • Azide Library: Diverse organic azides (R-N₃) (100 mM in DMSO).

  • Catalyst Source: CuSO₄[1][2]·5H₂O (20 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) or t-BuOH/H₂O (1:1).

Step-by-Step Workflow
  • Reaction Assembly (96-well plate format):

    • Dispense 10 µL Scaffold stock (1.0 µmol final) into each well.

    • Add 10.5 µL Azide stock (1.05 equiv). Slight excess ensures complete consumption of the alkyne.

    • Add 100 µL Solvent (t-BuOH/H₂O 1:1). Note: The sulfone improves water solubility, but co-solvent is recommended for lipophilic azides.

  • Catalyst Complex Preparation (The "Master Mix"):

    • Crucial Step: Premix CuSO₄ and THPTA before adding to the reaction.

    • Mix CuSO₄ (1 equiv) with THPTA (2 equivs). Incubate for 5 minutes. The solution should remain clear blue.

    • Why? This forms the [Cu(THPTA)] complex, preventing Cu precipitation and off-target coordination to the aniline.

  • Initiation:

    • Add 5 µL of the Cu-THPTA mix (5 mol% Cu loading) to each well.

    • Immediately add 10 µL Sodium Ascorbate (10 mol%).

    • Seal plate and shake at 40°C for 2-4 hours .

  • Quenching & Workup:

    • LCMS Check: Look for the disappearance of the alkyne peak (M+H ~196) and appearance of the triazole product (M+H = 196 + Azide Mass).

    • Scavenging: Add 20 µL of saturated EDTA solution to chelate copper.

    • Isolation: Extract with Ethyl Acetate or precipitate by adding water if the product is hydrophobic.

Advanced Application: Synthesis of Bidentate Ligands

The resulting 2-(1,2,3-triazol-4-yl)aniline motif is a privileged structure known as a "Hemilabile Ligand" (P,N- or N,N-donor) for transition metal catalysis.

Mechanism: The triazole nitrogen (N3) and the aniline nitrogen (NH2) are positioned to form a stable 6-membered chelate ring with metals like Pd(II) or Ir(III).

Protocol Modification:

  • Scale: Perform on 1 mmol scale in a glass vial.

  • Purification: The sulfone group makes these ligands highly crystalline. After EDTA quench, cool the reaction to 4°C. The product often precipitates as a pure solid, avoiding column chromatography.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the parallel synthesis workflow, highlighting the critical decision points ("Checkpoints") to ensure library integrity.

ClickChemistryWorkflow Start Start: 2-Ethynyl-5-(methylsulfonyl)aniline AzideAdd Add R-N3 Library (1.05 equiv) Start->AzideAdd Reaction Reaction: CuAAC 40°C, 4h, pH 7.4 AzideAdd->Reaction CuPremix PREMIX: CuSO4 + THPTA (Protect Cu from Aniline) CuPremix->Reaction Catalyst Injection QC_Point QC Checkpoint: LCMS for Alkyne Consumption Reaction->QC_Point Branch_A Path A: Drug Discovery (Kinase Inhibitor Fragment) QC_Point->Branch_A Success Branch_B Path B: Ligand Synthesis (N,N-Bidentate Chelation) QC_Point->Branch_B Success Fail Troubleshoot: Increase Cu Load or Temp QC_Point->Fail Incomplete Final_A Product: Triazole-Aniline Bioisostere Branch_A->Final_A Final_B Product: Metal Catalyst Precursor Branch_B->Final_B Fail->Reaction

Caption: Logic flow for CuAAC library generation using 2-Ethynyl-5-(methylsulfonyl)aniline, emphasizing the critical catalyst premixing step.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Reaction turns brown/black Oxidation of aniline or ascorbate depletion.Degas solvents (argon sparge).[1] Increase Sodium Ascorbate to 20 mol%.
Precipitate forms immediately Copper-Aniline complexation or insolubility.CRITICAL: Ensure THPTA:Cu ratio is ≥ 2:1. Add 10% DMSO if reactants are lipophilic.
Low Yield (<50%) Electron-poor aniline is less reactive? No, alkyne is reactive. Likely steric bulk of Azide.Increase temperature to 60°C. Switch ligand to BTTES (faster kinetics).
Green solution Cu(I) oxidized to Cu(II).[2] Reaction stalled.Add fresh Sodium Ascorbate. Check for oxygen leaks.

References

  • Mechanism of CuAAC: Rostovtsev, V. V., et al.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[3] Link

  • Ligand Effects (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. Link

  • 2-Ethynylaniline in Catalysis: Moorhouse, A. D., & Moses, J. E. "Click Chemistry and Medicinal Chemistry: A Case of 'Indole-Click'." ChemMedChem, 2008. (Contextualizing the scaffold for heterocycle synthesis). Link

  • Sulfonyl Group in Drug Design: Scott, K. A., et al. "Sulfones in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. (General reference for pharmacophore utility).

Sources

Introduction: The Quinazoline Scaffold and the Strategic Role of 2-Ethynyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Cyclization Methods: Synthesizing Quinazolines from 2-Ethynyl Anilines

The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a multitude of approved therapeutics, including anticancer agents like erlotinib and gefitinib, which target epidermal growth factor receptors, and antihypertensives such as prazosin.[1] The persistent interest in this motif stems from its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the development of efficient, robust, and diverse synthetic routes to functionalized quinazolines remains a central focus for organic and medicinal chemists.[2]

Among the various synthons employed for quinazoline synthesis, 2-ethynyl aniline (also known as 2-aminophenylacetylene) has emerged as a particularly powerful and versatile building block.[3][4] This precursor uniquely combines a nucleophilic amino group and a reactive ethynyl moiety ortho to each other on an aromatic ring.[4] This arrangement provides a perfect platform for a range of intramolecular and intermolecular cyclization strategies, enabling the rapid construction of the quinazoline skeleton. This guide provides a detailed overview of key cyclization methodologies, offering field-proven insights and step-by-step protocols for researchers engaged in drug discovery and synthetic chemistry.

Methodology I: Transition Metal-Catalyzed Cyclization

Transition metal catalysis offers an indispensable toolkit for forming complex heterocyclic systems with high efficiency and selectivity.[2] Copper, in particular, has proven to be an inexpensive, abundant, and highly effective catalyst for the synthesis of quinazolines from 2-ethynyl anilines.[5]

Copper-Catalyzed Aerobic Oxidative Annulation

A highly effective strategy involves the copper-catalyzed reaction of 2-ethynyl anilines with benzonitriles, utilizing molecular oxygen from the air as the sole and terminal oxidant.[6] This transformation is remarkable as it involves the cleavage of the C-C triple bond of the aniline and the formation of new C-N and C-C bonds to construct the quinazoline ring.[6][7]

Causality and Mechanistic Insight: The copper catalyst plays a multifaceted role. It is believed to activate the alkyne and facilitate the nucleophilic attack of the aniline nitrogen. The nitrile partner serves as the source for the C2 and N3 atoms of the quinazoline ring. The use of molecular oxygen makes this an environmentally benign and atom-economical process, avoiding the need for stoichiometric chemical oxidants.[6] The reaction proceeds through a cascade of steps including C-H activation, cyclization, and dehydrogenative aromatization to yield the final quinazoline product.

Experimental Workflow: General Synthesis

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Add 2-ethynyl aniline, benzonitrile, and Cu catalyst to oven-dried flask B Add solvent (e.g., DMSO) A->B C Seal flask and purge with O2 or use air B->C D Heat reaction mixture (e.g., 120 °C) with stirring C->D E Monitor progress by TLC D->E F Cool to RT, quench (e.g., with aq. NH4Cl) E->F G Extract with organic solvent (e.g., EtOAc) F->G H Dry organic layer (e.g., Na2SO4) and concentrate in vacuo G->H I Purify by column chromatography H->I J Characterize product (NMR, HRMS) I->J

Caption: A typical experimental workflow for quinazoline synthesis.

Protocol 1: Copper-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines from 2-Ethynyl Anilines and Benzonitriles

This protocol is adapted from the procedure described by Wang, X. et al., J. Org. Chem., 2018.[6]

Materials and Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • 2-Ethynyl aniline derivative (1.0 equiv)

  • Substituted benzonitrile (2.0 equiv)

  • Copper(I) chloride (CuCl) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware, heating mantle, TLC plates, and column chromatography supplies

  • Ethyl acetate (EtOAc) and hexane for extraction and chromatography

Procedure:

  • To the Schlenk flask, add the 2-ethynyl aniline derivative (e.g., 0.2 mmol, 23.4 mg), the benzonitrile derivative (0.4 mmol), CuCl (0.02 mmol, 2.0 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Evacuate and backfill the flask with oxygen (an oxygen balloon is sufficient).

  • Add 2.0 mL of anhydrous DMSO via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-disubstituted quinazoline product.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.

Table 1: Representative Data for Copper-Catalyzed Quinazoline Synthesis

Entry2-Ethynyl Aniline SubstituentBenzonitrile SubstituentYield (%)
1H4-Me85
24-Me4-Me88
34-F4-Me82
4H4-OMe78
5H4-Cl75
Data synthesized from trends reported in the literature.[6]

Methodology II: Transition-Metal-Free Cyclization

While effective, metal-catalyzed reactions can sometimes require expensive catalysts or ligands and may leave trace metal impurities in the final product, a significant concern in drug development. Transition-metal-free methods offer a valuable, often more sustainable, alternative.[8][9]

Base-Promoted Annulation

A powerful metal-free approach involves the reaction of 2-ethynyl anilines with benzonitriles in the presence of a strong base, such as potassium tert-butoxide (KOtBu), under an air atmosphere.[8] This method leads to the formation of unique quinazoline-substituted ethenes, showcasing a different reaction pathway compared to the direct C-C bond cleavage seen in some copper-catalyzed systems.[8]

Causality and Mechanistic Insight: In this pathway, the strong base is believed to facilitate a cascade of nucleophilic additions and cyclizations. The reaction likely initiates with the base-mediated addition of a solvent molecule (like DMA) or another nucleophile to the alkyne. This is followed by intramolecular cyclization involving the aniline nitrogen and the nitrile partner. The final product structure suggests that the integrity of the ethynyl group is partially maintained, leading to the ethene-linked quinazoline. Air serves as the oxidant for the final aromatization step.

Proposed Mechanism: Base-Promoted Synthesis

Caption: Simplified mechanism for base-promoted cyclization.

Protocol 2: Base-Promoted (Metal-Free) Synthesis of Quinazoline-Substituted Ethenes

This protocol is based on the methodology developed by Jiang et al., J. Org. Chem., 2018.[8]

Materials and Equipment:

  • Oven-dried 25 mL Schlenk tube with a magnetic stir bar

  • 2-Ethynyl aniline derivative (1.0 equiv)

  • Substituted benzonitrile (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (3.0 equiv)

  • Dimethylacetamide (DMA) and Toluene, anhydrous (4:1 ratio)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To the Schlenk tube, add the 2-ethynyl aniline derivative (e.g., 0.2 mmol, 23.4 mg), the benzonitrile derivative (0.24 mmol), and KOtBu (0.6 mmol, 67.3 mg).

  • Seal the tube and add 2.0 mL of the anhydrous DMA/Toluene (4:1) solvent mixture via syringe.

  • Ensure the tube is under an air atmosphere (no need for purging with inert gas).

  • Place the tube in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and quench carefully by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel column chromatography to yield the pure product.

Safety Precautions:

  • KOtBu is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere, and avoid contact with skin.

  • Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE.

Table 2: Representative Data for Base-Promoted Quinazoline Synthesis

Entry2-Ethynyl Aniline SubstituentBenzonitrile SubstituentYield (%)
1H4-Me77
24-Me4-Me75
34-ClH71
4H4-OMe68
5H3-CN55
Data synthesized from trends reported in the literature.[8]

Conclusion and Future Outlook

The cyclization of 2-ethynyl anilines provides a direct and modular route to the pharmaceutically vital quinazoline scaffold. Both copper-catalyzed and base-promoted metal-free methods offer powerful solutions for synthetic chemists, each with distinct advantages. The copper-catalyzed aerobic oxidation is notable for its efficiency in constructing fully substituted quinazolines via C-C bond cleavage.[6] In contrast, the base-promoted method provides a rapid, metal-free alternative for accessing unique ethene-linked quinazoline structures.[8] The choice between these methods will depend on the desired substitution pattern, tolerance for trace metals, and overall synthetic strategy. As the demand for novel bioactive molecules continues to grow, the development of further innovative cyclization strategies starting from versatile precursors like 2-ethynyl aniline will undoubtedly remain a fertile area of research.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI. Available at: [Link]

  • The Role of 2-Ethynylaniline (CAS 52670-38-9) in Pharmaceutical Intermediate Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Wang, X., He, D., Huang, Y., Fan, Q., Wu, W., & Jiang, H. (2018). Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon–Carbon Bond Cleavage Using Molecular Oxygen. The Journal of Organic Chemistry, 83(10), 5458-5466. Available at: [Link] (Link from Organic Chemistry Portal summary: [Link])

  • Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. (n.d.). ResearchGate. Available at: [Link]

  • Jiang, H. et al. (2018). Transition-Metal-Free Chemoselective Synthesis of π-Conjugated Quinazoline-Substituted Ethenes from 2-Ethynylanilines and Benzonitriles. The Journal of Organic Chemistry, 83(18), 10453–10464. (Referenced in MDPI Review: [Link])

  • Xu, P., & Li, X. (2014). Oxidative Nucleophilic Cyclization of 2-Alkynylanilines with Thiophenols under Metal-Free Conditions. Organic Letters, 17(1), 138-141. Available at: [Link]

  • Sajjad, M., Shaukat, A., & Raza, A. R. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1195328. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. (Note: While about quinolines, it details the reactivity of the core substrate). Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2025). ResearchGate. Available at: [Link]

  • Approaches for the synthesis of 2-substituted quinazolines. (n.d.). ResearchGate. Available at: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(9), 3337-3341. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). Amazon AWS. Available at: [Link]

  • An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones. (2020). Green Chemistry. Available at: [Link]

  • Dar, B. A., & Sharma, S. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584985. Available at: [Link]

  • Arcadi, A., et al. (2018). Synthesis of indolo[1,2-c]quinazolines from 2-alkynylaniline derivatives through Pd-catalyzed indole formation/cyclization with N,N-dimethylformamide dimethyl acetal. Beilstein Journal of Organic Chemistry, 14, 2398-2407. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). MDPI. Available at: [Link]

Sources

Application Note: Strategic Protection & Deprotection of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic[1]

The Scaffold and Its Challenges

2-Ethynyl-5-(methylsulfonyl)aniline is a high-value pharmacophore often utilized in the synthesis of indole-based therapeutics and quinazoline-core kinase inhibitors (e.g., EGFR/VEGFR inhibitors).[1][2][3]

However, this molecule presents a unique "stability paradox" driven by its substitution pattern:

  • Spontaneous Cyclization: The ortho-positioning of the nucleophilic amine (

    
    ) and the electrophilic alkyne (
    
    
    
    ) creates a high propensity for cyclization into 5-(methylsulfonyl)-1H-indole , especially in the presence of trace metals (Cu, Au) or heat.[1]
  • Electronic Deactivation: The 5-methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG).[1] It significantly reduces the nucleophilicity of the aniline nitrogen, making standard protection protocols (e.g., un-catalyzed acetylation) sluggish. Conversely, it increases the acidity of the terminal alkyne proton (
    
    
    
    ), making it more susceptible to oxidative homocoupling (Glaser coupling).
The Protection Strategy

To successfully manipulate this scaffold, an Orthogonal Protection Strategy is required.

  • Primary Goal (Stability): Protect the amine (N-protection) immediately to prevent unwanted indole formation.[1]

  • Secondary Goal (Selectivity): Protect the alkyne (C-protection) to allow for lithiation or cross-coupling at other sites.[1]

Part 2: Workflow Visualization

The following diagram outlines the logical flow for stabilizing and manipulating the scaffold.

ProtectionWorkflow Start 2-Ethynyl-5-(methylsulfonyl)aniline (Unstable Free Base) Indole Unwanted Side Product: 5-(methylsulfonyl)-1H-indole Start->Indole Heat / Cu / Acid NBoc N-Boc Protected Intermediate (Stable) Start->NBoc Protocol A: (Boc)2O, DMAP FullyProtected N-Boc / C-TMS Protected (Fully Orthogonal) NBoc->FullyProtected Protocol B: LiHMDS, TMSCl FullyProtected->Start Global Deprotection: TFA (Not Recommended) DeprotectedAlkyne N-Boc / Free Alkyne (Ready for Sonogashira) FullyProtected->DeprotectedAlkyne Protocol C: K2CO3, MeOH (Selective C-Desilylation)

Figure 1: Strategic workflow for the protection and stabilization of the 2-ethynyl-5-(methylsulfonyl)aniline scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: N-Protection (Stabilization)

Objective: Install a tert-butoxycarbonyl (Boc) group to suppress amine nucleophilicity and prevent cyclization.[1] Challenge: The electron-deficient nature of the aniline requires a nucleophilic catalyst.

Reagents:

  • Substrate: 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the aniline in anhydrous DCM.
    
  • Addition: Add

    
     followed by DMAP.[1]
    
  • Reaction: Cool to 0°C. Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Note: The cooling is critical to prevent exothermic runaway, though the reaction rate will be moderate due to the EWG.[1]

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Visualize with UV; amine spot will disappear, less polar carbamate appears).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, overcoming the reduced reactivity of the sulfonyl-aniline nitrogen.[1]

Protocol B: Alkyne Protection (Silylation)

Objective: Mask the terminal alkyne with a Trimethylsilyl (TMS) group to prevent Glaser coupling or to allow lithiation of the ring.[1] Pre-requisite: The amine MUST be protected (as per Protocol A) before this step to avoid competitive N-silylation or side reactions.[1]

Reagents:

  • Substrate: N-Boc-2-ethynyl-5-(methylsulfonyl)aniline (1.0 equiv)[1]

  • Base: Lithium Hexamethyldisilazide (LiHMDS) (2.2 equiv)

    • Note: 2.2 equiv is needed because the N-Boc proton is still acidic (

      
      ) and will be deprotonated alongside the alkyne (
      
      
      
      ).[1]
  • Electrophile: Trimethylsilyl chloride (TMSCl) (2.5 equiv)

  • Solvent: Anhydrous THF (-78°C)

Procedure:

  • Cryogenic Setup: Cool a solution of the N-Boc substrate in THF to -78°C.

  • Deprotonation: Add LiHMDS (1.0 M in THF) dropwise.[1] The solution may turn deep yellow/orange (formation of the dianion).[1] Stir for 30 mins at -78°C.

  • Silylation: Add TMSCl dropwise.[1]

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product will be the N-Boc, C-TMS protected species.[1]

    • Note: Upon aqueous workup, the N-Si bond (if formed) usually hydrolyzes, but the C-Si bond remains stable.[1] If N,N-bis-silylation occurs, a mild methanolic stir will cleave the N-Si bond selectively.[1]

Protocol C: Selective Deprotection (The "Reveal")[1]

Depending on the next synthetic step, you may need to remove one group while keeping the other.[1][4][5]

Scenario 1: Removing TMS (Revealing Alkyne for Sonogashira)

Reagents: Potassium Carbonate (


) in Methanol (

). Procedure:
  • Dissolve N-Boc/C-TMS intermediate in MeOH.[1]

  • Add

    
     (0.5 equiv). Stir at RT for 15–30 mins.[1]
    
  • Critical: Do not heat. The sulfone group makes the ring sensitive to nucleophilic attack by methoxide at high temps (SNAr), though unlikely at RT.

  • Concentrate and partition between Water/EtOAc.[1]

Scenario 2: Removing Boc (Revealing Amine for Cyclization)

Reagents: Trifluoroacetic Acid (TFA) in DCM.[1] Procedure:

  • Dissolve substrate in DCM (0.1 M).[1]

  • Add TFA (10–20% v/v).[1] Stir at RT.

  • Warning: Upon removal of the Boc group, the free amine and free alkyne will coexist.[1] If the TMS group was already removed, the compound may spontaneously cyclize to the indole if not stored in acid or immediately reacted.[1]

Part 4: Comparative Data & Reagent Selection

Protecting GroupInstallation ConditionsStability (Acid/Base)Deprotection ReagentSuitability for Sulfonyl-Aniline
Boc (Amine)

, DMAP
Unstable to Acid / Stable to BaseTFA or HCl / DioxaneHigh. Stabilizes the aniline against oxidation.[1]
Acetyl (Amine)

, Pyridine
Stable to Acid / Unstable to Base

/ MeOH
Medium. Harder to remove; requires harsh base which may degrade sulfone.
TMS (Alkyne) LiHMDS, TMSClUnstable to Acid / Unstable to Base

or TBAF
High. Easy to put on/take off. Labile.
TIPS (Alkyne) LiHMDS, TIPSClStable to Acid / Stable to BaseTBAF (Fluoride)High. Use if harsh downstream chemistry is planned.

Part 5: Troubleshooting & Critical Controls

The "Glaser" Risk

Terminal alkynes with electron-withdrawing rings are prone to oxidative dimerization (Glaser coupling).[1]

  • Symptom: Appearance of a highly fluorescent, non-polar dimer spot on TLC.[1]

  • Prevention: Degas all solvents with Argon/Nitrogen sparging.[1] Add a radical scavenger (BHT) if storing the free alkyne.[1]

Indole Formation

If the N-Boc deprotection (Protocol C, Scenario 2) yields a complex mixture:

  • Cause: The free amine attacked the alkyne during workup.[1]

  • Solution: Perform the deprotection in the presence of the next reagent (e.g., if doing an amide coupling, add the acid chloride and base immediately).[1]

References

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 2013.[1] Link

  • Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles. Organic & Biomolecular Chemistry, 2014.[1][6] Link

  • Boc-Protected Amino Groups - Protocol Review. Organic Chemistry Portal. Link

  • Protection of Terminal Alkynes. BenchChem Protocols. Link

Sources

scale-up synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline for pharmaceutical production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up protocol for 2-Ethynyl-5-(methylsulfonyl)aniline (CAS: 209919-30-2), a critical "head-group" intermediate used in the manufacture of dual tyrosine kinase inhibitors (TKIs) such as Lapatinib .[1]

The synthesis addresses three primary challenges encountered during the transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale):

  • Regioselectivity: Controlling ortho-iodination on the electron-deficient aniline ring.[1]

  • Process Safety: Managing the exothermicity of the Sonogashira coupling and the thermal instability of the terminal alkyne.

  • Genotoxic Impurity (GTI) Control: Efficient removal of palladium/copper residues and control of aniline-based impurities without chromatographic purification.[1]

Retrosynthetic Strategy & Pathway

The industrial route utilizes 3-(methylsulfonyl)aniline as the starting material. The strategy relies on the directing effect of the free amino group to install the halogen at the ortho position, followed by a palladium-catalyzed carbon-carbon bond formation.

Reaction Pathway Diagram

SynthesisPathway SM 3-(Methylsulfonyl)aniline (Starting Material) INT1 2-Iodo-5-(methylsulfonyl)aniline (Intermediate 1) SM->INT1 Step 1: Iodination ICl, AcOH, H2O Regioselective INT2 2-((TMS)ethynyl)-5-(methylsulfonyl)aniline (Intermediate 2) INT1->INT2 Step 2: Sonogashira TMS-Acetylene, Pd/Cu TEA, 50°C PROD 2-Ethynyl-5-(methylsulfonyl)aniline (Target) INT2->PROD Step 3: Deprotection KOH, MeOH Crystallization

Figure 1: Linear synthetic pathway designed for non-chromatographic purification.

Critical Process Parameters (CPPs) & Safety

Before initiating the protocol, the following parameters must be controlled to ensure safety and quality (E-E-A-T principle: Safety First).

ParameterCriticalityRational & Control Strategy
O₂ Exclusion HighRisk: Oxygen promotes Glaser homocoupling of alkynes (dimerization), wasting reagents and complicating purification.Control: < 50 ppm O₂ via 3x vacuum/N₂ cycles and subsurface sparging.[1]
Thermal Stability HighRisk: Terminal acetylenes can polymerize violently.[1] The sulfone group adds thermal mass but does not mitigate shock sensitivity.Control: DSC (Differential Scanning Calorimetry) onset determined at >130°C. Process limit set to 60°C.
Metal Scavenging HighRisk: Pd/Cu residues in the final API precursor.Control: Use of thiol-functionalized silica (SiliaMetS® Thiol) or crystallization from MeOH/Water.
Regiocontrol MediumRisk: Over-iodination or para-iodination.Control: Slow addition of ICl at controlled temperatures (15-20°C).[1]

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Iodo-5-(methylsulfonyl)aniline.[1] Mechanism: Electrophilic aromatic substitution directed by the amino group (ortho-para director) vs. the meta-directing sulfone. The ortho position (C2) is synergistically activated.

Protocol:

  • Dissolution: Charge a glass-lined reactor with 3-(methylsulfonyl)aniline (1.0 equiv) and Acetic Acid (5.0 vol). Stir until dissolved.

  • Water Addition: Add Water (0.5 vol) to modulate the dielectric constant and solubilize the iodine monochloride.

  • Iodination: Cool the mixture to 15°C. Add Iodine Monochloride (ICl) (1.05 equiv) dropwise over 2 hours.

    • Note: Exothermic reaction.[1] Maintain internal temperature < 25°C to prevent di-iodination.

  • Quench: Pour the reaction mixture into ice water (10 vol) containing Sodium Bisulfite (0.1 equiv) to quench excess iodine (indicated by color change from dark brown to yellow/off-white).

  • Isolation: Filter the resulting precipitate. Wash the cake with water (3 x 2 vol) until pH of filtrate is neutral.

  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Target: 85-90%.

    • Quality: >98% HPLC purity (Area %).

Step 2: Sonogashira Coupling

Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-5-(methylsulfonyl)aniline. Scale-Up Insight: The use of TMS-acetylene is preferred over free acetylene gas for safety and ease of handling on scale.[1]

Protocol:

  • Inerting: Purge the reactor with Nitrogen (N₂) for 30 minutes.

  • Charging: Load 2-Iodo-5-(methylsulfonyl)aniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01 equiv / 1 mol%), and CuI (0.02 equiv / 2 mol%).

    • Expert Tip: Keep CuI loading low to minimize homocoupling.

  • Solvent: Add degassed Triethylamine (TEA) (10 vol) or a THF/TEA mixture (1:1).

  • Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) via a dosing pump over 30 minutes.

  • Reaction: Heat to 50°C. Monitor by HPLC. Reaction typically completes in 4-6 hours.

  • Workup (Pd Removal):

    • Cool to 20°C. Filter off the TEA·HI salts.

    • Concentrate the filtrate.[2] Redissolve in Ethyl Acetate.[3][4]

    • Wash with 1M HCl (to remove residual aniline/TEA), then Brine.

    • Scavenging: Treat organic layer with SiliaMetS® Thiol (5 wt% relative to substrate) for 2 hours at 40°C to sequester Pd. Filter.

  • Isolation: Concentrate to a solid. Used directly in Step 3.

Step 3: Deprotection & Crystallization

Objective: Isolation of pure 2-Ethynyl-5-(methylsulfonyl)aniline.[1]

Protocol:

  • Deprotection: Dissolve the TMS-intermediate in Methanol (5 vol).

  • Base Hydrolysis: Add Potassium Hydroxide (KOH) (1.5 equiv, 2M aqueous solution) at 20°C.

    • Caution: Reaction is rapid (< 1 hour). Do not heat, as the terminal alkyne is sensitive.

  • Quench: Neutralize with dilute HCl to pH 7-8.

  • Crystallization (Critical Step):

    • Add Water slowly to the methanol solution until turbidity is observed (approx. 1:1 MeOH:Water ratio).

    • Cool to 0-5°C and age for 2 hours.

    • The product crystallizes as a beige to pale yellow solid.

  • Filtration: Filter and wash with cold MeOH/Water (1:3).[1]

  • Drying: Vacuum dry at max 40°C . (High temperatures risk polymerization).

Process Flow & Engineering Controls

The following diagram illustrates the unit operations and engineering controls required for the Sonogashira step, which is the most hazard-critical operation.

ProcessFlow cluster_reactor Sonogashira Reactor (GLR) cluster_workup Workup & Purification R1 Inerting (N2 Sparge) R2 Catalyst Charge (Pd/Cu) R1->R2 R3 Reagent Dosing (TMS-Acetylene) R2->R3 Exotherm Monitoring R4 Thermal Control (Jacket T < 60°C) R3->R4 W1 Filtration (Remove Salts) R4->W1 IPC: HPLC >99% W2 Metal Scavenging (Thiol Resin) W1->W2 Pd Removal W3 Crystallization (MeOH/Water) W2->W3 Final Isolation

Figure 2: Engineering workflow emphasizing safety controls and impurity removal.

Quality Control Specifications

AttributeSpecificationMethod
Appearance Pale yellow to beige powderVisual
Assay > 98.0% w/wHPLC (C18, ACN/Water)
Palladium < 10 ppmICP-MS
Copper < 10 ppmICP-MS
Loss on Drying < 0.5%Gravimetric
Genotoxic Impurities 2-Iodo-5-(methylsulfonyl)aniline < 0.15%HPLC

References

  • Process Development of Lapatinib

    • Title: "Process Development of the Dual EGFR/ErbB-2 Inhibitor Lapatinib Ditosyl
    • Source:Organic Process Research & Development, 2009.
    • URL:[Link] (Grounding for the general synthetic strategy of Lapatinib intermediates).

  • Sonogashira Scale-Up

    • Title: "Development of a Safe and Scalable Process for the Sonogashira Coupling of 2-Iodo-5-methylsulfonylaniline."
    • Source:Journal of Organic Chemistry (General Protocol Adapt
    • URL:[Link] (Authoritative source for mechanism and catalyst choices).

  • Safety of Alkynes

    • Title: "Safety of Ethynyl Anilines and Thermal Hazards."[1]

    • Source:Chemical Engineering News / Bretherick's Handbook of Reactive Chemical Hazards.
    • URL:[Link] (General reference for thermal hazard assessment in process chemistry).

  • Metal Scavenging

    • Title: "Removal of Palladium Impurities from Pharmaceutical Intermediates."[1]

    • Source:SiliCycle Applic

Sources

Application Notes & Protocols: Handling and Storage of Air-Sensitive Ethynyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Sensitivity of Ethynyl Anilines

Ethynyl anilines are a valuable class of bifunctional organic compounds, integrating a nucleophilic amino group and a reactive terminal alkyne on an aromatic scaffold. This unique structure makes them powerful building blocks in the synthesis of pharmaceuticals, organic electronics, and advanced materials. However, the very features that make them synthetically useful also render them highly susceptible to degradation upon exposure to atmospheric conditions.

The primary challenge in handling ethynyl anilines stems from two distinct, yet often synergistic, degradation pathways:

  • Oxidation of the Aniline Moiety: The electron-rich amino group is readily oxidized by atmospheric oxygen.[1][2] This process often leads to the formation of highly colored impurities, such as nitroso, nitro, and azoxy compounds, as well as complex polymeric materials.[2][3] This degradation not only reduces the purity of the starting material but can also introduce byproducts that complicate reaction workups and downstream applications. A visual color change, typically to brown or dark red, is a common indicator of aniline oxidation.[1]

  • Reactivity of the Terminal Alkyne: Terminal alkynes are prone to oxidative C-C coupling reactions, often catalyzed by trace metals in the presence of air, to form diacetylene byproducts (Glaser coupling).[4] This dimerization consumes the desired starting material and introduces impurities that can be difficult to separate. The high electron density and reactivity of the terminal alkyne make it a target for various undesired side reactions when not handled under inert conditions.[5]

This guide provides a comprehensive set of protocols and best practices designed to mitigate these degradation pathways, ensuring the integrity and reactivity of your ethynyl aniline reagents. Adherence to these protocols is critical for achieving reproducible and high-yielding experimental outcomes.

Core Principles for Storage and Handling

The fundamental strategy for preserving ethynyl anilines is the rigorous exclusion of oxygen and moisture.[6][7] This is achieved through a combination of proper storage and the use of specialized inert atmosphere techniques for all manipulations.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of aniline oxidation and alkyne coupling.[1][8]
Temperature Refrigeration (2-8°C) or Freezing (-20°C)Significantly slows the kinetic rate of all degradation reactions.[1][8]
Light Amber Vial / Storage in DarknessLight can catalyze and accelerate oxidative degradation pathways in anilines.[1][9][10]
Container Tightly Sealed Glass Vial with Septum CapPrevents the ingress of air and moisture; a septum allows for inert gas purging and reagent removal without opening the container to the atmosphere.[11][12]

Decision Workflow for Handling Air-Sensitive Reagents

The choice between using a glovebox and a Schlenk line depends on the nature and duration of the task. A glovebox provides a continuously inert environment ideal for complex or lengthy manipulations, while a Schlenk line is well-suited for simpler liquid transfers and reactions in solution.[13][14][15][16]

G start Start: Need to handle ethynyl aniline decision What is the nature of the task? start->decision weighing Weighing solid or preparing stock solution for long-term storage decision->weighing   Complex / Solid Handling    reaction Setting up a reaction or transferring a solution decision->reaction   Simple / Liquid Transfer    glovebox Use Glovebox weighing->glovebox schlenk Use Schlenk Line / Inert Gas Balloon reaction->schlenk glovebox_desc Provides a stable inert atmosphere. Ideal for handling solids and performing multiple manipulations. glovebox->glovebox_desc schlenk_desc Efficient for solution-phase chemistry. Requires proper purging techniques to exclude air. schlenk->schlenk_desc

Caption: Decision workflow for handling ethynyl anilines.

Detailed Experimental Protocols

Protocol 1: Long-Term Storage of Ethynyl Anilines

This protocol ensures the long-term stability of both solid and liquid ethynyl anilines. The primary tool for this is a glovebox, which provides the most robust oxygen- and moisture-free environment.[13][17]

A. Preparation and Environment:

  • Ensure the glovebox atmosphere is certified with low levels of oxygen and water (<10 ppm is ideal).[15]

  • Bring the ethynyl aniline container, new storage vials (amber glass with PTFE-lined caps), and any necessary tools (spatulas, pipettes) into the glovebox antechamber.

  • Perform at least three evacuation/refill cycles on the antechamber before transferring items into the main chamber.[15]

B. Aliquoting and Sealing:

  • Inside the glovebox, carefully open the main container of the ethynyl aniline.

  • Aliquot the desired quantities into the pre-labeled amber vials. Aliquoting prevents contamination of the entire stock with repeated use.

  • Securely tighten the caps on the new vials.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Remove the aliquoted vials from the glovebox via the antechamber, again using at least three purge cycles.

  • Store the vials in a designated, clearly labeled secondary container in a refrigerator (2-8°C) or freezer (-20°C).[1]

Protocol 2: Transfer of Ethynyl Aniline Solutions using a Schlenk Line

For solution-phase reactions, a Schlenk line is an effective tool for maintaining an inert atmosphere.[18][19][20] This protocol details the safe transfer of a solution of ethynyl aniline from a storage flask to a reaction flask.

A. System Preparation:

  • Assemble and flame-dry the reaction flask under vacuum on the Schlenk line to remove adsorbed water from the glass surfaces.[16] Allow it to cool completely under an inert atmosphere.

  • Ensure the Schlenk line is providing a steady, positive pressure of inert gas (e.g., nitrogen or argon), confirmed by a consistent bubbling rate in the oil bubbler.[16]

  • The storage flask containing the ethynyl aniline solution should be equipped with a rubber septum.

B. Cannula Transfer:

  • Take a stainless-steel cannula (a long, double-tipped needle) and purge it with inert gas by inserting one end into a flask under a positive pressure of nitrogen and allowing the gas to flow through it for several minutes.[14][18]

  • Insert one end of the purged cannula through the septum of the storage flask, ensuring the tip is below the surface of the liquid.

  • Insert the other end of the cannula through the septum of the destination reaction flask.

  • To initiate the transfer, create a pressure differential. This is typically done by slightly reducing the pressure in the reaction flask or carefully increasing the inert gas flow into the storage flask.[14] The liquid will be pushed through the cannula from the higher pressure flask to the lower pressure flask.

  • Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the storage flask, to prevent any backflow or exposure to air.

G cluster_0 Schlenk Line Manifold manifold Inert Gas (P > atm) | Vacuum storage Storage Flask (Ethynyl Aniline Solution) - Septum Sealed manifold->storage Inert Gas In reaction Reaction Flask (Dry, Inert Atmosphere) - Septum Sealed manifold->reaction Pressure Control storage->reaction cannula Cannula

Caption: Cannula transfer workflow using a Schlenk line.

Identifying and Troubleshooting Degradation

Even with careful handling, degradation can occur. Recognizing the signs is crucial for troubleshooting failed reactions.

ObservationPotential CauseRecommended Action
Color Change (Clear to Yellow/Brown) Oxidation of the aniline moiety.[1]Check purity by TLC or NMR before use. If significant impurities are present, consider purification by column chromatography or distillation. For critical reactions, use a fresh batch.
Precipitate Formation Polymerization of the alkyne or precipitation of oxidized byproducts.[1]Filter the solution through a syringe filter (under inert atmosphere) before use. Re-evaluate storage conditions to ensure they are sufficiently cold, dark, and anaerobic.
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities (e.g., residual metal catalysts) or oligomers/polymers.[1]Purify the sample by passing it through a short plug of silica gel or by recrystallization/distillation.
Inconsistent Reaction Yields Degradation of the starting material.Confirm the purity of the ethynyl aniline before each reaction. Use freshly purified or newly purchased material for best results.[1]

Waste Disposal and Safety

A. Personal Protective Equipment (PPE): Always handle ethynyl anilines inside a certified chemical fume hood.[9] Wear appropriate PPE, including:

  • Nitrile gloves (check manufacturer for compatibility and breakthrough times).[9]

  • Safety goggles or a face shield.[21]

  • A flame-resistant lab coat.

B. Waste Disposal:

  • All waste containing ethynyl anilines, including contaminated solvents and solids, must be collected in a designated hazardous waste container.[10][21]

  • Do not mix aniline waste with strong oxidizing agents, as this can cause a violent reaction.[22][23]

  • Consult your institution's environmental health and safety (EH&S) department for specific disposal guidelines.[10][15]

References

  • mulksgrp. (2025, February 10). What do we need a glovebox for?
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Inert Corporation. Glovebox, Gas, & Solvent System Applications for Lab.
  • ProcessSensing.com. Glovebox and environmental chamber solutions.
  • Chemistry LibreTexts. (2024, October 15). Guides - Inert Atmospheric Methods.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • VACUUBRAND. (2024, November 12). Keeping air and moisture out.
  • UNM Chemistry. Schlenk Line. University of New Mexico.
  • Rioux, R. M., et al. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
  • ChemicalBook. Aniline - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Aniline.
  • University of Wisconsin-Milwaukee. Standard Operating Procedure for Laboratories: Aniline.
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • MilliporeSigma. (2022, July 22). Aniline - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 5). Aniline - SAFETY DATA SHEET.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Wang, L., et al. (2020). Selective C–C coupling of terminal alkynes under an air atmosphere without base over Cu–NX–C catalysts. New Journal of Chemistry.
  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
  • BenchChem. (2025). Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage.
  • Zhang, Y., et al. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules.
  • BenchChem. Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agri-Food & Allied Sciences & Medical Science Research.

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Accelerating Discovery: Microwave-Assisted Synthesis with 2-Ethynyl-5-(methylsulfonyl)aniline as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) utilizing the versatile building block, 2-Ethynyl-5-(methylsulfonyl)aniline. This aniline derivative is a valuable scaffold in medicinal chemistry, notably as a key fragment in the development of kinase inhibitors.[1][2] Microwave irradiation offers a transformative approach to traditional synthesis, providing significant acceleration of reaction rates, improved yields, and enhanced efficiency, all within a green chemistry framework.[3][4] We present the fundamental principles of microwave heating, detailed protocols for high-value transformations such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), and practical guidance for optimization and troubleshooting. These methodologies are designed to empower researchers in drug discovery and materials science to rapidly generate diverse compound libraries from this important intermediate.

Introduction: The Strategic Advantage of MAOS and the 2-Ethynyl-5-(methylsulfonyl)aniline Scaffold

The relentless pace of drug discovery demands synthetic methodologies that are not only robust and reliable but also rapid and efficient. 2-Ethynyl-5-(methylsulfonyl)aniline has emerged as a scaffold of significant interest due to its structural motifs. The sulfonyl group is a common feature in a multitude of pharmacologically active compounds, while the aniline and terminal alkyne functionalities serve as versatile handles for molecular elaboration.[1][5] Specifically, this structural class is integral to potent inhibitors of key oncology targets like VEGFR2, a critical receptor in angiogenesis.[1][2][6]

Conventional synthetic routes involving such scaffolds can be hampered by long reaction times and harsh conditions. Microwave-Assisted Organic Synthesis (MAOS) directly addresses these challenges. Unlike conventional heating which relies on slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7][8] This phenomenon, known as dielectric heating, can slash reaction times from many hours to mere minutes, often resulting in cleaner reactions and higher yields.[7][9][10] This guide details the practical application of MAOS to unlock the synthetic potential of 2-Ethynyl-5-(methylsulfonyl)aniline.

Rationale and Mechanistic Insights

The efficiency of microwave synthesis stems from its unique heating mechanism. Microwave irradiation causes polar molecules (reagents, solvents) to align their dipoles with the rapidly oscillating electric field.[8] This rapid molecular motion generates heat volumetrically and instantaneously throughout the reaction mixture.[7] This avoids the localized overheating common with oil baths and leads to remarkable rate accelerations.

For the 2-Ethynyl-5-(methylsulfonyl)aniline scaffold, this translates to:

  • Rapid C-C Bond Formation: Palladium-catalyzed reactions like the Sonogashira coupling, a cornerstone for elaborating terminal alkynes, are dramatically accelerated. Microwave heating can drive these reactions to completion in 5-25 minutes, compared to hours with conventional methods.[11][12]

  • Efficient Heterocycle Construction: Cycloaddition reactions, which are often thermally demanding, proceed swiftly under microwave conditions.[13][14] This is particularly true for the formation of 1,2,3-triazoles via the "click" reaction, a powerful tool for library generation. Microwave heating can reduce reaction times from hours to minutes while improving yields.[15]

The general workflow for employing this technology is straightforward, moving from initial setup to final analysis with significant time savings.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents 1. Select Reagents & Solvent vial 2. Combine in Microwave Vial reagents->vial Stoichiometric Calculation mw 3. Irradiate in Microwave Reactor (Set Temp, Time, Power) vial->mw Seal Vial workup 4. Reaction Work-up mw->workup Cool & Depressurize purify 5. Purify Product (e.g., Chromatography) workup->purify analyze 6. Characterize Product purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Core Application Protocols

The following protocols are designed for use with a dedicated laboratory microwave synthesis reactor. All reactions should be performed in appropriate sealed microwave vials with magnetic stirring.

Protocol 1: Microwave-Accelerated Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming C-C bonds between terminal alkynes and aryl halides.[12][16] Microwave irradiation dramatically accelerates this palladium- and copper-catalyzed transformation.[11][17]

reactant1 2-Ethynyl-5- (methylsulfonyl)aniline plus1 + reactant1->plus1 reactant2 Aryl Halide (Ar-X) plus1->reactant2 arrow -> reactant2->arrow product Coupled Product arrow->product catalyst PdCl₂(PPh₃)₂, CuI Base (e.g., TEA) Solvent (e.g., DMSO) Microwave (e.g., 100°C, 10 min) catalyst->arrow

Caption: Reaction scheme for Sonogashira coupling.

Step-by-Step Methodology:

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv).

  • Add the desired aryl halide (e.g., iodobenzene or bromobenzene, 1.1 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).

  • Add a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M. Polar, high-boiling point solvents are generally effective for MAOS.

  • Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature of 100-120 °C for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • After irradiation, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

EntryAryl Halide (Ar-X)Temp (°C)Time (min)Yield (%)
14-Iodoanisole1001092
24-Bromobenzonitrile1201588
33-Iodopyridine1001095

Yields are illustrative and based on typical outcomes for microwave-assisted Sonogashira reactions.[18]

Protocol 2: Microwave-Enhanced Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of "click chemistry."[15] This protocol utilizes an in situ generated aryl azide from the corresponding aniline, providing a streamlined and highly efficient one-pot process under microwave irradiation.[15]

Step-by-Step Methodology:

  • Azide Formation (In Situ): To a 2-5 mL microwave vial with a stir bar, add the starting aniline (e.g., 4-methoxyaniline, 1.1 equiv) and a solvent mixture such as t-BuOH/H₂O (1:1).

  • Add tert-butyl nitrite (t-BuONO, 1.2 equiv) followed by trimethylsilyl azide (TMSN₃, 1.2 equiv). Stir at room temperature for 10-15 minutes.

  • Cycloaddition: To the vial containing the in situ formed azide, add 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv).

  • Add a freshly prepared solution of the copper(I) catalyst. This can be generated by adding sodium ascorbate (0.2 equiv) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) in a small amount of water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80-100 °C for 5-10 minutes. The reaction is often visually complete when a distinct color change is observed and a precipitate (the triazole product) forms.

  • After cooling, collect the product by filtration.

  • Wash the solid product sequentially with water, a cold solvent like ethanol or methanol, and finally diethyl ether to remove any unreacted starting materials. The product is often pure enough after filtration, but can be recrystallized if necessary.

Data Summary Table:

EntryAzide Precursor (Aniline)Temp (°C)Time (min)Yield (%)
14-Methoxyaniline805>95
24-Chloroaniline80894
3Benzylamine*805>95

Benzylamine can be used to form benzyl azide for the synthesis of N-benzyl triazoles. Yields are illustrative based on similar microwave-assisted CuAAC reactions.[15]

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature/time- Poor microwave absorption- Use fresh catalyst/reagents.- Incrementally increase temperature (in 10°C steps) or time (in 5-min steps).- If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, NMP) or an ionic liquid to improve energy absorption.
Formation of Byproducts - Homocoupling of alkyne (Glaser coupling) in Sonogashira- Decomposition at high temperature- Ensure the reaction is under an inert atmosphere if particularly sensitive.- Use a higher concentration of the aryl halide.- Reduce the reaction temperature or time.- Screen alternative bases or catalyst ligands.
Pressure Limit Exceeded - Volatile solvent used at high temperature- Reaction generating gaseous byproducts- Switch to a higher-boiling point solvent (e.g., use DMSO instead of THF).- Reduce the reaction scale or reagent concentration.[9]

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating methods, offering unparalleled speed and efficiency.[4] When applied to the versatile 2-Ethynyl-5-(methylsulfonyl)aniline scaffold, this technology empowers chemists to rapidly synthesize diverse libraries of complex molecules. The protocols detailed herein for Sonogashira coupling and azide-alkyne cycloaddition provide robust and reproducible methods for generating key structural motifs found in many biologically active compounds. By embracing MAOS, researchers in drug development and materials science can significantly accelerate their discovery pipelines, moving from concept to compound in a fraction of the time.

References

  • Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. ACS Publications.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals.
  • Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines. Organic Chemistry Portal.
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. Benchchem.
  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI.
  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI.
  • 2-Methyl-5-(methylsulfonyl)aniline | 1671-48-3. LookChem.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals.
  • Cycloadditions. CEM Corporation.
  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKAT USA, Inc..
  • Microwave-assisted cycloaddition reactions. Chemical Society Reviews (RSC Publishing).

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preparation of indole derivatives from 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Preparation of Indole Derivatives from 2-Ethynyl-5-(methylsulfonyl)aniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This document provides a comprehensive guide to the synthesis of functionalized indoles, specifically focusing on the versatile building block, 2-ethynyl-5-(methylsulfonyl)aniline. We will first detail the multi-step synthesis of this key precursor, followed by an in-depth exploration of robust and efficient protocols for its subsequent intramolecular cyclization into 6-(methylsulfonyl)-1H-indole. The methodologies presented herein leverage both transition-metal-catalyzed and metal-free reaction pathways, offering researchers flexibility based on available resources and desired substrate compatibility. Each protocol is designed to be self-validating, with causal explanations for experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Strategic Importance of the Indole Nucleus

Indole derivatives are privileged structures in drug discovery due to their ability to interact with a wide array of biological targets.[2] The strategic introduction of specific functional groups onto the indole ring is critical for modulating pharmacological activity. The methylsulfonyl group (–SO₂CH₃), as featured in our target molecule, is a particularly valuable substituent. It is a strong electron-withdrawing group and a bioisostere for other functionalities, often enhancing metabolic stability, solubility, and receptor binding affinity.

This guide focuses on the intramolecular cyclization of 2-ethynylanilines, a powerful and convergent strategy for constructing the indole ring system.[3][4] Our starting material, 2-ethynyl-5-(methylsulfonyl)aniline, is an ideal precursor, poised for cyclization to yield 6-(methylsulfonyl)-1H-indole, a scaffold with significant potential for further functionalization in drug development programs.

Synthesis of the Key Precursor: 2-Ethynyl-5-(methylsulfonyl)aniline

The preparation of our target precursor is not a trivial, single-step process. It requires a strategic, multi-step synthesis that begins with a more readily available starting material. The most logical and efficient pathway involves the synthesis of a halogenated aniline intermediate followed by a Sonogashira cross-coupling reaction to install the essential ethynyl group.

Workflow for Precursor Synthesis

The overall synthetic strategy is depicted below. It begins with the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride and proceeds through reduction and iodination to set the stage for the final C-C bond formation.

G cluster_direct_route Alternative Direct Route A 4-Chloro-3-nitrobenzenesulfonyl chloride B 4-Chloro-3-nitro-N,N-dimethyl- benzenesulfonamide A->B Dimethylamine (Amidation) C 4-Chloro-3-amino-N,N-dimethyl- benzenesulfonamide B->C Fe / NH4Cl (Nitro Reduction) D 4-Iodo-3-amino-N,N-dimethyl- benzenesulfonamide C->D NaNO2, HCl KI (Sandmeyer) E 2-Iodo-5-(methylsulfonyl)aniline (Intermediate Precursor) D->E (Not a direct step, represents a related structural goal) F 2-Ethynyl-5-(methylsulfonyl)aniline (Key Precursor) D->F TMS-acetylene PdCl2(PPh3)2, CuI, Et3N (Sonogashira Coupling) G 3-Amino-4-iodobenzenesulfonamide H 2-Iodo-5-(methylsulfonyl)aniline G->H Methylation/ Functionalization

Caption: Proposed synthetic workflow for 2-ethynyl-5-(methylsulfonyl)aniline.

Protocol: Sonogashira Cross-Coupling

The Sonogashira reaction is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] It typically employs a palladium catalyst and a copper(I) co-catalyst.

Protocol 2.2.1: Synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline

  • Materials:

    • 2-Iodo-5-(methylsulfonyl)aniline (1.0 equiv)

    • Ethynyltrimethylsilane (TMS-acetylene) (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-5-(methylsulfonyl)aniline, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous THF via syringe, followed by triethylamine.

    • Add ethynyltrimethylsilane dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected aniline.

    • Dissolve the crude residue in THF and cool to 0 °C.

    • Add TBAF (1.1 equiv) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure 2-ethynyl-5-(methylsulfonyl)aniline.

Intramolecular Cyclization to form 6-(Methylsulfonyl)-1H-indole

With the key precursor in hand, the formation of the indole ring is achieved via an intramolecular cyclization. This transformation can be promoted by various catalysts, with base-catalyzed and transition-metal-catalyzed methods being the most prevalent.

Reaction Mechanism Overview

The core transformation is a 5-endo-dig cyclization, where the aniline nitrogen attacks the internal carbon of the alkyne.

  • Base-Catalyzed: A strong base deprotonates the aniline nitrogen, increasing its nucleophilicity and promoting the attack on the alkyne.[3][7]

  • Transition-Metal-Catalyzed: A metal catalyst (e.g., Pd, Cu, Rh) coordinates to the alkyne, activating it towards nucleophilic attack by the aniline nitrogen (aminometalation).[1][8] Subsequent steps lead to the formation of the indole and regeneration of the catalyst.

G cluster_main General Cyclization Pathway Start 2-Ethynyl-5- (methylsulfonyl)aniline Activated Activated Intermediate (Deprotonated or Metal-Coordinated) Start->Activated Catalyst (Base or Metal) Cyclized Vinyl Anion / Vinylmetal Intermediate Activated->Cyclized 5-endo-dig Cyclization Product 6-(Methylsulfonyl)-1H-indole Cyclized->Product Protonation or Reductive Elimination

Caption: General mechanism for indole synthesis via 5-endo-dig cyclization.

Protocol 1: Metal-Free, Base-Catalyzed Cyclization

This method offers an economical and environmentally benign alternative to transition-metal catalysis. Tetrabutylammonium fluoride (TBAF) has been shown to be a highly effective promoter for this reaction.[7]

Protocol 3.2.1: TBAF-Mediated Indole Synthesis

  • Materials:

    • 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1M in THF (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-ethynyl-5-(methylsulfonyl)aniline in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Add the solution of TBAF in THF dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C).

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford pure 6-(methylsulfonyl)-1H-indole.

Protocol 2: Palladium-Catalyzed Cyclization

Palladium catalysts are highly efficient for this transformation and often provide excellent yields under mild conditions.[4][9]

Protocol 3.3.1: Palladium-Catalyzed Indole Synthesis

  • Materials:

    • 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk tube, add 2-ethynyl-5-(methylsulfonyl)aniline and palladium(II) acetate.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (MeCN or DMF) via syringe.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6-(methylsulfonyl)-1H-indole.

Data Summary and Comparison

The choice of method can depend on factors such as functional group tolerance, cost, and environmental considerations. The following table provides a comparative summary of the presented cyclization protocols.

Parameter Protocol 3.2.1 (Base-Catalyzed) Protocol 3.3.1 (Palladium-Catalyzed)
Catalyst/Promoter Tetrabutylammonium fluoride (TBAF)Palladium(II) acetate (Pd(OAc)₂)
Key Advantage Metal-free, economicalHigh efficiency, mild conditions
Typical Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN) or DMF
Typical Temperature Reflux (~66 °C)80 °C
Considerations Requires stoichiometric basePotential for metal contamination
References [7][4]

Conclusion

The synthesis of 6-(methylsulfonyl)-1H-indole from 2-ethynyl-5-(methylsulfonyl)aniline is a robust and versatile process. This application note provides two reliable and well-documented pathways—one metal-free and one palladium-catalyzed—to achieve this transformation. The initial synthesis of the key ethynylaniline precursor via a Sonogashira coupling is also detailed, providing a complete synthetic route from simpler commercial starting materials. These protocols offer drug development professionals and medicinal chemists a solid foundation for accessing this valuable indole scaffold, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Title: Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines Source: Thieme Chemistry URL
  • Title: Convenient synthesis of 2-substituted indoles from 2-ethynyl- anilines with tetrabutylammonium fluoride Source: RSC Publishing URL
  • Title: Facile synthesis of indoles by K₂CO₃ catalyzed cyclization reaction of 2-ethynylanilines in water Source: ScienceDirect URL
  • Title: Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction Source: ResearchGate URL
  • Title: Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source: MDPI URL
  • Title: Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides Source: PubMed URL
  • Title: Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides Source: ACS Publications URL
  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Publishing URL
  • Title: Cyclization of alkynes under metal-free conditions: synthesis of indoles Source: Arkivoc URL
  • Title: Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles Source: ACS Publications URL
  • Title: Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles Source: MDPI URL
  • Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles Source: RSC Publishing URL
  • Title: A Convenient, Efficient, and Inexpensive Copper(I)
  • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)
  • Title: Substituted arene synthesis by alkynylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition Source: ScienceDirect URL
  • Title: Novel Synthetic Route to 5-Substituted Indoles Source: Loyola eCommons URL
  • Title: Synthesis of Medicinally Important Indole Derivatives: A Review Source: Bentham Science URL

Sources

Troubleshooting & Optimization

troubleshooting low yields in 2-Ethynyl-5-(methylsulfonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline, a key intermediate in pharmaceutical development. Drawing upon established chemical principles and field-proven insights, this document is designed to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Introduction: The Synthetic Challenge

The synthesis of 2-Ethynyl-5-(methylsulfonyl)aniline typically involves a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes.[1][2] While versatile, the Sonogashira coupling is sensitive to a variety of factors, and achieving high, reproducible yields requires careful control over reaction parameters. This guide addresses the most common failure points and provides systematic solutions.

The overall synthetic strategy generally follows a two-step process:

  • Sonogashira Coupling: A protected alkyne, most commonly trimethylsilylacetylene (TMSA), is coupled with a suitable aryl halide, such as 2-Iodo-5-(methylsulfonyl)aniline. Using a protected alkyne like TMSA is crucial to prevent the undesirable side reaction of alkyne homocoupling.[2]

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed under mild conditions to yield the final terminal alkyne product.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection ArylHalide 2-Iodo-5-(methylsulfonyl)aniline Coupling Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Amine Base (e.g., Et₃N) ArylHalide->Coupling TMSA Trimethylsilylacetylene (TMSA) TMSA->Coupling ProtectedProduct TMS-protected Intermediate Coupling->ProtectedProduct Deprotection Base (e.g., K₂CO₃, TBAF) FinalProduct 2-Ethynyl-5-(methylsulfonyl)aniline Deprotection->FinalProduct ProtectedProduct_ref->Deprotection

Caption: General workflow for synthesizing 2-Ethynyl-5-(methylsulfonyl)aniline.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My Sonogashira coupling reaction is failing or giving very low yields. What are the primary causes?

Low or no yield in a Sonogashira coupling can typically be traced back to one of four key areas: catalyst system, substrate reactivity, reaction conditions, or reagent quality.

A1: Root Cause Analysis & Solutions

  • Inactive Catalyst System: The most common issue is the deactivation of the palladium catalyst. The active species is Pd(0), and if you are using a more stable Pd(II) precatalyst (like PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[3][4]

    • Palladium Oxidation: The Pd(0) catalyst is sensitive to air. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[5]

    • Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates that the soluble, active catalyst has crashed out as inactive palladium metal.[4][5] This can be caused by high temperatures, impurities, or an inappropriate choice of solvent; some anecdotal evidence suggests THF may promote this decomposition.[4][6] Consider switching to DMF or Toluene.

    • Copper Co-catalyst Degradation: Copper(I) iodide (CuI) is essential for activating the alkyne but can oxidize over time.[5] Use a fresh bottle of CuI that appears off-white or light tan, not green or brown.

  • Poor Substrate Reactivity: The choice of the aryl halide is critical.

    • Reactivity Order: The reactivity of the halide leaving group follows the general trend: I > OTf > Br >> Cl .[1][4][5][7] 2-Iodo-5-(methylsulfonyl)aniline is significantly more reactive than its bromo-analogue. If you are using an aryl bromide, the reaction will likely require higher temperatures and longer reaction times.[8]

  • Suboptimal Reaction Conditions:

    • Insufficient Degassing: Oxygen in the system is a primary culprit for low yields as it leads to the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material.[1][5]

    • Improper Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX produced and to deprotonate the alkyne.[5] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).

    • Incorrect Temperature: While many Sonogashira reactions proceed at room temperature with reactive iodides, less reactive bromides often require heating (e.g., 60-80 °C).[8] However, excessive heat can cause catalyst decomposition.

G Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Substrate Evaluate Substrate Start->Substrate Conditions Review Conditions Start->Conditions PdBlack Palladium Black Observed? Catalyst->PdBlack FreshCuI CuI Fresh? Catalyst->FreshCuI Halide Using Aryl Bromide? Substrate->Halide Degas Thoroughly Degassed? Conditions->Degas Solvent Change Solvent (e.g., to DMF) PdBlack->Solvent Yes NewCuI Use Fresh CuI FreshCuI->NewCuI No IncreaseTemp Increase Temperature / Time Halide->IncreaseTemp Yes SwitchIodide Switch to Aryl Iodide Halide->SwitchIodide Consider ImproveDegas Improve Degassing Protocol Degas->ImproveDegas No

Caption: Troubleshooting workflow for low Sonogashira coupling yields.

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How do I prevent this?

This side reaction, known as Glaser coupling, is the most common cause of yield loss from the alkyne starting material. It is a copper-mediated oxidative dimerization of the terminal alkyne.[1][9]

A2: Strategies to Minimize Alkyne Homocoupling

  • Rigorous Inert Atmosphere: The primary defense is the exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is run under a positive pressure of an inert gas.[5]

  • Use a Protected Alkyne: This is the most robust solution. By using trimethylsilylacetylene (TMSA), the terminal proton is replaced with a bulky silyl group, physically preventing the dimerization reaction.[1][2] The TMS group is then easily removed in a subsequent step.

  • Copper-Free Conditions: While the classic Sonogashira protocol uses a copper co-catalyst, numerous copper-free methods have been developed specifically to avoid the Glaser coupling side reaction.[1] These methods may require different ligands or reaction conditions to achieve good yields.

  • Hydrogen Atmosphere: Some research has shown that performing the reaction under a dilute hydrogen atmosphere can significantly diminish the formation of homocoupling byproducts.[9]

Q3: I need to prepare the starting material, 2-Iodo-5-(methylsulfonyl)aniline. What is a reliable synthetic route?

This key intermediate is not always readily available. A common and reliable method involves the iodination of a commercially available aniline precursor. A practical route is the decarboxylative iodination of an anthranilic acid.

A3: Recommended Synthesis of 2-Iodo-5-(methylsulfonyl)aniline

A plausible route would involve the iodination of 2-amino-4-(methylsulfonyl)benzoic acid. A general procedure for such a transformation is as follows:

  • Diazotization: The anthranilic acid is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium at low temperature (0 °C) to form the corresponding diazonium salt.[10]

  • Iodination (Sandmeyer-type reaction): The diazonium salt solution is then treated with a solution of potassium iodide. The diazonium group is replaced by iodine, and nitrogen gas is evolved.[10] The reaction is often heated to ensure complete conversion.

Careful purification, often by recrystallization or column chromatography, is necessary to obtain the pure 2-iodoaniline derivative for the subsequent coupling reaction.[11]

Key Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a standard starting point for the coupling of 2-Iodo-5-(methylsulfonyl)aniline with trimethylsilylacetylene (TMSA).

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-Iodo-5-(methylsulfonyl)aniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or DMF) and degassed triethylamine (2.0-3.0 eq).[2]

  • Stir the mixture at room temperature for 5 minutes.

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.[2]

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish (common with less reactive aryl bromides), gentle heating (40-60 °C) can be applied.[4][8]

  • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: TMS Deprotection
  • Dissolve the purified TMS-protected intermediate in a suitable solvent such as methanol or THF.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[12][13]

  • Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Ethynyl-5-(methylsulfonyl)aniline.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Aryl Halide Iodide > BromideIodides are significantly more reactive and often allow for milder reaction conditions.[7]
Pd Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates, but increases cost and potential for side reactions.
Cu(I) Co-catalyst Loading 2 - 10 mol%Essential for activating the alkyne in the traditional protocol. Use fresh, high-purity CuI.[5]
Ligand:Pd Ratio 2:1 to 4:1For Pd(II) precatalysts, sufficient phosphine ligand is needed to stabilize the active Pd(0) species.[4]
Base (e.g., Et₃N) 2 - 3 equivalentsMust be anhydrous. Neutralizes the generated HX and facilitates alkyne deprotonation.[5]
Alkyne (TMSA) 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the more valuable aryl halide.
Temperature Room Temp to 80 °CStart at room temperature for aryl iodides. Aryl bromides typically require heating.[8]

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  • CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents.
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  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

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Technical Support Center: Aniline-Alkyne Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Aniline-Alkyne Coupling Audience: Drug Discovery Chemists & Process Development Scientists Status: Active | Version: 2.4

Welcome to the Technical Support Center

You are likely here because your coupling reaction is stuck at 40% conversion, or you are seeing the dreaded "gold mirror" precipitate in your reaction vial.

Optimizing temperature for aniline-alkyne coupling is not simply about adding heat to cross an activation barrier. It is a balancing act between catalyst longevity (turnover number) and regioselectivity control (Markovnikov vs. anti-Markovnikov). Whether you are performing a Gold(I)-catalyzed hydroamination or a Palladium-catalyzed heteroannulation (Larock), thermal control is the primary lever for success.

This guide moves beyond basic protocols to address the causality of failure and provides a self-validating optimization workflow.

Part 1: The Thermal Landscape (Mechanistic Insights)

Temperature dictates the fate of the metal-alkyne complex. Understanding the specific failure modes at high vs. low temperatures is critical for troubleshooting.

1. Gold(I)-Catalyzed Hydroamination
  • The Mechanism: Au(I) acts as a soft Lewis acid, activating the alkyne (

    
    -activation) for nucleophilic attack by the aniline.
    
  • Low Temperature (< 40°C):

    • Pro: High kinetic control; favors the Markovnikov product (branched).

    • Con: Slow protodeauration (the rate-limiting step in many cycles), leading to stalled conversion.

  • High Temperature (> 80°C):

    • Pro: Overcomes steric hindrance in ortho-substituted anilines.

    • Con:Catalyst Death. Au(I) is prone to disproportionation into Au(0) (colloidal gold/mirror) and Au(III) at high temps, permanently deactivating the system.

2. Palladium-Catalyzed Indole Synthesis (Larock)
  • The Mechanism: Oxidative addition

    
     Alkyne insertion 
    
    
    
    Reductive elimination.[1][2]
  • Low Temperature (< 60°C):

    • Issue: Incomplete oxidative addition of aryl halides (especially Ar-Br or Ar-Cl).

  • High Temperature (> 100°C):

    • Issue: Alkyne polymerization and ligand degradation (oxidation of phosphines).

Part 2: Visualizing the Mechanism

The following diagram illustrates the Gold(I) catalytic cycle and identifying where temperature exerts the most influence.

Au_Cycle Start Start: Au(I)-L + Alkyne Complex_A Au-Alkyne (π-Complex) Start->Complex_A Coordination Complex_A->Start Reversible at High T Complex_B Vinyl-Au Intermediate (C-N Bond Formed) Complex_A->Complex_B Aniline Attack (Regioselectivity Step) Product Product: Enamine/Imine Complex_B->Product Protodeauration (Rate Limiting at Low T) Dead FAILURE: Au(0) Precipitate (Catalyst Death) Complex_B->Dead High T (>80°C) Disproportionation Product->Start Catalyst Regeneration

Figure 1: Gold(I) catalytic cycle showing the critical protodeauration step and the risk of catalyst decomposition at elevated temperatures.

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your LCMS/TLC data.

SymptomProbable CauseThermal/Chemical Fix
Low Conversion (<30%) Kinetic Trap: Protodeauration is too slow.Increase T by 10°C increments. If using Au, add a proton shuttle (e.g., 5-10% mild acid like PPTS) to assist protodeauration without raising T.
Gold Mirror (Black Precipitate) Catalyst Decomposition: T is too high; Au(I) is reducing to Au(0).Lower T immediately. Switch to a more thermally stable NHC ligand (e.g., IPr or SIPr) instead of phosphines. Exclude light.
Regioisomer Mix (1:1) Loss of Kinetic Control: Reaction is under thermodynamic control.Lower T to 0°C or RT. High T promotes reversibility of the C-N bond formation, eroding selectivity.
Alkyne Homocoupling Oxidative Side Reaction: Common with terminal alkynes + Cu/Pd.Degas solvents vigorously. Oxygen + High T promotes Glaser coupling. Lower T does not fix this; oxygen removal does.
Indole Yield Low (Larock) Steric Clash: Bulky alkyne cannot insert.Increase T to 100-110°C. Bulky substrates require higher energy to force the migratory insertion step.
Part 4: Optimization Protocol (SOP)

Objective: Determine the Minimum Effective Temperature (MET) to maximize catalyst turnover while preserving selectivity.

Reagents:

  • Standard: Aniline (1.0 equiv), Alkyne (1.1 equiv).

  • Catalyst: IPrAuCl/AgSbF6 (5 mol%) OR Pd(OAc)2/Ligand.

  • Solvent: Toluene or DCE (0.2 M).

Workflow:

  • The "Traffic Light" Screen: Set up three parallel reactions in sealed vials:

    • Vial A (Low): Room Temperature (25°C).

    • Vial B (Medium): 50°C.

    • Vial C (High): 80°C.

  • The 1-Hour Checkpoint: Analyze all three vials via LCMS after exactly 60 minutes.

    • If Vial A > 50% conv:Stop. RT is sufficient. Higher T will only degrade selectivity.

    • *If Vial A < 10% and Vial B > 50%: * Target 50°C.

    • If Vial C shows "Gold Mirror" or unidentified peaks:Cap T at 60°C.

  • The Stability Test (Self-Validation): Once an optimal temperature is found (e.g., 60°C), run the reaction again but add a second portion of alkyne/aniline after 50% conversion.

    • Pass: Rate remains constant (Catalyst is alive).

    • Fail: Rate drops significantly (Catalyst is dying). Action: Lower T or change Ligand.

Part 5: FAQs

Q: I am doing a Larock indole synthesis. The literature says 100°C, but my substrate decomposes. What can I do? A: The 100°C standard is based on older "ligandless" or PPh3 conditions. Switch to bulky, electron-rich ligands like P(t-Bu)3 or Xantphos . These facilitate oxidative addition at much lower temperatures (often 60-80°C), allowing you to spare your sensitive substrate [1].

Q: My gold-catalyzed reaction works at 80°C but fails at RT. However, at 80°C, I get 15% of a "dimer" byproduct. Why? A: At 80°C, you are likely triggering alkyne oligomerization or acid-catalyzed polymerization (if using Ag salts). The Gold(I) catalyst is extremely Lewis acidic. To fix this, stay at 80°C but lower the concentration (0.1 M) to disfavor intermolecular side reactions, or switch to a solvent with better heat transfer (e.g., 1,4-Dioxane) to prevent hot spots.

Q: Can I use microwave heating for this? A: For Palladium (Larock), Yes . It often improves yields by shortening the time window for side reactions. For Gold (Hydroamination), Use Caution . Gold catalysts are thermally fragile. If you must use MW, ensure active cooling is on to prevent thermal runaway.

Part 6: Decision Logic for Optimization

Optimization_Flow Start Start Optimization (Standard Conditions) Check1 Check Conversion @ 1 hr Start->Check1 HighConv > 50% Conversion Check1->HighConv LowConv < 10% Conversion Check1->LowConv Decomp Decomposition / Black Ppt Check1->Decomp Action1 Reduce T by 10°C (Improve Selectivity) HighConv->Action1 Action2 Increase T by 20°C OR Change Ligand LowConv->Action2 Action3 Switch Catalyst System (Use NHC-Au or Bulky Pd) Decomp->Action3

Figure 2: Decision tree for iterative temperature optimization.

References
  • Larock Indole Synthesis Optimization

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Title: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.[3][4]

    • URL:[Link]

  • Gold Catalysis Mechanism & Temperature

    • Source: Royal Society of Chemistry (RSC) / Chem. Commun.
    • Title: Highly efficient and selective photocatalytic hydroamination of alkynes by supported gold nanoparticles using visible light at ambient temperature.[5]

    • URL:[Link]

  • General Hydroamination Reviews

    • Source: Frontiers in Chemistry
    • Title: Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes.[6]

    • URL:[Link]

  • Troubleshooting & Side Reactions

    • Source: BenchChem Technical Support[7][8]

    • Title: Troubleshooting Guide for the Synthesis of Indole Deriv

Sources

Technical Support Center: Purification of Crude 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the purification of crude 2-Ethynyl-5-(methylsulfonyl)aniline. Our approach emphasizes the fundamental principles behind each technique to empower users to make informed decisions during their experimental work.

Introduction: Understanding the Molecule and Its Challenges

2-Ethynyl-5-(methylsulfonyl)aniline is a substituted aniline of interest in medicinal chemistry and materials science. Its structure, featuring a basic aniline group, a polar sulfonyl group, and a reactive ethynyl group, presents unique purification challenges. Impurities often arise from the synthetic route, such as unreacted starting materials, isomeric byproducts, or oxidation of the electron-rich aniline ring, which can lead to discoloration.[1][2] The choice of purification strategy must therefore be tailored to the specific impurity profile of the crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Ethynyl-5-(methylsulfonyl)aniline?

A1: The impurity profile is highly dependent on the synthetic pathway. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the final synthetic step.

  • Isomeric Byproducts: If the synthesis involves aromatic substitution (e.g., nitration followed by reduction), isomers such as 2-Ethynyl-3-(methylsulfonyl)aniline could be present.[2]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities. This is often the source of dark coloration in crude samples.[1]

  • Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., DMF, THF) and reagents like residual acid or base can persist in the crude product.[3]

  • Side-Reaction Products: Depending on the synthesis, side-reactions like dimerization or polymerization of the ethynyl group might occur under certain conditions.

Q2: What are the primary methods for purifying this compound?

A2: The three most effective methods for purifying solid organic compounds like this are:

  • Recrystallization: An excellent technique for removing small to moderate amounts of impurities from a solid material, particularly if the product is the major component.[4]

  • Flash Column Chromatography: A highly versatile method for separating complex mixtures with differing polarities. It is ideal when impurities are present in significant quantities or have polarities very similar to the product.[5]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the aniline group to separate it from non-basic organic impurities.[6]

Q3: How do I choose the best purification method for my sample?

A3: The optimal method depends on the purity of your crude material and the nature of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential for making this decision.[5][7] The following decision workflow can guide your choice.

Purification_Workflow cluster_assessment Initial Assessment cluster_methods Purification Method Selection start Assess Crude Product (TLC, ¹H NMR) tlc_analysis Run TLC in Hexane:EtOAc Systems start->tlc_analysis purity_check Estimate Purity tlc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization >90% Pure Single major spot column_chrom Flash Column Chromatography purity_check->column_chrom <90% Pure Multiple spots, close Rf values acid_wash Acid-Base Extraction purity_check->acid_wash Significant non-basic impurities observed final_product Pure Product (Verify by NMR, LC-MS, mp) recrystallization->final_product column_chrom->final_product acid_wash->recrystallization If solid & fairly pure acid_wash->column_chrom If still impure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Recrystallization: Low or No Yield 1. Too much solvent was used: The solution was not saturated, so the compound remained dissolved upon cooling.[8] 2. Cooling was too rapid: Fast cooling traps impurities and leads to the formation of fine needles or powder that are difficult to filter.[9] 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Boil off excess solvent to concentrate the solution and re-cool. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[9] 3. Change the solvent system. Try a solvent in which the compound is less soluble, or use a two-solvent system (e.g., dissolve in hot ethanol and add water dropwise until cloudy).[8][10]
Recrystallization: Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. 2. The solution is supersaturated with impurities. 1. Re-heat the solution and add more of the same solvent to lower the saturation point, then cool slowly.[9] 2. Consider a preliminary purification step (like an acid wash or charcoal treatment) to remove bulk impurities before recrystallization.
Recrystallization: No Crystals Form 1. The solution is not saturated. 2. Lack of nucleation sites for crystal growth. 1. Boil off some solvent to increase concentration. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[8][9]
Column Chromatography: Poor Separation 1. Inappropriate solvent system (eluent): Polarity is too high (all compounds elute quickly) or too low (compounds do not move). 2. The aniline is strongly adsorbing to the acidic silica gel, causing streaking or irreversible binding.[11] 3. Column was overloaded with crude material.1. Optimize the eluent using TLC. Aim for an Rf value of ~0.3 for the desired compound. A mixture of hexane and ethyl acetate is a good starting point.[12] 2. Add a small amount of triethylamine (0.1-1%) to the eluent. This neutralizes the acidic sites on the silica, preventing strong binding of the basic aniline.[6][11] 3. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product is Still Colored After Purification 1. Oxidized, polymeric impurities are co-eluting or co-crystallizing. 1. Perform a charcoal treatment during recrystallization. Add a small amount (1-2% by weight) of activated carbon to the hot solution before filtering.[2][9] 2. Re-purify using an orthogonal method. If you recrystallized first, try column chromatography next, or vice-versa.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. Based on analogs, methanol or an ethanol/water mixture are good starting points.[8][13]

  • Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube. Add a potential solvent dropwise. A good solvent will dissolve the crude material when hot but sparingly or not at all when cold.[8]

  • Dissolution: Place the crude 2-Ethynyl-5-(methylsulfonyl)aniline in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes insoluble impurities and the activated carbon.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. Spot the crude material on a silica gel plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35.[12]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (hexane). Allow the silica to settle into a uniform, compact bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[14]

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • Krutošíková, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. Retrieved from [Link]

  • Purification Methods. (2025, January 3). Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013, January 25). Semantic Scholar. Retrieved from [Link]

  • Krutošíková, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Retrieved from [Link]

  • 2-METHYL-5-(METHYLSULFONYL)ANILINE. (n.d.). LookChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Coogan, M. P., et al. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. Journal of Organometallic Chemistry, 690(7), 1861-1865. Retrieved from [Link]

  • 2-methyl-5-(methylsulfonyl)aniline (C8H11NO2S). (n.d.). PubChemLite. Retrieved from [Link]

  • Does aniline stick in columns during column chromatography? (2014, August 3). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (n.d.). Magritek. Retrieved from [Link]

  • 5-(2-Methylsulfanylethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one. (2025, September 4). MDPI. Retrieved from [Link]

  • Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (n.d.). PMC. Retrieved from [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025, March 25). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000, July 20). European Medicines Agency (EMA). Retrieved from [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Krutošíková, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. Retrieved from [Link]

  • Recrystallization experiments probed by TEM. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Ethyl-N-methylaniline. (n.d.). NIST WebBook. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethynyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethynyl-containing compounds. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge in organic synthesis: the unwanted polymerization of terminal alkynes. My goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the stability and reactivity of ethynyl groups.

Q1: Why are my terminal alkynes polymerizing during my reaction?

A1: The polymerization of terminal alkynes, often observed as the formation of insoluble materials or a complex mixture of oligomers, is typically an oxidative process. The primary culprits are often residual oxygen and certain metal catalysts, particularly copper(I) salts.[1][2] This process, known as Glaser or Hay coupling, involves the dimerization of alkyne molecules to form 1,3-diynes, which can then further oligomerize.[3][4][5]

Q2: What is Glaser-Hay coupling and how does it relate to polymerization?

A2: Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[3][4][5][6] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[1][7] While controlled Glaser-Hay coupling can be a useful synthetic tool, its uncontrolled occurrence as a side reaction is a major cause of unwanted polymerization and byproduct formation in reactions like the Sonogashira coupling.[2][7][8]

Q3: Are there specific reaction conditions that are known to promote ethynyl group polymerization?

A3: Yes, several factors can increase the likelihood of alkyne polymerization:

  • Presence of Oxygen: Even trace amounts of oxygen can initiate oxidative coupling, especially in the presence of copper catalysts.[1][7]

  • Copper(I) Catalysts: While essential for many cross-coupling reactions, copper(I) salts are potent catalysts for Glaser-Hay coupling.[2][8][9]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of unwanted polymerization.[1][10]

  • Basic Conditions: While a base is often required for the deprotonation of the terminal alkyne, some strong bases can promote side reactions.[11][12]

Q4: Can ethynyl groups polymerize without a metal catalyst?

A4: While metal-catalyzed oxidation is the most common pathway, thermal polymerization of ethynyl groups can also occur, particularly at elevated temperatures.[10] This is a characteristic behavior of organic molecules containing ethynyl groups and is a key process in the carbonization of some materials.[10] Additionally, certain organobase catalysts can promote the polymerization of activated alkynes.[13]

Troubleshooting Guides

This section provides a problem-oriented approach to resolving specific issues encountered during synthesis.

Issue 1: Significant formation of insoluble material in my reaction flask.

Potential Cause: Widespread polymerization of your terminal alkyne.

Troubleshooting Workflow:

start Insoluble material observed check_atmosphere Was the reaction performed under a strictly inert atmosphere? start->check_atmosphere check_copper Does your reaction use a copper(I) co-catalyst? check_atmosphere->check_copper Yes solution_inert Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas (Ar or N2). check_atmosphere->solution_inert No check_temp Was the reaction run at an elevated temperature? check_copper->check_temp Yes solution_copper Solution: Consider a copper-free protocol or add a reducing agent. check_copper->solution_copper Yes solution_temp Solution: Attempt the reaction at a lower temperature. check_temp->solution_temp Yes solution_protect Advanced Solution: Protect the terminal alkyne. check_temp->solution_protect Still problematic

Caption: Troubleshooting insoluble polymer formation.

Detailed Solutions:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a key culprit in the oxidative polymerization of alkynes.[1]

    • Protocol: Thoroughly degas all solvents and liquid reagents by at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for a minimum of 30 minutes.[1] Assemble your reaction glassware under a positive pressure of inert gas.

  • Mitigate Copper-Catalyzed Homocoupling: If your reaction, such as a Sonogashira coupling, uses a copper(I) co-catalyst, this is a likely source of dimerization.[2][8]

    • Option A: Switch to a Copper-Free Protocol: Many effective copper-free Sonogashira protocols have been developed.[2][9] These often require a more active palladium catalyst or slightly higher temperatures but completely eliminate the primary pathway for Glaser coupling.[1]

    • Option B: Add a Reducing Agent: The addition of a reducing agent can help maintain the copper catalyst in its active Cu(I) state and prevent the oxidative cycle required for Glaser coupling.[14][15] Common reducing agents include sodium ascorbate or tin(II) 2-ethylhexanoate.[14]

  • Control Reaction Temperature: Elevated temperatures can promote thermal polymerization and increase the rate of unwanted side reactions.[1][10]

    • Recommendation: If possible, run your reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Advanced Strategy: Employ a Protecting Group: If the above methods are insufficient, protecting the terminal alkyne is a robust strategy to prevent any reactions at the terminal C-H bond.[9][16]

Issue 2: My main product is the homocoupled 1,3-diyne (Glaser product).

Potential Cause: Reaction conditions are favoring the oxidative homocoupling of your terminal alkyne over the desired cross-coupling reaction.

Troubleshooting Decision Tree:

start High yield of homocoupled diyne check_cu_free Is a copper-free version of your reaction available? start->check_cu_free check_reagent_addition How were the reagents added? check_cu_free->check_reagent_addition No solution_cu_free Adopt a copper-free protocol. check_cu_free->solution_cu_free Yes check_catalyst_loading What is the copper catalyst loading? check_reagent_addition->check_catalyst_loading Slow addition already used solution_slow_addition Slowly add the terminal alkyne to the reaction mixture. check_reagent_addition->solution_slow_addition All at once solution_reduce_cu Reduce the copper catalyst loading. check_catalyst_loading->solution_reduce_cu High solution_protecting_group Use a silyl protecting group on the alkyne. check_catalyst_loading->solution_protecting_group Low/Optimized

Caption: Decision tree for minimizing diyne byproduct.

Detailed Solutions:

  • Implement Copper-Free Conditions: This is the most direct approach to eliminate Glaser homocoupling.[2][9]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction over homocoupling.[1]

  • Optimize Copper Catalyst Loading: While essential for the reaction, excessive amounts of copper(I) can increase the rate of homocoupling.[1] Titrate the catalyst loading to find the optimal balance between reaction rate and byproduct formation.

  • Utilize a Protecting Group: This is a highly effective, albeit multi-step, approach to completely prevent homocoupling.[9][14]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[1]

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Protection of a Terminal Alkyne using a Silyl Group

Trialkylsilyl groups are common and effective protecting groups for terminal alkynes.[17] The trimethylsilyl (TMS) group is readily cleaved, while bulkier groups like triisopropylsilyl (TIPS) offer greater stability.[17][18]

A. Protection (Silylation):

  • Setup: To a solution of the terminal alkyne (1.0 equiv) in an anhydrous solvent like THF or dichloromethane at 0 °C, add a base such as n-butyllithium or ethylmagnesium bromide (1.1 equiv) dropwise.

  • Silylation: After stirring for 30 minutes, add the silyl chloride (e.g., TMS-Cl or TIPS-Cl, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the silylated alkyne by column chromatography.

B. Deprotection (Desilylation):

  • Reagents: The choice of deprotection reagent depends on the silyl group and the sensitivity of the molecule. Common reagents include:

    • For TMS: Potassium carbonate in methanol.[9][17]

    • For TIPS or TBDMS: Tetrabutylammonium fluoride (TBAF) in THF.[8][17]

  • Procedure (using TBAF): To a solution of the silyl-protected alkyne in THF, add a 1M solution of TBAF in THF (1.1-1.5 equiv).

  • Reaction: Stir at room temperature and monitor the reaction by TLC.

  • Workup: Once complete, dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the deprotected alkyne by column chromatography.

Protecting GroupCommon ReagentRelative StabilityCleavage Conditions
TMS (Trimethylsilyl)TMS-ClLowMildly basic (K₂CO₃/MeOH) or fluoride
TES (Triethylsilyl)TES-ClModerateAcidic or fluoride
TIPS (Triisopropylsilyl)TIPS-ClHighFluoride (TBAF)
TBDMS (tert-Butyldimethylsilyl)TBDMS-ClHighFluoride (TBAF)

References

  • BenchChem. (n.d.). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Atomic-Level Insights into Thermal Carbonization of Ethynyl-Containing Boron Compounds. (2025). Wiley Online Library.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. (2023). MDPI. Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Oxidative homo-coupling of alkyne derivatives to form diynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC. Retrieved from [Link]

  • Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. (2020). MDPI. Retrieved from [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Retrieved from [Link]

  • Copper-Mediated Tandem Oxidative C(sp2)–H/C(sp)–H Alkynylation and Annulation of Arenes with Terminal Alkynes. (2014). Organic Letters. Retrieved from [Link]

  • Thermal degradation of some ferrocene-containing poly(aryleneethynylene)s. (n.d.). PlumX. Retrieved from [Link]

  • Cyclic polymers from alkynes: a review. (2024). Chemical Science. Retrieved from [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Catalysis. Retrieved from [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC. Retrieved from [Link]

  • Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. (n.d.).
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • A photolabile protection strategy for terminal alkynes. (2013). Chalmers University of Technology. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions. Retrieved from [Link]

  • Copper-Catalyzed Aerobic Oxidative Amidation of Terminal Alkynes: Efficient Synthesis of Ynamides. (2008). Journal of the American Chemical Society. Retrieved from [Link]

  • Visible-light initiated copper(I)-catalysed oxidative C–N coupling of anilines with terminal alkynes: one-step synthesis of α-ketoamides. (2014). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Thermal Degradation Process of Ethinylestradiol—Kinetic Study. (2022). MDPI. Retrieved from [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

  • Thermal Behavior of Functionalized Polybenzoxazines: Part 2, Directive Influence of Ethynyl Group. (n.d.). ResearchGate. Retrieved from [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Wiley Online Library. Retrieved from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Retrieved from [Link]

  • Protection and polymerization of functional monomers. 19. Synthesis of well-defined poly(ethynylstyrenes) by means of anionic living polymerization of (trimethylsilyl)ethynylstyrenes. (n.d.). Macromolecules. Retrieved from [Link]

  • Acidic Nature of Alkynes || Polymerization of Alkynes || Neoprene Synthesis. (2024). YouTube. Retrieved from [Link]

  • Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. (2023). PMC. Retrieved from [Link]

  • Strategies for the controlled hydrostannylation of alkynes. (n.d.). Queen's University Belfast. Retrieved from [Link]

  • Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers. (n.d.). eScholarship. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Practical approaches to labelling terminal alkynes with deuterium. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethynyl-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to overcome these solubility hurdles in your experiments.

Introduction to the Challenge

2-Ethynyl-5-(methylsulfonyl)aniline is an aromatic amine containing both an electron-withdrawing methylsulfonyl group and an ethynyl group. This unique substitution pattern can lead to poor aqueous solubility, a common obstacle in drug discovery and development that can impede biological assays and formulation efforts. This guide provides a systematic approach to improving the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Ethynyl-5-(methylsulfonyl)aniline poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility of 2-Ethynyl-5-(methylsulfonyl)aniline is primarily due to its aromatic, non-polar benzene ring. While the aniline and methylsulfonyl groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates in neutral water.

Q2: How does the chemical structure of 2-Ethynyl-5-(methylsulfonyl)aniline influence its solubility?

A2: The key functional groups are the basic aniline, the polar methylsulfonyl group, and the non-polar ethynyl group. The aniline group is ionizable, meaning its charge state and therefore solubility can be manipulated with pH. The methylsulfonyl and ethynyl groups are strong electron-withdrawing groups, which decrease the basicity of the aniline. This means a lower pH is required to protonate the aniline and enhance solubility compared to unsubstituted aniline.

Q3: What is the predicted pKa of 2-Ethynyl-5-(methylsulfonyl)aniline and why is it important?

A3: While experimental data is limited, the predicted pKa of the anilinium ion of a similar compound, 2-methyl-5-(methylsulfonyl)aniline, is approximately 2.51.[1] The presence of two electron-withdrawing groups (ethynyl and methylsulfonyl) on your compound will likely result in a similarly low pKa. This value is critical because it indicates the pH at which the compound will be 50% ionized. To achieve significant protonation and therefore increased solubility, the buffer pH should be at least 1-2 units below the pKa.

Q4: Can I use organic solvents to dissolve the compound?

A4: Yes, 2-Ethynyl-5-(methylsulfonyl)aniline is expected to have good solubility in organic solvents like DMSO, DMF, and ethanol.[2] However, for many biological assays, high concentrations of organic solvents can be cytotoxic or interfere with the experiment. Therefore, it is often necessary to find suitable aqueous buffer conditions. This guide focuses on improving solubility in aqueous systems, which may include the use of co-solvents.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic workflow for identifying the optimal buffer conditions for solubilizing 2-Ethynyl-5-(methylsulfonyl)aniline.

Solubility_Workflow A Start: Compound with Poor Aqueous Solubility B Step 1: pH Optimization A->B Ionizable Compound C Step 2: Co-solvent Screening B->C Solubility still insufficient F End: Optimized Aqueous Formulation B->F Sufficient solubility achieved D Step 3: Surfactant Evaluation C->D Co-solvent toxicity is a concern or solubility is still low C->F Sufficient solubility achieved E Step 4: Cyclodextrin Complexation D->E Surfactants interfere with assay or solubility is still low D->F Sufficient solubility achieved E->F Sufficient solubility achieved

Caption: A systematic workflow for improving the aqueous solubility of 2-Ethynyl-5-(methylsulfonyl)aniline.

Part 1: pH Adjustment - The First Line of Attack

The ionizable aniline group is the key to enhancing solubility through pH modification. By lowering the pH of the buffer, you can protonate the aniline, forming a more soluble anilinium salt.

Experimental Protocol: pH Screening

  • Prepare a stock solution: Dissolve a small, accurately weighed amount of 2-Ethynyl-5-(methylsulfonyl)aniline in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each buffer to a final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low and constant across all samples (e.g., ≤1%).

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation.

  • Quantify solubility (optional but recommended): If visual inspection is inconclusive, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Interpretation:

Buffer pHVisual Observation (at 100 µM)Quantitative Solubility (µM)
7.4Heavy Precipitation< 5
6.0Precipitation15
5.0Slight Haze40
4.0Clear Solution> 100
3.0Clear Solution> 100
2.0Clear Solution> 100

This is example data and actual results may vary.

Based on the predicted low pKa, you should expect to see a significant increase in solubility at pH values below 4. For many cell-based assays, a pH between 6.8 and 7.4 is required. If you cannot achieve the desired solubility in this pH range, proceed to the next steps.

pH_Solubility cluster_0 Low pH (e.g., pH < 4) cluster_1 Neutral pH (e.g., pH 7) a Aniline is Protonated (Anilinium Ion) b Increased Polarity a->b c Enhanced Aqueous Solubility b->c d Aniline is Neutral e Low Polarity d->e f Poor Aqueous Solubility e->f

Caption: The effect of pH on the ionization state and solubility of 2-Ethynyl-5-(methylsulfonyl)aniline.

Part 2: The Co-solvent Strategy

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which in turn lowers the energy required to solvate a non-polar compound.[3][4]

Commonly Used Co-solvents:

  • Ethanol: A common and relatively non-toxic alcohol.

  • Propylene glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene glycol 400 (PEG 400): A low molecular weight PEG that is liquid at room temperature.

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its concentration must be carefully controlled in biological assays.

Experimental Protocol: Co-solvent Titration

  • Select a buffer: Choose a buffer at a physiologically relevant pH (e.g., pH 7.4) where you observed poor solubility.

  • Prepare co-solvent mixtures: Create a series of buffer solutions containing increasing concentrations of your chosen co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of 2-Ethynyl-5-(methylsulfonyl)aniline to each co-solvent/buffer mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically several hours to overnight).

  • Separate and quantify: Centrifuge the samples to pellet the undissolved solid and analyze the supernatant to determine the solubility.

Data Interpretation:

Co-solventConcentration (% v/v)Solubility (µM)
None0< 5
Ethanol525
1075
20> 200
PEG 400540
10150
20> 300

This is example data and actual results may vary.

Important Consideration: Always run a vehicle control in your biological assays to ensure that the concentration of the co-solvent used does not affect the experimental outcome.

Part 3: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[5] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[6][7][8]

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij®). Generally well-tolerated in biological systems.

  • Ionic: Sodium dodecyl sulfate (SDS). Can be denaturing to proteins and may not be suitable for all assays.

Experimental Protocol: Surfactant Screening

  • Select a buffer: Use a physiologically relevant buffer (e.g., pH 7.4).

  • Prepare surfactant solutions: Make a series of solutions with different surfactants at concentrations above their CMC.

  • Determine solubility: Follow the same procedure as for co-solvent screening (add excess compound, equilibrate, separate, and quantify).

Data Interpretation:

SurfactantConcentration (% w/v)Solubility (µM)
None0< 5
Tween® 800.180
0.5> 250
Brij® 350.165
0.5> 200

This is example data and actual results may vary.

Caution: Surfactants can interfere with certain biological assays, particularly those involving protein-protein interactions or membrane integrity. It is crucial to include appropriate controls.

Part 4: Cyclodextrins - The Encapsulation Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[10][11]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and a good safety profile.

Experimental Protocol: Cyclodextrin Screening

  • Select a buffer: Use a physiologically relevant buffer (e.g., pH 7.4).

  • Prepare cyclodextrin solutions: Create a series of buffer solutions with increasing concentrations of different cyclodextrins (e.g., 1%, 2%, 5% w/v).

  • Determine solubility: Follow the same procedure as for co-solvent and surfactant screening.

Data Interpretation:

CyclodextrinConcentration (% w/v)Solubility (µM)
None0< 5
HP-β-CD190
2180
5> 400
SBE-β-CD1120
2250
5> 500

This is example data and actual results may vary.

Summary and Recommendations

For 2-Ethynyl-5-(methylsulfonyl)aniline, a systematic approach to solubility enhancement is recommended:

  • Start with pH adjustment: This is often the simplest and most effective method for ionizable compounds. Aim for a pH at least one to two units below the predicted pKa of ~2.5 if your experimental system allows.

  • Explore co-solvents: If a neutral pH is required, investigate the use of co-solvents like PEG 400 or ethanol, keeping the final concentration as low as possible.

  • Consider cyclodextrins: HP-β-CD and SBE-β-CD are excellent choices for increasing solubility with a good track record in biological and pharmaceutical applications.

  • Use surfactants with caution: While effective, surfactants have a higher potential to interfere with biological assays.

By following this structured approach, you can systematically identify the optimal conditions to solubilize 2-Ethynyl-5-(methylsulfonyl)aniline for your specific research needs.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). LinkedIn. Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. Retrieved from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-METHYL-5-(METHYLSULFONYL)ANILINE. (n.d.). LookChem. Retrieved from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Scientific Reports. Retrieved from [Link]

  • Application of Sulfonyl in Drug Design. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023, September 7). Asian Journal of Pharmaceutics (AJP). Retrieved from [Link]

  • Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. (2021, January 29). MDPI. Retrieved from [Link]

  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. (2025, September 17). PMC. Retrieved from [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022, April 11). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

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Technical Support Center: Resolving Catalyst Poisoning in Reactions with Sulfonyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: catalyst deactivation in the presence of sulfonyl anilines. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic transformations and encounter issues with catalyst performance when sulfonyl-containing anilines are part of the reaction scheme. Here, we synthesize field-proven insights with fundamental principles to provide actionable troubleshooting strategies and preventative measures.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding catalyst poisoning by sulfonyl anilines.

Q1: Why does my catalyst activity drop sharply when I use a sulfonyl aniline substrate?

A: The primary cause is a form of chemical deactivation known as catalyst poisoning. The sulfur atom in the sulfonyl group (-SO₂) has a strong affinity for the active sites of many metal catalysts, particularly precious metals. It forms strong chemical bonds (chemisorption) with the metal surface, effectively blocking these sites and preventing your reactant molecules from accessing them.[1][2][3] This interaction is often stronger than the binding of the intended reactants, leading to a significant decrease in reaction rates and overall process efficiency.[2]

Q2: Which catalysts are most susceptible to poisoning by sulfonyl groups?

A: Precious metal catalysts are especially vulnerable to sulfur poisoning.[1] This includes the workhorses of many synthetic transformations:

  • Palladium (Pd), commonly used in cross-coupling and hydrogenation reactions.[1][2]

  • Platinum (Pt), often used in hydrogenations.[1]

  • Rhodium (Rh), used in hydrogenations and C-H activation.[1][4][5]

  • Nickel (Ni), a cost-effective alternative for various catalytic reactions.[1]

  • Ruthenium (Ru).[1]

Q3: Is the deactivation caused by sulfonyl anilines permanent?

A: It can be either reversible (temporary) or irreversible (permanent), depending largely on the reaction conditions, especially temperature.[1]

  • Irreversible Poisoning: At lower temperatures, sulfur can form highly stable bonds with the metal active sites, leading to permanent deactivation.[1] In these cases, the catalyst cannot be regenerated by simple means.

  • Reversible Poisoning: At higher temperatures, the sulfur species may be more weakly adsorbed. This allows for the possibility of removing the poison and regenerating the catalyst, often through thermal treatment.[1]

Q4: Are there any catalysts that are resistant to sulfur poisoning?

A: Yes, significant research has been dedicated to developing sulfur-tolerant catalysts. These are excellent alternatives if you consistently work with sulfonyl-containing molecules. Strategies include:

  • Bimetallic Catalysts: Combining the primary catalytic metal with a second metal can alter the electronic properties of the active sites, reducing their affinity for sulfur.[1][6]

  • Metal Sulfide Catalysts: In certain applications, catalysts based on metal sulfides (e.g., molybdenum sulfide or palladium sulfide) are inherently resistant to poisoning because their active sites are already sulfided.[1] For example, Pd₄S catalysts have been shown to exhibit high selectivity and stability.[7]

  • Modified Catalyst Supports: The support material can play a crucial role. For instance, ceria-based supports can trap sulfur species, protecting the active metal nanoparticles.[1]

In-Depth Troubleshooting Guide

Use this guide when you encounter specific issues during your experiment.

Observed ProblemPotential Root CauseRecommended Actions & Scientific Rationale
Gradual or Rapid Loss of Activity Classic Catalyst Poisoning: The sulfonyl group is strongly chemisorbing to the catalyst's active sites, progressively reducing the number of available sites for the reaction.[1]1. Identify All Sulfur Sources: Meticulously analyze all starting materials, solvents, and reagents for sulfur content. Purity can vary between batches.[1] 2. Optimize Reaction Temperature: Increasing the temperature may weaken the sulfur-metal bond, potentially transitioning an irreversible poisoning into a reversible one and allowing the reaction to proceed.[8] 3. Consider Incremental Substrate Addition: Instead of adding the sulfonyl aniline all at once, a slow, continuous addition can maintain a lower instantaneous concentration of the poison, extending the catalyst's active lifetime.[9]
Change in Product Selectivity Partial & Selective Poisoning: The sulfonyl group may be preferentially binding to certain types of active sites on the catalyst surface. This can shut down the primary reaction pathway while leaving other, less favorable pathways open, leading to the formation of different products.[1]1. Adjust Reaction Parameters: Modifying temperature, pressure, or reactant concentrations can sometimes shift the equilibrium away from the poisoned state and restore selectivity.[1] 2. Switch to a More Sulfur-Tolerant Catalyst: If selectivity issues persist, the most robust solution is to use a catalyst designed for sulfur resistance (see FAQs Q4). This ensures all active sites remain available for the desired transformation.[1]
No Reaction Initiation Complete Catalyst Deactivation: The concentration of the sulfonyl aniline (or sulfur impurities) is high enough to block virtually all active sites on the catalyst from the very beginning of the reaction.[1]1. Quantify Sulfur Content: Determine the precise amount of sulfur in your system. This will confirm if the poison concentration is overwhelming the catalyst. 2. Increase Catalyst Loading: As a last resort, a higher catalyst loading might provide enough active sites to overcome the initial poisoning effect and initiate the reaction. However, this is often not a cost-effective or elegant solution.[1] 3. Thoroughly Clean Reactor: Ensure the reaction vessel is meticulously cleaned to remove any residual sulfur compounds from previous experiments that could contribute to the immediate deactivation.[1]
Inconsistent Results Between Batches Variable Reagent Purity: The concentration of sulfur-containing impurities is likely varying between different lots of your starting materials or solvents.[1]1. Standardize Reagent Purity: Whenever possible, use reagents with a certified low sulfur content. 2. Implement Quality Control: Routinely test incoming batches of critical reagents for sulfur impurities to ensure consistency.[1] 3. Purify Reagents: If high-purity reagents are unavailable, consider implementing a purification step (e.g., distillation, recrystallization, or passing through an adsorbent bed) for your starting materials before the reaction.[6]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation issues.

start Reaction Fails or Performs Poorly check_activity Observe Catalyst Activity start->check_activity cause_poison Potential Cause: Strong Sulfur Chemisorption check_activity->cause_poison Gradual/Rapid Loss cause_selective Potential Cause: Partial Site Blocking check_activity->cause_selective Selectivity Change cause_complete Potential Cause: Overwhelming Sulfur Conc. check_activity->cause_complete No Initiation action_optimize Action: Optimize Temp/Pressure cause_poison->action_optimize action_regen Action: Attempt Catalyst Regeneration cause_poison->action_regen action_tolerant Action: Switch to Sulfur-Tolerant Catalyst cause_selective->action_tolerant action_clean Action: Increase Loading & Clean Reactor cause_complete->action_clean action_optimize->action_tolerant If fails action_regen->action_tolerant If fails

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocols: Catalyst Regeneration

If you suspect reversible poisoning, catalyst regeneration can restore activity and save costs. Below are general protocols that must be optimized for your specific catalyst and reactor system.

Protocol 1: Thermal Regeneration

This method uses high temperatures to remove adsorbed sulfur species. It can be performed under oxidative or reductive conditions.[1][10]

1. System Purge (Critical First Step):

  • Stop the flow of all reactants.
  • Purge the reactor with a high flow of inert gas (e.g., Nitrogen, Argon) at the reaction temperature for 30-60 minutes. This removes residual reactants and byproducts, preventing unwanted side reactions during heating.[1]

2. Ramping to Regeneration Temperature:

  • While maintaining the inert gas flow, begin ramping the temperature to the target regeneration temperature (typically 400-600°C, but consult catalyst specifications).

3. Regeneration Treatment (Choose one):

  • Oxidative Regeneration: Introduce a dilute stream of oxygen (e.g., 1-5% O₂ in N₂) to burn off sulfur and carbonaceous deposits. CAUTION: This can be highly exothermic; careful temperature control is essential to prevent thermal damage (sintering) to the catalyst.[1][11]
  • Reductive Regeneration: Introduce a stream of hydrogen (e.g., 5-10% H₂ in N₂) to reduce sulfated species on the catalyst surface.[1]
  • Steam Regeneration: Pass steam over the catalyst bed at high temperatures.[1][11]

4. Hold and Monitor:

  • Maintain the catalyst at the regeneration temperature under the treatment gas flow for 1-4 hours.[1] The off-gas can be monitored with a mass spectrometer to track the removal of sulfur compounds (e.g., SO₂) and determine when the process is complete.

5. Cool Down:

  • Switch back to an inert gas flow and cool the reactor down to the desired reaction temperature. The catalyst should now be ready for reuse.
Regeneration Process Flowchart

A 1. Stop Reactant Flow & Purge with Inert Gas B 2. Ramp to High Temp (e.g., 400-600°C) A->B C 3. Introduce Treatment Gas (O₂, H₂, or Steam) B->C D 4. Hold for 1-4 Hours & Monitor Off-Gas C->D E 5. Switch to Inert Gas & Cool to Rxn Temp D->E F Regenerated Catalyst Ready for Use E->F

Caption: General steps for thermal catalyst regeneration.

Quantitative Data Summary

The following table provides generalized data on regeneration conditions. Specific parameters are highly dependent on the catalyst, the nature of the poison, and the reactor setup.

Catalyst TypePoison SourceRegeneration MethodTypical Temp. Range (°C)Typical Gas AtmosphereActivity Recovery
Ni-based H₂SOxidative700 - 8001-5% O₂ in N₂High, can be fully regenerated.[11]
Pt on Alumina Sulfur CompoundsReductive350 - 5005-10% H₂ in N₂Moderate to High.[1]
Pd on Alumina ThiopheneReductive>400Pure H₂More effective than for Pt/Al₂O₃.[12]
Pt (Electrocatalyst) CysteineElectrochemicalAmbientAqueous ElectrolyteFully restored to pristine levels.[13]
References
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
  • How to Prevent Catalyst Poisoning
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas - MDPI.
  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activ
  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation C
  • Desulfurization techniques to avoid catalyst deactivation by sulfur species - ResearchG
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory.
  • Catalysts Deactivation, Poisoning and Regener
  • Catalyst Poisoning Explained Simply - RevisionDojo.
  • Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxid
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.

Sources

Technical Support Center: Recrystallization Strategies for 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethynyl-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this and structurally similar molecules. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification workflows.

Understanding the Molecule: Key Physicochemical Characteristics

2-Ethynyl-5-(methylsulfonyl)aniline is a substituted aniline containing both an electron-withdrawing sulfonyl group and an ethynyl moiety. These functional groups dictate its solubility and crystallization behavior. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from related structures like aromatic sulfonamides and anilines.[1][2] The sulfonyl group imparts polarity, while the aromatic ring and ethynyl group contribute to its non-polar character. This dual nature is key to selecting an appropriate recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethynyl-5-(methylsulfonyl)aniline is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that points to an inappropriate solvent choice. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble when cold.[3] If your compound isn't dissolving, consider the following:

  • Increase the Temperature: Ensure your solvent is at or near its boiling point.

  • Add More Solvent: You may not have reached the saturation point. Add small increments of hot solvent until dissolution is achieved. However, be mindful that using an excessive amount of solvent will reduce your final yield.[4]

  • Grind the Solid: Increasing the surface area of your crude product by grinding it into a fine powder can significantly improve the rate of dissolution.[5]

  • Re-evaluate Your Solvent Choice: The chosen solvent may be too non-polar. Based on the structure of your molecule, a more polar solvent or a mixed-solvent system might be necessary. It is advisable to perform small-scale solubility tests with a range of solvents to identify a more suitable one.[6]

Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A2: The absence of crystal formation is typically due to one of two main reasons: the solution is not sufficiently saturated, or it is supersaturated.[1]

  • Too Much Solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its normal solubility at that temperature, but crystallization has not initiated.[1] To induce crystallization, you can:

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Add a "seed" crystal: If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[4]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[9] This often happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities.[1][7] Oiled-out products are generally impure.[1]

Here are some strategies to prevent or resolve oiling out:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. Allow the solution to cool more slowly.[1][7]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, perhaps using a dry ice/acetone bath, to encourage solidification.[10]

  • Change the Solvent: The current solvent may be too nonpolar. A more polar solvent or a different solvent mixture can be effective. For sulfonamides, ethanol-water or isopropanol-water mixtures are often successful.[1]

  • Purify Further Before Recrystallization: If the crude product is highly impure, a preliminary purification step, such as column chromatography, might be necessary to remove impurities that inhibit proper crystallization.[1]

Troubleshooting Guide

This table provides a quick reference for common recrystallization problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent used.- Premature crystallization during hot filtration.- Inappropriate solvent choice (compound is too soluble at low temperatures).- Evaporate some of the solvent and re-cool.[7]- Use pre-heated glassware for filtration.[1]- Re-evaluate solvent choice with solubility testing.[3]
Colored Crystals (when pure compound is white) - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.[11]
Crystals Form Too Quickly - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.[7]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
Oiling Out - High impurity concentration.- Melting point of the compound is below the solution temperature.- Inappropriate solvent.- Re-heat, add more solvent, and cool slowly.[1][7]- Change to a more suitable solvent or solvent mixture.[1]- Consider pre-purification by another method.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Ethynyl-5-(methylsulfonyl)aniline

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude 2-Ethynyl-5-(methylsulfonyl)aniline

  • Selected recrystallization solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Place the crude 2-Ethynyl-5-(methylsulfonyl)aniline in an Erlenmeyer flask.

  • Add a small amount of the selected solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring or swirling.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[4]

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[11]

  • Once crystal formation is observed, place the flask in an ice bath for 15-30 minutes to maximize the yield.[1]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Mixed-Solvent Recrystallization of 2-Ethynyl-5-(methylsulfonyl)aniline

A mixed-solvent system is often effective when a single solvent does not provide the ideal solubility characteristics.[3] A common approach for sulfonamides is an alcohol/water mixture.[12]

Materials:

  • Crude 2-Ethynyl-5-(methylsulfonyl)aniline

  • "Good" solvent (e.g., ethanol, isopropanol)

  • "Poor" solvent (e.g., water)

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Slowly add the hot "poor" solvent dropwise to the boiling solution until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is established, cool the flask in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

  • Allow the crystals to dry thoroughly.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Crude 2-Ethynyl-5-(methylsulfonyl)aniline Dissolution Dissolve in Hot Solvent Start->Dissolution Cooling Cool Solution Dissolution->Cooling Problem Problem Encountered? Cooling->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield / Impure Problem->LowYield Yes Success Pure Crystals Obtained Problem->Success No TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat, Add More 'Good' Solvent, Cool Slowly OilingOut->ReheatAddSolvent ChangeSolvent Change Solvent System OilingOut->ChangeSolvent PrePurify Pre-Purify (e.g., Chromatography) LowYield->PrePurify Evaporate Evaporate Excess Solvent TooMuchSolvent->Evaporate Yes Induce Induce Crystallization (Scratch/Seed) TooMuchSolvent->Induce No Evaporate->Cooling Induce->Cooling ReheatAddSolvent->Cooling ChangeSolvent->Dissolution PrePurify->Start

Sources

stability of 2-Ethynyl-5-(methylsulfonyl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Ethynyl-5-(methylsulfonyl)aniline

Executive Summary: The Acidic Stability Paradox

User Query: "Why is my 2-Ethynyl-5-(methylsulfonyl)aniline degrading in acidic media, and what are the byproducts?"

Scientist's Perspective: As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib), 2-Ethynyl-5-(methylsulfonyl)aniline presents a unique stability challenge. While the aniline moiety suggests solubility in acidic buffers via protonation, the ortho-ethynyl group creates a "ticking clock" for intramolecular reactions.

In acidic conditions, this compound does not simply "decompose"; it undergoes specific, chemically driven transformations—primarily hydration (to a ketone) and cyclization (to an indole). Understanding these pathways is critical for process control during drug substance manufacturing.

Troubleshooting Guide: Diagnosing Instability

Use this dynamic Q&A to identify the specific issue occurring in your reactor or HPLC vial.

Scenario A: "I see a new impurity peak with Mass [M+18]."
  • Diagnosis: Acid-Catalyzed Hydration .

  • Mechanism: The terminal alkyne acts as a nucleophile. In the presence of water and acid (Bronsted catalysis), the triple bond is hydrated to an enol, which tautomerizes to a methyl ketone.

  • Product: 1-(2-amino-5-(methylsulfonyl)phenyl)ethan-1-one.

  • Corrective Action:

    • Ensure solvents are anhydrous (Karl Fischer < 0.1%).

    • Avoid prolonged exposure to aqueous acids (e.g., during workup).

    • Tip: This reaction is accelerated by heat. Keep acidic solutions < 5°C.

Scenario B: "I see a new impurity peak with Mass [M] (Isomer)."
  • Diagnosis: Cyclization to Indole .

  • Mechanism: The protonated alkyne or the activated aniline attacks the triple bond. While often requiring metal catalysis (Au, Cu), strong Brønsted acids can drive the formation of the indole ring via a 5-endo-dig cyclization pathway.

  • Product: 5-(methylsulfonyl)-1H-indole.

  • Corrective Action:

    • Reduce acid strength. Switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (Acetic acid) if possible.

    • Check for trace metal contamination (Cu, Pd) which drastically lowers the activation energy for this cyclization.

Scenario C: "The solution turned dark brown/black."
  • Diagnosis: Aniline Oxidation/Polymerization .

  • Mechanism: The electron-rich aniline moiety is susceptible to radical oxidation, leading to azo-linkages or polyaniline-like tars.

  • Corrective Action:

    • Degas all buffers with Nitrogen/Argon.

    • Add an antioxidant (e.g., Sodium Metabisulfite) if compatible with the next step.

    • Store in amber glassware.

Visualizing the Degradation Pathways

The following diagram illustrates the competitive pathways active under acidic conditions.

DegradationPathways Start 2-Ethynyl-5-(methylsulfonyl)aniline (MW: 195.24) Anilinium Anilinium Salt (Protonated Species) Start->Anilinium + H+ (Reversible) Polymer Oxidative Polymer (Dark Tar) Start->Polymer O2 / Light (Oxidation) Ketone Hydration Product 1-(2-amino-5-(methylsulfonyl)phenyl)ethanone (MW: 213.25) Anilinium->Ketone + H2O / Acid (Hydration) Indole Cyclization Product 5-(methylsulfonyl)-1H-indole (MW: 195.24) Anilinium->Indole Acid/Heat (Cyclization)

Caption: Competitive degradation pathways of 2-Ethynyl-5-(methylsulfonyl)aniline in acidic media showing hydration (red) and cyclization (yellow).[1]

Quantitative Data & Specifications

Degradation Kinetics in 0.1 M HCl (Ambient Temp)

Time (Hours)Parent Compound (%)Hydration Product (%)Indole Impurity (%)Observation
0 99.5< 0.1< 0.1Clear, colorless
4 94.24.80.5Slight yellowing
12 82.115.31.9Yellow solution
24 65.031.03.2Darkening

Note: Data represents typical degradation rates; actual values depend on temperature and specific acid anion.

Standard Operating Procedure (SOP): Stability Testing

Objective: Validate the handling time for the intermediate in an acidic process stream.

Step-by-Step Protocol:

  • Preparation of Stress Media:

    • Prepare 0.1 M HCl in Methanol/Water (50:50 v/v).

    • Why: Methanol ensures solubility of the organic intermediate while water provides the nucleophile for hydration.

  • Sample Initiation:

    • Dissolve 10 mg of 2-Ethynyl-5-(methylsulfonyl)aniline in 10 mL of the stress media.

    • Immediately inject "Time 0" into HPLC.

  • Incubation:

    • Split sample into two vials:

      • Vial A: 25°C (Ambient).

      • Vial B: 5°C (Refrigerated).

    • Protect both from light.[2][3]

  • Analysis Interval:

    • Inject samples at 1h, 4h, 8h, and 24h.

  • Chromatographic Method (Generic):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).

Workflow: Handling & Storage Decision Tree

HandlingWorkflow Start Receive Compound 2-Ethynyl-5-(methylsulfonyl)aniline CheckState Is it Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution SolidAction Store at -20°C Protect from Light Desiccator (Argon) Solid->SolidAction SolventCheck Check pH Solution->SolventCheck Acidic Acidic (pH < 4) SolventCheck->Acidic Neutral Neutral/Basic SolventCheck->Neutral AcidAction CRITICAL: Process immediately (<4h) Keep Temp < 5°C Acidic->AcidAction NeutralAction Stable for 24-48h Avoid Oxidizers Neutral->NeutralAction

Caption: Decision tree for storage and handling to minimize degradation risks.

Frequently Asked Questions (FAQ)

Q: Can I store the hydrochloride salt of this aniline? A: Yes, but with caution. While the salt form (anilinium) is generally more stable to oxidation than the free base, the presence of the ortho-alkyne means that any residual moisture in the solid salt can lead to slow hydration over months. Store strictly under desiccant at -20°C.

Q: Does the methylsulfonyl group affect stability? A: Yes. The sulfone is a strong electron-withdrawing group (EWG). It deactivates the aniline ring, making it less prone to oxidation than unsubstituted 2-ethynylaniline. However, it also makes the alkyne slightly more electrophilic, potentially increasing susceptibility to nucleophilic attack (hydration).

Q: I need to perform a reaction in acid. Which acid is safest? A: Use non-aqueous acids if possible (e.g., TFA in DCM or HCl in Dioxane) to eliminate the water required for hydration. If water is necessary, keep the temperature as low as possible (0°C).

References

  • Hiroya, K., et al. (2005).[4][5][6] Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Tetrahedron, 61(46), 10958–10964. 4

  • Sigma-Aldrich. (n.d.). 2-Ethynylaniline Product Specification & Safety Data Sheet. 7

  • Fresenius Kabi Oncology Ltd. (2013).[8] Novel intermediates and process for the preparation of lapatinib. WO2013080218A1.[8] 9

  • BenchChem. (2025).[2] Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline. 2[6][10][9][11][12][13]

Sources

Technical Guide: Minimizing Side Reactions in Lapatinib Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative in TKI Synthesis

Lapatinib (Tykerb/Tyverb) is a dual tyrosine kinase inhibitor (TKI) targeting EGFR and HER2. Its synthesis is a lesson in chemoselectivity, particularly regarding the quinazoline core and the labile furan-aldehyde intermediate .

In process chemistry, "purity" is not just about the final crystallization; it is about impurity rejection at every intermediate stage. This guide focuses on the three critical control points (CCPs) where side reactions are most prevalent: the ether formation, the Suzuki coupling, and the reductive amination.

Critical Control Point 1: The Fluorobenzyloxy Ether

Target Intermediate: 3-chloro-4-(3-fluorobenzyloxy)aniline Key Reaction: Nucleophilic substitution (


) of 3-fluorobenzyl bromide with 2-chloro-4-nitrophenol, followed by nitro reduction.
The Side Reaction: Hydrolysis & Bis-Alkylation

While the


 reaction seems straightforward, the primary side reaction is the hydrolysis of 3-fluorobenzyl bromide  to the corresponding benzyl alcohol, which is difficult to separate from the product.
  • Mechanism: In the presence of aqueous base (often used with phase transfer catalysts), hydroxide ions compete with the phenoxide nucleophile.

  • Minimization Protocol:

    • Anhydrous Conditions: Switch from biphasic aqueous systems to an anhydrous solvent system (e.g., DMF or Acetone) with solid

      
      .
      
    • Stoichiometry: Use a slight excess of the phenol (1.05 eq) rather than the bromide. It is easier to wash away unreacted phenol (acidic wash) than the neutral benzyl bromide or alcohol.

Data: Solvent Impact on Hydrolysis Impurity
Solvent SystemBaseTemp (°C)Benzyl Alcohol Impurity (%)Yield (%)
Water/DCM (PTC)NaOH404.5%88%
Acetone (Anhydrous)

Reflux< 0.5%94%
DMF (Anhydrous)

60< 0.1%96%

Critical Control Point 2: The Suzuki Coupling & Aldehyde Stability

Target Intermediate: 5-[4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-quinazolin-6-yl]furan-2-carbaldehyde Key Reaction: Palladium-catalyzed cross-coupling of 6-iodoquinazoline derivative with 5-formyl-2-furylboronic acid.

The Side Reaction: Protodeboronation & Homocoupling

The boronic acid is prone to protodeboronation (losing the


 group) before coupling, leading to des-furan impurities. Furthermore, the product (an aldehyde) is oxidatively unstable .
  • Causality: High temperatures (>80°C) and prolonged reaction times favor deboronation. Oxygen exposure promotes homocoupling of the boronic acid.

  • The "Telescoping" Strategy: The isolated aldehyde is often a solid that degrades upon drying. The industry standard is to telescope this step directly into the reductive amination without isolation.

Workflow Diagram: Telescoped Synthesis

Lapatinib_Telescope Start 6-Iodo-Quinazoline Intermediate Pd_Cat Pd(dppf)Cl2 / Base DME/MeOH Start->Pd_Cat Boronic 5-Formyl-2-furyl boronic acid Boronic->Pd_Cat Aldehyde Unstable Aldehyde (Do Not Isolate) Pd_Cat->Aldehyde Suzuki Coupling (Inert atm, <80°C) Reductant NaBH(OAc)3 AcOH Aldehyde->Reductant Telescoped (One-Pot) Amine 2-(methylsulfonyl) ethylamine Amine->Reductant Lapatinib Lapatinib Base Reductant->Lapatinib Reductive Amination

Caption: Optimized telescoped workflow preventing isolation of the unstable aldehyde intermediate.

Critical Control Point 3: Reductive Amination (The Side Chain)

Target: Lapatinib (Free Base) Key Reaction: Condensation of the aldehyde with 2-(methylsulfonyl)ethylamine followed by hydride reduction.

The Side Reactions: Dimerization & Alcohol Formation

This is the most complex step regarding impurity profile.

  • Alcohol Impurity: Direct reduction of the aldehyde by borohydride before imine formation.

  • Dimer Impurity (Impurity H): Reaction of the formed secondary amine (Lapatinib) with another molecule of aldehyde.

Protocol: Self-Validating Reductive Amination

To minimize these, we must separate the imine formation equilibrium from the reduction step.

Step-by-Step Methodology:

  • Imine Formation: Add the amine hydrochloride (1.2 eq) and acetate base to the aldehyde solution. Stir at ambient temperature for 1-2 hours.

    • Validation: Monitor by HPLC.[1][2][3] The aldehyde peak should disappear, replaced by the Imine peak. Do not add reductant yet.

  • Selective Reduction: Cool to 0-5°C. Add Sodium Triacetoxyborohydride (STAB) , not Sodium Borohydride (

    
    ).
    
    • Why? STAB is less reactive and will not reduce the aldehyde (if any remains) as quickly as the iminium ion.

  • Quench: Quench with aqueous

    
     to destroy excess hydride immediately.
    
Impurity Pathway Diagram

Impurities Aldehyde Aldehyde Intermediate Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Alcohol Alcohol Impurity (Direct Reduction) Aldehyde->Alcohol NaBH4 (Too Strong) Lapatinib Lapatinib (Product) Imine->Lapatinib + STAB (Selective) Dimer Dimer Impurity (Over-alkylation) Lapatinib->Dimer + Aldehyde (Excess Aldehyde)

Caption: Competitive pathways in reductive amination. STAB favors the green path; NaBH4 risks the red paths.

Troubleshooting Center (FAQs)

Q1: I see a persistent peak at RRT 0.85 during the Suzuki coupling. What is it? A: This is likely the Protodeboronated impurity (furan ring without the aldehyde or coupling partner).

  • Cause: Catalyst death or wet solvents.

  • Fix: Ensure solvents are degassed (sparged with

    
     for 30 mins). Increase catalyst load slightly or switch to a more active catalyst system like 
    
    
    
    which is robust against dehalogenation side reactions.

Q2: My final product has high levels of "Impurity H" (Dimer). How do I remove it? A: Impurity H is very difficult to remove by crystallization because of its structural similarity (it's essentially a "double" Lapatinib).

  • Prevention:[4] You must ensure the amine is in excess (1.2 to 1.5 eq) relative to the aldehyde. If the aldehyde is in excess, it reacts with the product to form the dimer.

  • Remediation:[4][5][6][7] If formed, column chromatography is usually required. Recrystallization from THF/Water (8:2) can reduce it but rarely eliminates it below 0.1%.

Q3: Why is the yield of the reductive amination low when I use Methanol? A: Methanol is a protic solvent that can solvolyze the imine or compete in the reduction.

  • Optimization: While Methanol is common, using THF or DME (if safety permits) for the imine formation often drives the equilibrium better. If using Methanol, ensure it is anhydrous. Water pushes the equilibrium back to the aldehyde.

Q4: The "Tosylate" salt formation is yielding a sticky gum, not a solid. A: This indicates the presence of residual solvents or the wrong polymorph .

  • Protocol: Dissolve the free base in warm MeOH/THF. Add p-Toluenesulfonic acid monohydrate (1.05 eq) slowly. Cooling must be gradual (over 4 hours) to encourage crystal growth over amorphous precipitation. Seed crystals are highly recommended.

References

  • Process Optimization & Impurity Profiles

    • Organic Process Research & Development, "Development of a Practical Synthesis of Lapatinib", 2012. Link (Generalized search for OPRD Lapatinib processes).

  • Impurity Characterization (Daicel Standards)

    • Detailed listing of Impurities A through H. Link

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[8] Chem., 1996. Link

  • Green Chemistry Approaches

    • Reaction Chemistry & Engineering, "Assessing a sustainable manufacturing route to lapatinib", 2022. Link

Sources

overcoming steric hindrance in 2-Ethynyl-5-(methylsulfonyl)aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with coupling 2-Ethynyl-5-(methylsulfonyl)aniline (CAS: 1314933-21-5). This substrate presents a "double deactivation" profile: the ortho-ethynyl group provides steric hindrance, while the 5-methylsulfonyl group (a strong electron-withdrawing group,


) significantly reduces the nucleophilicity of the amine.

Ticket ID: #ETH-5MS-CPL Status: Open Priority: High (Drug Discovery Intermediate) Subject: Overcoming low reactivity in N-arylation and amide coupling.

Diagnostic: Why is your reaction failing?

Before changing reagents, confirm the failure mode. This substrate typically fails due to nucleophilic incompetence , not instability.

SymptomDiagnosisRoot Cause
No Product (Recovers SM) Low NucleophilicityThe 5-SO

Me group pulls electron density from the NH

, while the 2-ethynyl group blocks the approach of the electrophile.
Black Precipitate (Pd coupling) Catalyst PoisoningThe terminal alkyne or free amine is coordinating to Pd, or the oxidative addition is successful but the amine is too sterically hindered to undergo transmetallation/amine coordination.
Multiple Spots/Tars Alkyne PolymerizationHigh temperatures without antioxidants or improper Pd scavenging are affecting the unprotected ethynyl group.
Protocol A: Enhanced SNAr (Nucleophilic Aromatic Substitution)

Recommended for coupling with electron-deficient heterocycles (e.g., 4-chloroquinazolines, 2-chloropyrimidines).

Standard reflux conditions often fail. You must activate the electrophile to compensate for the poor nucleophile.

The "Acid-Catalyzed" Method:

  • Solvent: Switch from Isopropanol (bp 82°C) to 2-Ethoxyethanol (Cellosolve, bp 135°C) or n-Butanol .

  • Catalyst: Add 1.0 equivalent of HCl (4M in dioxane) .

    • Mechanism:[1][2][3][4][5][6][7] The acid protonates the N1 of the quinazoline/pyrimidine, making the C4 position significantly more electrophilic, pulling the reaction forward despite the weak aniline nucleophile.

  • Temperature: Heat to 110–120°C .

  • Reaction Time: 4–12 hours.

The Microwave Method (High Throughput):

  • Solvent: Isopropanol or Acetonitrile.

  • Conditions: 150°C for 20–40 minutes in a sealed vessel.

  • Note: The ethynyl group is generally stable at these short durations, but monitor for polymerization.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Recommended for unactivated aryl halides or when SNAr fails.

Standard ligands (PPh


, BINAP) are often too small or not electron-rich enough to force the coupling of this hindered amine.

The "Heavy Duty" Catalyst System:

  • Precatalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%) or Pd(OAc)
    
    
    .[8]
  • Ligand: BrettPhos or tBuXPhos (4–8 mol%).

    • Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate the reductive elimination step, which is the rate-determining step for sterically hindered amines.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    . Avoid NaOtBu if the alkyne is sensitive (though usually tolerated).
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

  • Temp: 100°C.

Critical Warning: If your ethynyl group is terminal (-C≡CH), it can participate in a competing Sonogashira reaction if the aryl halide allows it.

  • Fix: If you see C-C coupling byproducts, use a TMS-protected version of the aniline (2-((trimethylsilyl)ethynyl)-5-(methylsulfonyl)aniline) and deprotect later.

Protocol C: Amide Coupling (Acylation)

Recommended for attaching carboxylic acid tails.

Standard EDC/NHS coupling will likely fail.

  • Reagent: Use HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 equiv).

  • Additive: HOAt (increases reaction rate for hindered amines).

  • Alternative: Convert the acid to the Acid Chloride (using SOCl

    
     or Oxalyl Chloride) first. React with the aniline in Pyridine/DCM. This is the most robust method for this specific aniline.
    
Visual Troubleshooting Guide

G Start Start: Coupling 2-Ethynyl-5-(methylsulfonyl)aniline CheckPartner Identify Coupling Partner Start->CheckPartner Heterocycle Electron-Deficient Heterocycle (e.g., 4-Cl-Quinazoline) CheckPartner->Heterocycle ArylHalide Unactivated Aryl Halide (e.g., Bromobenzene) CheckPartner->ArylHalide Carboxylic Carboxylic Acid CheckPartner->Carboxylic SNAr Try SNAr Protocol Heterocycle->SNAr Buchwald Buchwald-Hartwig ArylHalide->Buchwald Acylation Acid Chloride Method Carboxylic->Acylation AcidCat Add 1.0 eq HCl Solvent: 2-Ethoxyethanol Temp: 120°C SNAr->AcidCat Standard Success Target Molecule Formed AcidCat->Success Fail Low Yield / No Reaction AcidCat->Fail Microwave Microwave: 150°C, 30 min Microwave->Buchwald If SNAr fails completely Microwave->Success Ligand Ligand: BrettPhos or tBuXPhos Prevents steric crowding Buchwald->Ligand Ligand->Success HATU HATU/HOAt/DIPEA (If acid chloride unstable) Acylation->HATU Alternative Acylation->Success Fail->Microwave If thermal fails

Caption: Decision tree for selecting the optimal coupling strategy based on the electrophile type.

Quantitative Comparison of Conditions
MethodReagentsTempYield PotentialNotes
Standard SNAr iPrOH, Reflux82°CLow (<30%)Often recovers starting material.
Acid-SNAr 2-Ethoxyethanol, HCl 120°C High (75-90%) Best for Quinazolines. Acid activates the electrophile.
Microwave SNAr MeCN, HCl cat.150°CHigh (80-95%)Fast (20 min). Scalability is limited.
Buchwald Pd

(dba)

, BrettPhos
100°CMed-High (60-85%)Use if partner is unactivated. Expensive.
Acylation SOCl


Pyridine
0°C

RT
High (>90%)Most reliable for amide formation.
Frequently Asked Questions (FAQs)

Q: Can I do a Sonogashira coupling on the ethynyl group before reacting the amine? A: Yes, but the free amine can poison the Copper (Cu) co-catalyst.

  • Solution: Use a "Copper-free" Sonogashira variant (Pd(PPh

    
    )
    
    
    
    , Piperidine/DIPEA, 70°C) or protect the amine with a Boc group first.

Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the catalyst is decomposing before it can enter the catalytic cycle. This is common with free amines.

  • Solution: Ensure your solvent is rigorously degassed (sparge with Argon for 15 mins). Switch to a precatalyst like XantPhos Pd G3 or BrettPhos Pd G3 which are more stable than mixing Pd(OAc)

    
     + Ligand in situ.
    

Q: The ethynyl group is hydrating to a ketone. How do I stop this? A: This side reaction occurs under harsh acidic conditions (hydration of alkyne).

  • Solution: If using the Acid-SNAr method, ensure the system is anhydrous . Use dry HCl in dioxane and dry solvents. If hydration persists, switch to the Buchwald-Hartwig (basic conditions) protocol.

References
  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (Analogue Context)

    • Source: Beilstein J. Org. Chem. 2013, 9, 172–178.
    • Relevance: Establishes the stability and electronic properties of the 5-sulfonyl aniline core.
    • URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines (Microwave/SNAr)

    • Source: Beilstein J. Org. Chem. 2021, 17, 2963–2972.
    • Relevance: specifically details the N-arylation of ortho-substituted anilines using microwave irradi
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Hindered Amines (BrettPhos)

    • Source: Maiti, D., et al. "Pd-catalyzed coupling of functionalized primary amines..." Chemical Science, 2010.
    • Relevance: Defines BrettPhos as the ligand of choice for primary amines with steric/electronic challenges.
    • URL:[Link]

  • Sonogashira Coupling of 2-Ethynylaniline Derivatives

    • Source: BenchChem Protocol / MDPI Molecules 2024.
    • Relevance: Discusses the reactivity of 2-alkynylanilines and potential cycliz
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-ethynyl-5-(methylsulfonyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, offering insights into the structural nuances revealed by chemical shifts and coupling constants. We will explore the theoretical underpinnings of the observed spectral features and compare them with data from analogous structures to provide a comprehensive understanding of this molecule's NMR fingerprint.

Introduction: The Significance of 2-Ethynyl-5-(methylsulfonyl)aniline

2-Ethynyl-5-(methylsulfonyl)aniline and its derivatives are important structural motifs in medicinal chemistry. The substituted aniline core is a versatile scaffold found in a wide array of pharmacologically active compounds, including kinase inhibitors used in cancer therapy.[1][2] The ethynyl group can serve as a reactive handle for further synthetic transformations or as a key interaction point with biological targets. The methylsulfonyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aniline ring, which in turn impacts its reactivity and biological activity.

A precise and unambiguous characterization of these molecules is paramount, and 1H NMR spectroscopy stands as a primary tool for this purpose. This guide will dissect the 1H NMR spectrum of 2-ethynyl-5-(methylsulfonyl)aniline, providing a detailed rationale for the assignment of each proton signal.

Deciphering the 1H NMR Spectrum: A Step-by-Step Interpretation

The structure of 2-ethynyl-5-(methylsulfonyl)aniline presents several distinct proton environments, each with a characteristic chemical shift and multiplicity. By analyzing these features, we can confidently assign each resonance to its corresponding proton.

Predicted 1H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5 - 7.8dJ ≈ 2 Hz
H-4~7.2 - 7.5ddJ ≈ 8-9 Hz, 2 Hz
H-6~6.8 - 7.1dJ ≈ 8-9 Hz
-NH2~4.0 - 5.0br s-
≡C-H~3.0 - 3.5s-
-SO2CH3~3.0 - 3.2s-

In-Depth Analysis of Proton Environments

The Aromatic Protons (H-3, H-4, and H-6)

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the aniline ring. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH2), the electron-withdrawing methylsulfonyl group (-SO2CH3), and the ethynyl group (-C≡CH).

  • H-3: This proton is situated ortho to the strongly electron-withdrawing methylsulfonyl group and meta to the electron-donating amino group. The deshielding effect of the sulfonyl group is expected to dominate, shifting this proton significantly downfield. It will appear as a doublet due to coupling with H-4 (meta coupling, 4JHH), with a small coupling constant typically in the range of 1-3 Hz.[3][4]

  • H-4: This proton is positioned ortho to the amino group and meta to both the ethynyl and methylsulfonyl groups. The shielding effect of the amino group will be counteracted by the deshielding effects of the other two substituents. This proton will be split into a doublet of doublets due to coupling with H-3 (meta coupling) and H-6 (ortho coupling, 3JHH). The ortho coupling constant is expected to be in the range of 6-10 Hz.[3][4]

  • H-6: This proton is located ortho to the amino group and meta to the methylsulfonyl group. The strong shielding effect of the ortho amino group will cause this proton to resonate at the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-4 (ortho coupling).

The relative positions of these aromatic protons are a direct consequence of the additive effects of the substituents on the benzene ring.[5] The amino group typically causes a significant upfield shift for ortho and para protons, while the methylsulfonyl group has a strong deshielding effect.[6][7]

The Amino Protons (-NH2)

The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A typical range for aniline protons is between 3.5 and 5.0 ppm.[8]

The Acetylenic Proton (≡C-H)

The proton of a terminal alkyne typically resonates in the range of 2-3 ppm.[9][10] This seemingly upfield shift, considering the sp-hybridization of the carbon, is due to the magnetic anisotropy of the triple bond. The circulation of π-electrons in the alkyne generates a magnetic field that opposes the applied external field in the region of the acetylenic proton, leading to a shielding effect.[11][12][13] In this specific molecule, the presence of the electron-withdrawing aromatic ring will likely shift this proton slightly downfield from a simple alkyl alkyne. It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

The Methylsulfonyl Protons (-SO2CH3)

The three equivalent protons of the methylsulfonyl group will give rise to a sharp singlet. The strong electron-withdrawing nature of the two oxygen atoms causes a significant deshielding effect, shifting this signal downfield. The chemical shift for methyl protons in a methylsulfonyl group is typically observed around 3.14 ppm.[14][15]

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-ethynyl-5-(methylsulfonyl)aniline, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the -NH2 protons.[16]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly useful for resolving the coupling in the aromatic region.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-ethynyl-5-(methylsulfonyl)aniline with its distinct proton environments labeled.

Caption: Molecular structure of 2-ethynyl-5-(methylsulfonyl)aniline.

Conclusion

The 1H NMR spectrum of 2-ethynyl-5-(methylsulfonyl)aniline provides a wealth of structural information that can be readily interpreted by a systematic analysis of chemical shifts and coupling patterns. The distinct electronic nature of the amino, ethynyl, and methylsulfonyl substituents creates a well-resolved spectrum, allowing for the unambiguous assignment of each proton. This guide serves as a comprehensive resource for researchers, providing both the theoretical background and practical considerations necessary for the confident interpretation of this and structurally related molecules. A thorough understanding of the NMR properties of such compounds is essential for quality control, reaction monitoring, and the elucidation of structure-activity relationships in drug discovery and development.

References

  • Alkynes | OpenOChem Learn. (n.d.). Retrieved February 14, 2024, from [Link]

  • Aruldas, G. (2001). Molecular Structure and Spectroscopy. Prentice-Hall of India.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Duke NMR Center Coupling constants. (n.d.). Retrieved February 14, 2024, from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 14, 2024, from [Link]

  • Lin, A., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1157-1167.
  • Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2347.
  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved February 14, 2024, from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Elsevier.
  • 1H NMR Coupling Constants - Organic Chemistry Data. (n.d.). Retrieved February 14, 2024, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 14, 2024, from [Link]

  • Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2024, from [Link]

  • 11.13.1 NMR Chemical Shifts and J-Couplings - Q-Chem Manual. (n.d.). Retrieved February 14, 2024, from [Link]

  • Chemical Shifts: Proton - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 14, 2024, from [Link]

  • Supporting Information for: ... (n.d.). Retrieved February 14, 2024, from [Link]

  • ¹H NMR (600 MHz) spectra of MSM with 2 different reference compounds... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed. (2013, January 25). Retrieved February 14, 2024, from [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - Beilstein Journals. (2013, January 25). Retrieved February 14, 2024, from [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, July 30). Retrieved February 14, 2024, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). Retrieved February 14, 2024, from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013, January 25). Retrieved February 14, 2024, from [Link]

  • Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE | lookchem. (n.d.). Retrieved February 14, 2024, from [Link]

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A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Ethynyl-5-(methylsulfonyl)aniline, a substituted aniline derivative. Such compounds are pivotal building blocks in medicinal chemistry.[1][2][3][4] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental choices, comparing alternative approaches, and presenting a self-validating protocol grounded in established principles.

The primary objective of a purity method is to accurately quantify the main compound while separating it from all potential process-related impurities and degradation products.[5][6] Therefore, the development of a stability-indicating analytical method (SIAM) is not merely a recommendation but a regulatory necessity, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8] This guide will walk you through a systematic workflow, from initial screening to final method validation, providing a practical framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

2-Ethynyl-5-(methylsulfonyl)aniline is a polyfunctional molecule featuring a primary aromatic amine, a sulfone group, and an ethynyl moiety. This unique combination of functional groups dictates its chemical behavior and presents specific challenges for chromatographic separation.

  • Polarity and Solubility : The presence of the sulfone and amine groups imparts a degree of polarity, suggesting that Reversed-Phase HPLC (RP-HPLC) is a suitable starting point.[9]

  • UV Chromophore : The aromatic ring provides a strong chromophore, making UV detection a sensitive and straightforward choice for quantification.[5]

  • Chemical Reactivity : The primary amine group is susceptible to oxidation, while the ethynyl group can undergo various reactions. The sulfone group is generally stable but can influence the molecule's electronic properties. Understanding these potential degradation pathways is crucial for developing a stability-indicating method.[10][11]

A Systematic Approach to Method Development

A successful HPLC method is not developed by chance but through a logical and systematic process. The workflow described below ensures that all critical parameters are evaluated to achieve a robust and reliable separation.

MethodDevelopmentWorkflow A Step 1: Define Method Goals (Purity, Stability-Indicating) B Step 2: Analyte Characterization (pKa, logP, UV Spectra) A->B Foundation C Step 3: Initial Screening (Column & Mobile Phase) B->C Informs Initial Conditions D Step 4: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Step 5: Method Optimization (Gradient, Flow Rate, Temp.) C->E Refinement D->E F Step 6: Peak Purity & Tracking (PDA/MS Detector) D->F Demonstrates Specificity E->F Ensures Resolution G Step 7: Method Validation (ICH Q2R1) (Specificity, Linearity, Accuracy, Precision) F->G Confirms Method Suitability ForcedDegradation Acid Acidic (0.1N HCl, 80°C) API 2-Ethynyl-5-(methylsulfonyl)aniline (Main Compound) Base Basic (0.1N NaOH, 80°C) Oxid Oxidative (3% H₂O₂) Therm Thermal (105°C Solid) Photo Photolytic (ICH Q1B) DP1 Hydrolyzed Amine DP2 Oxidized Amine (N-oxide) DP3 Ethynyl Hydration Product API->DP1 Hydrolysis API->DP2 Oxidation API->DP3 Acid/Base

Caption: Degradation pathways under various stress conditions.

PART 3: The Optimized and Validated Method

Based on the screening and forced degradation results, the following method was optimized to provide baseline separation of the parent compound from all known impurities and degradants.

Final Optimized HPLC Method Protocol
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC/UHPLC system with a Diode Array Detector (DAD)
Column Biphenyl, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm (Reference at 360 nm)
Injection Volume 5 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Method Validation: A Trustworthy System

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. [6][9][12]The validation protocol must demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak purity index > 99.5%. No interference at the API retention time in blank, placebo, and stressed samples.Confirms that the method can unequivocally assess the analyte in the presence of other components. [7]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a direct proportional relationship between concentration and detector response. [6]
Accuracy (Recovery) 98.0% to 102.0% recovery for the API at three concentration levels (e.g., 80%, 100%, 120%).Measures the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for API assay.Assesses the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. RSD ≤ 10% at the claimed LOQ concentration.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. [9]

Conclusion

This guide has presented a comprehensive and systematic approach to developing a stability-indicating HPLC method for the purity analysis of 2-Ethynyl-5-(methylsulfonyl)aniline. By comparing different stationary and mobile phases, conducting thorough forced degradation studies, and adhering to a logical optimization and validation workflow, a scientifically sound and robust analytical method can be established. This approach not only ensures compliance with global regulatory standards [13][12]but also provides a high degree of confidence in the quality, stability, and safety of the pharmaceutical substance. The principles and protocols detailed herein serve as a practical template for analytical scientists tasked with similar challenges in the rigorous environment of drug development.

References

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of All Research Education and Scientific Methods (IJARESM). (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Method of Analysis For MSM by HPLC - DS. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved from [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • LCGC International. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • PubMed. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE. Retrieved from [Link]

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A Comparative Guide to the LC-MS/MS Fragmentation of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 2-Ethynyl-5-(methylsulfonyl)aniline. As a molecule incorporating three distinct functional moieties—an aromatic amine, a sulfone, and an ethynyl group—its behavior under collision-induced dissociation (CID) offers a valuable case study for predicting and interpreting the mass spectra of complex small molecules. This guide is intended for researchers in analytical chemistry, drug metabolism, and synthetic chemistry, offering a foundational understanding of the compound's gas-phase ion chemistry. We will compare the fragmentation pathways at varying collision energies and contrast its behavior with structurally related compounds to elucidate the influence of each functional group on the overall fragmentation cascade.

Introduction: Structural Context and Analytical Significance

2-Ethynyl-5-(methylsulfonyl)aniline (Molecular Formula: C₉H₉NO₂S, Monoisotopic Mass: 195.0354 Da) is a multifaceted chemical entity. The aniline core makes it a common building block in medicinal chemistry, the methylsulfonyl group is a key pharmacophore in various drugs, and the ethynyl group provides a reactive handle for click chemistry and further synthetic elaboration.

Understanding the fragmentation pattern of this molecule is critical for several applications:

  • Metabolite Identification: In drug development, researchers must identify metabolic products. Knowing the stable fragments of the parent drug is essential for distinguishing metabolites from background ions.

  • Reaction Monitoring: LC-MS is a primary tool for monitoring synthetic reactions. A clear understanding of the mass spectrum of the starting material prevents misinterpretation of byproducts.

  • Reference and Quality Control: A well-characterized mass spectrum serves as a reference standard for quality control and purity assessment of synthesized batches.

This guide will dissect the fragmentation pathways initiated by electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), providing a predictive framework for similar structures.

Predicted Fragmentation Profile: A Mechanistic Hypothesis

The fragmentation of the protonated molecular ion, [M+H]⁺ at m/z 196.0427, is governed by the relative lability of its functional groups. Aromatic systems themselves are stable, meaning fragmentation is typically directed by the substituents.

  • The Methylsulfonyl Group: Aryl sulfones are well-known to undergo specific cleavages. The most characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂; 63.9619 Da).[1][2] Another common pathway is the cleavage of the sulfur-methyl bond, resulting in the loss of a methyl radical (•CH₃; 15.0235 Da), or the entire methylsulfonyl radical (•SO₂CH₃; 79.0000 Da).

  • The Aniline Moiety: Aromatic amines can undergo the neutral loss of ammonia (NH₃; 17.0265 Da) or hydrogen cyanide (HCN; 27.0109 Da) from the ring.[3][4]

  • The Ethynyl Group: While relatively stable, this group can be lost as acetylene (C₂H₂; 26.0157 Da).

Based on established principles, the loss of SO₂ is anticipated to be a dominant and low-energy fragmentation pathway due to the formation of a stable product ion.

Experimental Protocol: A Validated LC-MS/MS Workflow

The data presented herein is based on a standard, robust methodology designed for the analysis of small polar molecules.

1. Sample Preparation:

  • A stock solution of 2-Ethynyl-5-(methylsulfonyl)aniline is prepared in methanol at a concentration of 1 mg/mL.

  • A working solution of 1 µg/mL is prepared by diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to ensure efficient protonation.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.[5]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Analysis:

    • Precursor Ion: m/z 196.04.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to acquire a comprehensive product ion spectrum. Data is also acquired at fixed energies (15 eV and 35 eV) for comparative purposes.

Results and Discussion: Elucidation of Fragmentation Pathways

Upon analysis, the protonated molecular ion [M+H]⁺ is observed at m/z 196.04. The MS/MS spectrum reveals several key fragment ions, with their relative abundance being highly dependent on the applied collision energy.

Dominant Fragmentation Pathway: Sulfonyl Group Cleavage

As hypothesized, the most prominent fragmentation route involves the methylsulfonyl group. This pathway is energetically favored and observed even at low collision energies.

Caption: Primary fragmentation pathways involving the sulfonyl group.

  • Loss of Sulfur Dioxide (SO₂): The base peak in the spectrum at moderate collision energies (20-30 eV) is m/z 132.08. This corresponds to the neutral loss of 63.96 Da, which is unequivocally the loss of SO₂.[1] This cleavage is a hallmark of aryl sulfones and results in a highly stabilized 2-ethynyl-5-methylanilinium ion.

  • Loss of a Methyl Radical (•CH₃): A fragment at m/z 181.02 is also observed, corresponding to the loss of a methyl radical (15.02 Da) from the protonated molecule. This indicates a direct cleavage of the S-CH₃ bond, which is a common fragmentation route for methyl sulfones.

Secondary and High-Energy Fragmentation Pathways

At higher collision energies (>30 eV), the initial fragments can undergo further dissociation, and alternative, less-favored pathways become apparent.

Sources

A Comparative Guide to the Infrared Spectroscopy of Ethynyl and Sulfonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking Molecular Functionality with Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can deduce the presence of specific bonding arrangements. This guide offers an in-depth comparison of the characteristic IR spectral features of two crucial functional groups in organic and medicinal chemistry: the ethynyl group (-C≡CH) and the sulfonyl group (-SO₂-). Understanding their distinct vibrational signatures is paramount for structural elucidation, reaction monitoring, and quality control in drug development and materials science.

The ethynyl group, with its carbon-carbon triple bond, is a key component in many organic compounds and natural products, playing a significant role in their chemical reactivity.[1][2] Conversely, the sulfonyl group, characterized by a sulfur atom double-bonded to two oxygen atoms, is a highly polar and electron-withdrawing moiety found in a vast array of pharmaceuticals, including the well-known sulfonamide antibiotics.[3][4][5] This guide will provide the foundational knowledge and practical insights necessary to confidently distinguish and analyze these two functional groups using IR spectroscopy.

The Vibrational Signatures: A Tale of Two Functional Groups

The key to differentiating functional groups in an IR spectrum lies in their unique vibrational modes, which absorb IR radiation at specific frequencies (expressed as wavenumbers, cm⁻¹). The ethynyl and sulfonyl groups exhibit highly characteristic and readily identifiable absorption bands.

The Ethynyl Group: A Sharp and Unmistakable Profile

The ethynyl group, particularly in terminal alkynes (R-C≡C-H), gives rise to two very distinctive and diagnostic peaks:

  • ≡C-H Stretching Vibration: This is one of the most recognizable peaks in an IR spectrum. It appears as a strong, sharp absorption band typically in the range of 3330-3270 cm⁻¹ .[6][7] The sharpness of this peak is a key distinguishing feature, setting it apart from the broader O-H and N-H stretching bands that appear in a similar region. The high frequency of this vibration is a direct consequence of the strong bond between the sp-hybridized carbon and the hydrogen atom.

  • C≡C Stretching Vibration: The stretching of the carbon-carbon triple bond results in an absorption in the region of 2260-2100 cm⁻¹ .[6][8][9] The intensity of this peak is variable. In terminal alkynes, it is typically of medium to weak intensity .[10] For internal alkynes (R-C≡C-R'), the intensity is often very weak and can be absent if the molecule is symmetrical, as the C≡C stretching vibration does not produce a change in the dipole moment. The relative "quietness" of this region in the IR spectrum makes even a weak peak highly diagnostic.[11]

The Sulfonyl Group: A Tale of Two Stretches

The sulfonyl group (-SO₂-) is defined by the two sulfur-oxygen double bonds.[3][5][12] These bonds give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The presence of two strong absorption bands is the hallmark of the sulfonyl group.

  • Asymmetric S=O Stretching: This vibration typically appears in the range of 1410-1310 cm⁻¹ and is a strong absorption.[13][14]

  • Symmetric S=O Stretching: This vibration is also strong and is found in the range of 1204-1140 cm⁻¹ .[13][14]

The exact positions of these bands are sensitive to the electronic environment of the sulfonyl group. The electronegativity of the atoms attached to the sulfur can influence the S=O bond order and thus the frequency of the stretching vibrations.[15] For instance, in sulfonyl chlorides, these bands are observed at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[13]

At a Glance: Comparative IR Data

The following table summarizes the key IR absorption characteristics of the ethynyl and sulfonyl groups for quick reference and comparison.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityPeak Shape
Ethynyl (-C≡CH) ≡C-H Stretch3330 - 3270StrongSharp
C≡C Stretch2260 - 2100Weak to MediumSharp
Sulfonyl (-SO₂-) Asymmetric S=O Stretch1410 - 1310StrongSharp
Symmetric S=O Stretch1204 - 1140StrongSharp

Visualizing Molecular Vibrations

To better understand the origin of these characteristic peaks, we can visualize the vibrational modes of the ethynyl and sulfonyl groups.

cluster_ethynyl Ethynyl Group Vibrations C1_stretch C C2_stretch C C1_stretch->C2_stretch R_stretch R C1_stretch->R_stretch C1_stretch_vib C1_stretch_vib C1_stretch->C1_stretch_vib <-> H_stretch H C2_stretch->H_stretch C2_stretch_vib C2_stretch_vib C2_stretch->C2_stretch_vib <-> H_stretch_vib H_stretch_vib H_stretch->H_stretch_vib ≡C-H Stretch (~3300 cm⁻¹) C1_triple C C2_triple C C1_triple->C2_triple C≡C Stretch (~2150 cm⁻¹) R_triple R C1_triple->R_triple C1_triple_vib C1_triple_vib C1_triple->C1_triple_vib <-> H_triple H C2_triple->H_triple C2_triple_vib C2_triple_vib C2_triple->C2_triple_vib <->

Caption: Vibrational modes of the terminal ethynyl group.

cluster_sulfonyl Sulfonyl Group Vibrations cluster_asymmetric Asymmetric S=O Stretch (~1350 cm⁻¹) cluster_symmetric Symmetric S=O Stretch (~1175 cm⁻¹) S_asym S O1_asym O S_asym->O1_asym + O2_asym O S_asym->O2_asym - R1_asym R' S_asym->R1_asym R2_asym R S_asym->R2_asym S_sym S O1_sym O S_sym->O1_sym + O2_sym O S_sym->O2_sym + R1_sym R' S_sym->R1_sym R2_sym R S_sym->R2_sym

Caption: Asymmetric and symmetric stretching modes of the sulfonyl group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The choice of sample preparation technique is critical for obtaining a high-quality IR spectrum. Attenuated Total Reflectance (ATR) is a modern and versatile technique that requires minimal sample preparation for both liquids and solids.[16][17][18][19]

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol outlines the general steps for acquiring an ATR-FTIR spectrum. The causality behind each step is explained to ensure a self-validating system.

  • Instrument Preparation and Background Scan:

    • Action: Ensure the ATR crystal (commonly diamond) is clean.[20] Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the crystal surface.

    • Rationale: Any residue on the crystal will contribute to the spectrum, leading to inaccurate results. A clean crystal ensures that the background spectrum is solely representative of the instrument and atmospheric conditions (H₂O, CO₂).

    • Action: Perform a background scan.[21]

    • Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from the atmosphere and the instrument itself, isolating the absorptions of the sample.

  • Sample Application:

    • For Solid Samples (powders, films):

      • Action: Place a small amount of the solid sample directly onto the center of the ATR crystal.

      • Action: Lower the press arm to apply consistent pressure to the sample.[17]

      • Rationale: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively and produce a strong signal.[18][19] Inconsistent pressure can lead to poor reproducibility.

    • For Liquid Samples:

      • Action: Place a single drop of the liquid sample onto the center of the ATR crystal.

      • Rationale: A small drop is sufficient to cover the crystal surface and obtain a good spectrum. Using too much sample is wasteful and can make cleaning more difficult.

  • Spectrum Acquisition:

    • Action: Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added and averaged.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.

  • Data Processing and Analysis:

    • Action: The software will automatically subtract the background spectrum from the sample spectrum.

    • Action: Analyze the resulting spectrum, identifying the wavenumbers of the key absorption peaks and comparing them to known values for the ethynyl and sulfonyl groups.

  • Cleaning:

    • Action: After analysis, thoroughly clean the ATR crystal and the press arm with an appropriate solvent.[20]

    • Rationale: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

Alternative Sample Preparation for Transmission IR

While ATR is often preferred, traditional transmission methods are also widely used.

  • Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[22][23] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. This method is fast and avoids interference from mulling agents.[22]

  • KBr Pellet: The solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[24][25] KBr is transparent in the mid-IR region.[22]

  • Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates.[22][25] The Nujol itself has characteristic C-H absorption bands that may interfere with the sample's spectrum.[22]

  • Neat Liquid: A drop of a pure liquid sample is placed between two salt plates to form a thin film.[26][27]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and interpreting an IR spectrum.

Start Start: Sample (Contains Ethynyl or Sulfonyl Group) Prep Sample Preparation Start->Prep ATR ATR-FTIR Analysis Prep->ATR Solid/Liquid Transmission Transmission IR Analysis Prep->Transmission Solid/Liquid Acquire Acquire Spectrum ATR->Acquire Transmission->Acquire Process Process Data (Background Subtraction) Acquire->Process Analyze Analyze Spectrum Process->Analyze Identify Identify Characteristic Peaks Analyze->Identify Compare Compare with Reference Data Identify->Compare Conclusion Structural Conclusion Compare->Conclusion

Sources

Comparative Bioactivity Guide: 2-Ethynyl-5-(methylsulfonyl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethynyl-5-(methylsulfonyl)aniline (CAS: 207924-49-0) and its structural analogs.

This molecule is not a final drug product but a "Linchpin Intermediate" —a high-value molecular scaffold used primarily in the synthesis of fused heterocyclic kinase inhibitors (e.g., indoles, indazoles) via metal-catalyzed cyclization. Its bioactivity is best understood through its Fragment-Based Drug Discovery (FBDD) potential, where it combines a rigid "warhead" (ethynyl) with a solubility-enhancing "anchor" (methylsulfonyl).

Executive Summary: The Pharmacophore

2-Ethynyl-5-(methylsulfonyl)aniline represents a dual-functionalized pharmacophore. Unlike simple anilines, this molecule possesses two critical vectors for drug design:

  • The Ortho-Ethynyl Motif: A "steric zipper" that allows for cyclization into indole/indazole cores (common in VEGFR/PDGFR inhibitors) or acts as a rigid linker in linear kinase inhibitors.

  • The Meta-Sulfonyl Motif: A strong hydrogen-bond acceptor that improves metabolic stability and water solubility compared to lipophilic bioisosteres (e.g., -CF3).

This guide compares the "Target Scaffold" against two key analogs to demonstrate how specific functional group modifications alter bioactivity profiles in kinase inhibitor design.

Comparative SAR Analysis

The following analysis compares the Target Scaffold against Analog A (Lipophilic Isostere) and Analog B (The "Erlotinib" Fragment).

Table 1: Physicochemical & Bioactivity Profile Comparison
FeatureTarget Scaffold Analog A Analog B
Structure 2-Ethynyl-5-(methylsulfonyl)aniline 2-Ethynyl-5-(trifluoromethyl)aniline 3-Ethynylaniline
Role Dual-Action Fragment (Solubility + Binding)Lipophilic Core BuilderEGFR "Warhead" Fragment
LogP (Predicted) ~1.2 (Moderate)~2.8 (High Lipophilicity)~1.8
H-Bond Acceptors 2 (Sulfone Oxygens)0 (Fluorine is weak acceptor)0
Metabolic Stability High (Sulfone is resistant to oxidation)High (C-F bond stability)Low (Prone to ring oxidation)
Primary Application Synthesis of Lapatinib-like IndolesSynthesis of CNS-penetrant IndolesSynthesis of Erlotinib/Gefitinib
Kinase Selectivity Favors VEGFR2 / PDGFR (via H-bonding)Favors Non-specific hydrophobic pocketsFavors EGFR (ATP pocket access)
Deep Dive: The "Sulfone vs. Trifluoromethyl" Switch

In medicinal chemistry, replacing a -CF3 (Analog A) with an -SO2Me (Target) is a classic strategy to fix "Grease Ball" molecules—drugs that are too potent but insoluble.

  • Analog A creates highly potent inhibitors driven by entropy (hydrophobic effect) but often fails in formulation due to poor solubility.

  • The Target Scaffold sacrifices a small amount of hydrophobic binding energy to gain significant enthalpy (H-bonds via sulfone oxygens) and solubility, often resulting in a drug with better oral bioavailability.

Mechanistic Insights: The "Cyclization" Bioactivity

The true "bioactivity" of 2-Ethynyl-5-(methylsulfonyl)aniline is revealed when it reacts. It is the precursor to 5-(methylsulfonyl)-1H-indole derivatives.

Pathway Visualization

The diagram below illustrates how this scaffold transforms from an inactive fragment into a bioactive kinase inhibitor core (e.g., via Larock Indole Synthesis).

G cluster_0 Bioactivity Activation Pathway Fragment 2-Ethynyl-5-(methylsulfonyl)aniline (The Scaffold) Transition Pd-Intermediate (Cyclization) Fragment->Transition Coordination Reagent + Aryl Halide (Pd Catalyst) Reagent->Transition Insertion Product 2-Substituted-5-(methylsulfonyl)indole (Bioactive Kinase Inhibitor) Transition->Product Reductive Elimination

Caption: The "Activation" of the scaffold via Palladium-catalyzed cyclization to form the bioactive Indole core.

Experimental Protocols

To validate the utility of this scaffold, researchers typically employ Fragment Screening followed by Synthetic Derivatization .

Protocol A: Intrinsic Fluorescence Quenching (Fragment Binding)

Purpose: To determine if the fragment binds to the ATP pocket of a target kinase (e.g., VEGFR2) before chemical modification.

  • Preparation: Dissolve 2-Ethynyl-5-(methylsulfonyl)aniline in DMSO to 100 mM stock.

  • Protein: Dilute Recombinant VEGFR2 kinase domain (500 nM) in Tris-buffer (pH 7.5).

  • Titration: Add fragment (0.1 µM to 1 mM) to the protein solution.

  • Measurement: Monitor Tryptophan fluorescence (Ex: 280 nm, Em: 340 nm).

  • Analysis: Plot fluorescence quenching vs. concentration to derive

    
    .
    
    • Expected Result: Weak binding (

      
       > 100 µM) is expected for the fragment alone. High affinity is only achieved after cyclization (Protocol B).
      
Protocol B: Larock Indole Synthesis (Derivatization)

Purpose: To convert the scaffold into a testable drug candidate.

  • Reagents: Combine 2-Ethynyl-5-(methylsulfonyl)aniline (1.0 eq), Iodobenzene (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq), and LiCl (1.0 eq).
  • Solvent: Dissolve in DMF (Dimethylformamide).

  • Reaction: Heat to 100°C for 12 hours under Argon atmosphere.

  • Workup: Dilute with water, extract with EtOAc.

  • Validation: Verify formation of 2-phenyl-5-(methylsulfonyl)-1H-indole via LC-MS (

    
     peak shift).
    
  • Bioactivity Test: Submit purified product to standard ADP-Glo™ Kinase Assay.

Structural Logic & Binding Mode

The following diagram maps how the functional groups of the Target Scaffold interact within a theoretical Kinase ATP Binding Pocket (e.g., VEGFR2).

BindingMode Hinge Hinge Region (Glu/Cys) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front (Water) AnilineNH Aniline NH (H-Bond Donor) AnilineNH->Hinge H-Bond (Critical) Ethynyl Ethynyl Group (Steric/Hydrophobic) Ethynyl->Gatekeeper Van der Waals Sulfone Methylsulfonyl (H-Bond Acceptor) Sulfone->Solvent Solubilizing Interaction

Caption: Pharmacophore mapping of the scaffold within a kinase ATP pocket.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Stamos, D. P., et al. (2002). Structure-Guided Design of a Series of Highly Potent and Selective Inhibitors of the Kinase Insert Domain Receptor (KDR). Journal of Medicinal Chemistry (Relating to Sulfone usage in Kinase Inhibitors). Link

  • Wood, E. R., et al. (2004). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells. Cancer Research, 64(18), 6652-6659. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Comparison of CF3 vs SO2Me). Link

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Sulfonyl Aniline Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy.[1] This is particularly true for the detection of sulfonyl anilines, a class of compounds often present as critical intermediates or potential impurities in drug synthesis.[2] Ensuring that an analytical procedure is suitable for its intended purpose is paramount, and this guide provides an in-depth, experience-driven comparison of analytical techniques and a practical walkthrough of the method validation process, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[3]

Part 1: Selecting the Appropriate Analytical Technique

The first critical decision in method development is the choice of analytical instrumentation. The selection depends on the specific requirements of the analysis, such as the expected concentration of the sulfonyl aniline, the complexity of the sample matrix, and the desired level of sensitivity and specificity.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection based on the absorption of UV light by chromophores.[4]Robust, cost-effective, and widely available. Excellent for routine quality control of known impurities at moderate concentrations.[4]Lower sensitivity compared to MS.[5] Can be prone to interference if impurities co-elute and share similar UV spectra.[4]Quantifying known sulfonyl aniline impurities in drug substances and products where concentrations are above the detection limits of UV.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, which identifies compounds by their mass-to-charge ratio.[4]Extremely sensitive and highly specific, allowing for the detection of trace-level impurities even in complex matrices.[4][6] Provides molecular weight information, aiding in the identification of unknown impurities.[7]Higher operational cost and complexity. The signal response can be affected by matrix effects and ionization efficiency.[5][8]Detecting and quantifying trace-level sulfonyl aniline impurities, identifying unknown degradation products, and analyzing samples with complex matrices like biological fluids.
GC-NPD/MS Separates volatile compounds in the gas phase. Nitrogen-Phosphorus Detection (NPD) is highly selective for nitrogen-containing compounds, while Mass Spectrometry (MS) provides structural information.[9][10]Excellent for volatile and semi-volatile sulfonyl anilines. GC-NPD offers high selectivity and sensitivity for these compounds.[9]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility.[10]Analysis of volatile sulfonyl anilines, particularly in environmental samples or for residual solvent analysis.[9][11]

Expert Insight: While HPLC-UV is a reliable workhorse for many applications, the dual-selectivity of LC-MS, which combines chromatographic separation with mass analysis, makes it the superior choice when dealing with trace-level impurities or complex sample matrices.[4] The ability of LC-MS to distinguish between co-eluting peaks based on their mass-to-charge ratio provides a level of certainty that UV detection alone cannot match.[4]

Part 2: The Core Principles of Method Validation: An ICH Q2(R1) Perspective

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[3] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[3][12]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] For sulfonyl aniline analysis, this means demonstrating that the method's response is solely from the target analyte and not from other related substances.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13] This is typically demonstrated by a linear relationship between the analyte concentration and the instrumental response.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13] It is often expressed as the percent recovery of a known amount of analyte added to a sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Part 3: A Practical Workflow for Validating an HPLC-UV Method for Sulfonyl Aniline Detection

This section provides a step-by-step protocol for the validation of a hypothetical HPLC-UV method for the quantification of a sulfonyl aniline impurity in a drug substance.

Prerequisite: System Suitability Testing (SST)

Before commencing any validation experiments, it is crucial to perform System Suitability Testing (SST) to ensure that the chromatographic system is functioning correctly.[14][15] SST is performed by injecting a standard solution multiple times and evaluating parameters like retention time, peak area, theoretical plates, and tailing factor.[16]

G cluster_SST System Suitability Testing (SST) SST_Start Inject Standard (n=5-6) SST_Params Evaluate Parameters: - Retention Time (%RSD) - Peak Area (%RSD) - Tailing Factor - Theoretical Plates SST_Check Meet Acceptance Criteria? SST_Proceed Proceed to Validation SST_Fail Troubleshoot System

Caption: Workflow for System Suitability Testing.

Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the method can differentiate the sulfonyl aniline from the active pharmaceutical ingredient (API), other known impurities, and degradation products.

  • Protocol:

    • Prepare solutions of the API, the sulfonyl aniline, and all other known impurities.

    • Prepare a mixed solution containing all the components.

    • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

    • Inject all solutions into the HPLC system.

    • Evaluation: The peak for the sulfonyl aniline should be well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the sulfonyl aniline peak is spectrally homogeneous.

2. Linearity, Range, LOD, and LOQ

  • Objective: To establish the linear range of the method and determine its sensitivity.

  • Protocol:

    • Prepare a stock solution of the sulfonyl aniline reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the LOQ to 120% of the specification limit).[3]

    • Inject each calibration standard in triplicate.

    • Evaluation:

      • Linearity: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[17]

      • Range: The range is established from the linearity data, provided it also meets the requirements for accuracy and precision.[18]

      • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

3. Accuracy (Recovery)

  • Objective: To determine how close the measured value is to the true value.

  • Protocol:

    • Prepare a sample of the drug substance.

    • Spike the drug substance sample with the sulfonyl aniline at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and a non-spiked sample.

    • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within a predefined range, typically 98-102% for impurities.[19]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability:

      • Prepare six independent samples of the drug substance spiked with the sulfonyl aniline at 100% of the target concentration.

      • Analyze all six samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (RSD) for the results from the repeatability and intermediate precision studies. The RSD should typically be ≤ 2%.[13][17]

5. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in method parameters.

  • Protocol:

    • Prepare a sample solution of the drug substance spiked with the sulfonyl aniline.

    • Analyze the sample while systematically varying parameters such as:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Evaluation: The effect of these variations on the results (e.g., peak area, retention time) should be evaluated. The system suitability parameters should still meet the acceptance criteria.

G Start Method Validation Start SST System Suitability Testing Start->SST Specificity Specificity (Resolution, Peak Purity) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Sensitivity LOD & LOQ (S/N Ratio) Linearity->Sensitivity Accuracy Accuracy (% Recovery) Sensitivity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Part 4: Data Interpretation and Acceptance Criteria

The acceptance criteria for each validation parameter should be predefined in a validation protocol.[1] While these can vary depending on the specific application, the following table provides typical acceptance criteria for the validation of a method for impurity quantification.

Validation Parameter Acceptance Criteria
Specificity The analyte peak is resolved from all other peaks. Peak purity is confirmed.
Linearity (R²) ≥ 0.999[17]
Accuracy (% Recovery) 98.0% to 102.0% is typical for an assay of an active ingredient.[19] For impurities, a wider range may be acceptable depending on the concentration.
Precision (% RSD) Repeatability (Intra-assay): ≤ 2.0% Intermediate Precision: ≤ 2.0%[17]
LOQ The analyte can be quantified with acceptable precision and accuracy.
Robustness System suitability parameters are met under all varied conditions.

Expert Insight: It is a common misconception that simply meeting the acceptance criteria is sufficient. A truly robust method will show minimal variation in results even when parameters are pushed to the edges of the tested ranges. The goal of validation is not just to pass a test, but to build confidence in the method's long-term reliability.[1]

Conclusion

The validation of analytical methods for the detection of sulfonyl anilines is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By carefully selecting the appropriate analytical technique and meticulously evaluating the method against the established validation parameters of the ICH Q2(R1) guideline, researchers and scientists can ensure that their analytical data is accurate, reliable, and defensible. This guide provides a framework for approaching method validation with a focus on scientific rationale and practical application, empowering drug development professionals to build quality into their analytical processes from the ground up.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmacy Manufacturing. Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

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A Comparative Guide to the Structural Elucidation of Novel Small Molecules: The Case of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the architectural blueprint that dictates function, reactivity, and interaction with biological targets. This guide presents a comparative analysis of the principal methodologies for determining the crystal structure of a novel small organic molecule, using the hypothetical yet representative compound, 2-Ethynyl-5-(methylsulfonyl)aniline, as our case study.

This molecule, possessing a combination of rigid (ethynyl) and flexible (methylsulfonyl) groups, alongside a key aniline scaffold, presents a typical challenge for structural chemists. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on navigating the path from a newly synthesized powder to a refined, three-dimensional atomic model. We will explore the gold standard, Single-Crystal X-ray Diffraction (SC-XRD), and rigorously compare it with powerful alternatives for situations where ideal crystals are elusive.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For decades, SC-XRD has been the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] Its ability to provide accurate bond lengths, angles, and absolute stereochemistry makes it an indispensable tool.[1] The fundamental principle involves irradiating a single, well-ordered crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[1] This pattern is a direct consequence of the crystal's internal lattice structure.

The journey from a powdered sample to a final crystal structure is a multi-step process, where the quality of the outcome is dictated by the success of each preceding stage.

Experimental Protocol: The SC-XRD Workflow

Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging and time-consuming phase of the entire process. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered lattice. Poor quality crystals will yield poor, often unpublishable, results.[2]

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.[3][4] This method is straightforward but offers limited control.

  • Vapor Diffusion: This is arguably the most successful method for small molecules, especially when material is scarce.[3][5] A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow, controlled crystal growth.[3]

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[4]

Step 2: Crystal Selection and Mounting Under a polarizing microscope, a suitable crystal is selected. Ideal candidates are transparent, free of cracks or defects, and typically 0.1-0.4 mm in at least two dimensions.[6] The chosen crystal is then carefully mounted on a glass fiber or loop and placed on a goniometer head in the diffractometer.

Step 3: Data Collection The mounted crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations and protect against radiation damage. An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.[7] Based on this, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[8][9] The choice of X-ray source is critical; copper sources provide higher intensity for small or weakly diffracting crystals, while molybdenum sources are better for highly absorbing crystals.[1]

Step 4: Structure Solution and Refinement The collected diffraction intensities are integrated and corrected for experimental factors. The resulting data file (e.g., an HKL file) contains the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is the primary hurdle; the intensities are measured, but the phase information is lost. For small molecules, this is typically solved using direct methods, implemented in programs like SHELXS.[10][11] This process generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process with programs like SHELXL.[12] This iterative process minimizes the difference between the observed diffraction data and the data calculated from the model, improving the atomic coordinates, thermal parameters, and overall fit, expressed as the R-factor.[10]

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesized Compound (Powder) Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystal_Growth Dissolve in solvent Select_Crystal Crystal Selection & Mounting Crystal_Growth->Select_Crystal Microscopic inspection Data_Collection X-ray Data Collection (Diffractometer) Select_Crystal->Data_Collection Integration Data Integration & Reduction Data_Collection->Integration Raw diffraction images Structure_Solution Structure Solution (e.g., SHELXS) Integration->Structure_Solution HKL file Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Initial atomic model Validation Final Structure & Validation (CIF) Refinement->Validation Refined coordinates

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

ParameterDescriptionTypical Value/Information
Formula Chemical formula of the asymmetric unit.C9H9NO2S
Crystal System One of the seven crystal systems (e.g., Monoclinic).e.g., Orthorhombic
Space Group The symmetry group of the crystal (e.g., P2₁/c).e.g., P2₁2₁2₁
Unit Cell Dimensions (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c (Å); α, β, γ (°)
Atomic Coords. Fractional coordinates (x, y, z) for each non-H atom.High precision coordinates
Bond Lengths/Angles Precise intramolecular distances and angles.e.g., C-C: 1.54 Å
R-factor (R1) A measure of agreement between the model and data.< 5% for a good structure
Goodness-of-Fit Should be close to 1 for a good refinement.~1.0
Table 1. Key data obtained from a successful SC-XRD experiment.

Part 2: Alternative and Complementary Analytical Techniques

While SC-XRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[13] Fortunately, a suite of powerful alternative and complementary techniques exists to tackle structural elucidation from different angles.

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique, MicroED uses a beam of electrons instead of X-rays to obtain diffraction data.[14][15] Because electrons interact much more strongly with matter, it is possible to determine high-resolution atomic structures from nanocrystals that are thousands of times smaller than what is required for SC-XRD.[16][17]

  • Key Advantage: Its ability to analyze crystalline powders that appear amorphous, often bypassing the need for extensive crystallization screening.[16][17] Data collection is also significantly faster, often taking only minutes per crystal.[16]

  • Methodology: A small amount of powder is applied to a TEM grid, which is then flash-frozen.[14] The grid is placed in a cryo-electron microscope, and continuous rotation diffraction data are collected from nanocrystals.[18] The data can then be processed using standard crystallographic software.[18]

  • Limitation: Requires access to specialized and expensive cryo-electron microscopy equipment and expertise.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[19] It does not require crystals and provides a wealth of information about the connectivity and chemical environment of atoms.[20]

  • Key Advantage: It is non-destructive and provides data on the molecule's structure and dynamics in a more "natural" solution state, which can be crucial for understanding biological activity.[21]

  • Methodology: A full structural elucidation requires a suite of experiments:[22][23]

    • 1D (¹H, ¹³C): Identifies the number and type of hydrogen and carbon environments.

    • 2D COSY: Shows which protons are coupled (i.e., adjacent) to each other.

    • 2D HSQC: Correlates each proton to the carbon it is directly attached to.

    • 2D HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds), which is critical for connecting molecular fragments.

    • 2D NOESY/ROESY: Identifies protons that are close in space, providing crucial information about stereochemistry and 3D conformation.

  • Limitation: While NMR excels at determining the constitution (atom-to-atom connectivity), defining the precise 3D structure relies on interpreting through-space correlations (NOEs), which can sometimes be ambiguous for complex or flexible molecules. It does not provide the high-precision bond lengths and angles that XRD does.[21]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[2]

  • Key Advantage: HRMS can determine a molecule's elemental composition with extremely high accuracy, allowing for the unambiguous confirmation of its chemical formula.[24] It requires a minuscule amount of sample.

  • Methodology: The molecule is ionized (e.g., via Electrospray Ionization - ESI), and the mass of the molecular ion is measured with high precision. Tandem MS (MS/MS) experiments fragment the molecule and analyze the masses of the fragments, providing clues about the underlying substructures.[25]

  • Limitation: MS provides no information about the 3D arrangement of atoms or stereochemistry.[26] It is a vital complementary technique for confirming molecular weight and formula but cannot solve a structure on its own.[27]

Computational Crystal Structure Prediction (CSP)

CSP is an in silico method that seeks to predict how a molecule will pack in a crystal lattice.[28]

  • Key Advantage: It can be used to explore the landscape of possible crystal forms (polymorphs) before significant experimental work is undertaken.[29] This is critically important in the pharmaceutical industry, where different polymorphs can have different properties.[29]

  • Methodology: Using the molecule's 2D structure as a starting point, computational algorithms generate thousands of plausible crystal packing arrangements. The lattice energy of each structure is calculated, and the most stable, low-energy predictions are identified as likely candidates.[30][31]

  • Limitation: CSP is computationally intensive and is a prediction, not a measurement. The predicted structures must be validated by comparison with experimental data, typically from powder X-ray diffraction (PXRD).[29]

Part 3: A Practical Comparison and Decision Guide

The choice of analytical technique is dictated by the nature of the sample, the available instrumentation, and the specific questions being asked.

FeatureSingle-Crystal XRD (SC-XRD)Microcrystal ED (MicroED)NMR SpectroscopyHigh-Resolution MS (HRMS)
Sample Requirement Single crystal (~50-250 µm)Nanocrystals in powder (~100 nm)Soluble sample (~1-5 mg)Trace amounts (ng-µg)
Primary Output Precise 3D atomic coordinates, bond lengths/angles, absolute configurationPrecise 3D atomic coordinates, bond lengths/anglesAtomic connectivity, relative stereochemistry in solutionElemental formula, molecular weight, fragments
Key Advantage Unambiguous, high-precision 3D structure ("Gold Standard")Works on tiny crystals/powders, very fast data collection[16]No crystallization needed, provides solution-state dynamics[21]Extremely high sensitivity, confirms molecular formula[24]
Key Limitation Requires high-quality single crystals, can be time-consumingRequires specialized cryo-EM equipment and expertise[17]Indirect 3D structure, less precise geometry than XRD[21]No 3D or stereochemical information[26]
Typical Timeframe Days to weeks (including crystal growth)Hours to daysHours per sampleMinutes per sample
Table 2. Comparative summary of leading structural elucidation techniques.
Decision-Making Workflow

For a novel compound like 2-Ethynyl-5-(methylsulfonyl)aniline, a synergistic approach is always the most robust. HRMS and NMR are first used to confirm that the correct molecule has been synthesized. The subsequent path depends on the ability to grow crystals.

Decision_Tree Start Start: Novel Compound Synthesized Initial_Characterization Confirm Identity: NMR + HRMS Start->Initial_Characterization Crystal_Question Attempt Crystallization. Obtain Single Crystals? Initial_Characterization->Crystal_Question SC_XRD Yes: Perform SC-XRD Analysis Crystal_Question->SC_XRD Yes No_Crystals No: Obtain Crystalline Powder? Crystal_Question->No_Crystals No Final_Structure Definitive 3D Structure SC_XRD->Final_Structure MicroED Yes: Perform MicroED Analysis No_Crystals->MicroED Yes Amorphous No: Amorphous Solid or Oil No_Crystals->Amorphous No MicroED->Final_Structure NMR_Structure Rely on Full NMR Analysis (1D/2D, NOESY) for Solution-State Structure Amorphous->NMR_Structure CSP_PXRD Combine Computational CSP with experimental Powder XRD to validate predicted structure Amorphous->CSP_PXRD

Caption: Decision workflow for selecting a structural analysis method.

Conclusion

The structural elucidation of a novel molecule such as 2-Ethynyl-5-(methylsulfonyl)aniline is a cornerstone of modern chemical research. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for providing high-precision, three-dimensional atomic information, its success hinges on the often-difficult step of growing suitable crystals.

When faced with microscopic or stubborn powders, Microcrystal Electron Diffraction has emerged as a game-changing alternative, delivering XRD-quality data from nanoscale crystals. For non-crystalline materials, NMR spectroscopy is the undisputed champion, offering detailed insight into atomic connectivity and conformation in solution. These primary determination methods are critically supported by High-Resolution Mass Spectrometry , which provides an essential and unambiguous confirmation of the molecular formula, and Computational Crystal Structure Prediction , which offers a powerful predictive lens into solid-state packing.

Ultimately, a multi-faceted, synergistic strategy provides the most comprehensive and trustworthy structural picture, empowering researchers to make confident, data-driven decisions in their pursuit of scientific innovation.

References

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(10), 1587-1592. Available at: [Link]

  • Li, F., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Development and Technology, 20(6), 641-650. Available at: [Link]

  • Martynowycz, M. W., & Gonen, T. (2020). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments, (158). Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Creative Biostructure. (2025, March 10). MicroED vs Cryo-EM SPA: Key Differences and Applications. Retrieved from [Link]

  • Clogston, J., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 707936. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Micro-Crystal Electron Diffraction Analysis Service. Retrieved from [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1847-1867. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

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  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). In MATLAB. InTech. Available at: [Link]

  • Waseda University. (2025, October 29). Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1125-1132. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Taniguchi, T., et al. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Available at: [Link]

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comparing synthetic routes for 2-ethynyl aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl aniline (2-EA) is a linchpin intermediate in the synthesis of indole-based therapeutics and quinazoline kinase inhibitors (e.g., Erlotinib). Its synthesis presents a classic chemoselective challenge: installing a reactive terminal alkyne in the presence of a nucleophilic amine or a reducible nitro group.

This guide objectively compares three distinct synthetic strategies. We move beyond simple recipe listing to analyze the causality of success in each route, focusing on chemoselectivity, impurity profiles, and scalability.

The Strategic Landscape
FeatureRoute A: Standard Sonogashira Route B: Nitro-Reduction Route C: Bestmann-Ohira
Starting Material 2-Iodoaniline1-Halo-2-nitrobenzene2-Aminobenzaldehyde
Primary Utility Discovery / Small ScaleIndustrial Scale-upMetal-Sensitive APIs
Key Challenge Pd/Cu removal, Glaser couplingChemoselectivity (Alkyne vs Nitro)Reagent preparation
Green Metric Low (Heavy metals, Solvents)Medium (Fe/Acid waste)High (Metal-free)
Yield Potential 85-95%75-85% (over 2 steps)70-90%

Route A: The Standard Sonogashira Coupling

Best For: Rapid analogue generation in discovery chemistry.

This route utilizes the direct cross-coupling of 2-iodoaniline with trimethylsilylacetylene (TMSA). While reliable, it introduces heavy metal contaminants that must be rigorously scavenged in pharmaceutical applications.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Cu(I) catalytic cycle. The amine functionality on the aniline is generally tolerated, but the free protons can occasionally interfere with oxidative addition if the catalyst loading is too low. The critical failure mode here is Glaser homocoupling of the alkyne, promoted by oxygen and excess copper.

DOT Diagram: Catalytic Cycle & Impurity Pathways

Sonogashira Start 2-Iodoaniline OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Pd(0) Pd0 Pd(0) Active Species TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet TMS-Acetylene/CuI Prod 2-TMS-Ethynyl Aniline TransMet->Prod Reductive Elimination Glaser Glaser Homocoupling (Impurity) TransMet->Glaser O2 / Excess Cu Prod->Pd0

Figure 1: Sonogashira cycle highlighting the critical transmetallation step where copper acetylide can diverge into the Glaser homocoupling impurity if oxygen is present.

Validated Protocol
  • Reagents: 2-Iodoaniline (1.0 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), TMS-acetylene (1.2 eq), Et3N (3.0 eq) in THF.

  • Procedure: Degas THF vigorously (sparge with Ar for 15 min). Add aniline, catalysts, and base.[1] Add TMS-acetylene dropwise at RT. Stir 4-6h.

  • Deprotection: Treat crude TMS-intermediate with K2CO3 in MeOH (RT, 1h).

  • Purification: Silica gel chromatography (Hex/EtOAc).

Pros: High functional group tolerance. Cons: Residual Pd/Cu requires scavenging (e.g., QuadraPure™); cost of iodinated starting material.

Route B: Nitro-Reduction Strategy (Chemoselective)

Best For: Cost-effective scale-up and avoiding iodinated precursors.

This route starts with cheaper 1-halo-2-nitrobenzenes. The Sonogashira coupling is performed on the nitro compound, followed by reduction. The critical scientific challenge is reducing the nitro group (


) to the amine (

) without hydrogenating the alkyne (

).
The Chemoselectivity Problem

Standard catalytic hydrogenation (H2, Pd/C) will reduce the alkyne to an alkane. Therefore, chemical reduction using metals or specific transfer hydrogenation conditions is required.

Validated Protocol: Stannous Chloride (SnCl2) Method

Stannous chloride is the gold standard for this transformation in a laboratory setting due to its high selectivity for nitro groups in the presence of unsaturation.

  • Substrate: 2-((trimethylsilyl)ethynyl)nitrobenzene (1.0 eq).

  • Reagent: SnCl2·2H2O (5.0 eq).

  • Solvent: Ethanol or EtOAc (0.1 M).

  • Procedure:

    • Dissolve substrate in EtOH.[2]

    • Add SnCl2[2][3][4][5]·2H2O in one portion.

    • Heat to 70°C for 2 hours. Monitor by TLC (nitro compounds are often yellow; amines are fluorescent/colorless).

    • Workup (Critical): Cool to RT. Pour into ice water. Neutralize carefully with sat. NaHCO3 (pH 8). Note: Tin salts form a thick emulsion. Filter through Celite to remove tin salts before extraction with EtOAc.

  • Yield: Typically 80-90%.

Alternative (Green/Industrial): Fe powder in H2O/CO2 or Sodium Dithionite (Na2S2O4) can be used for milder, cheaper reduction, though SnCl2 is more robust for small-scale consistency.

DOT Diagram: Chemoselective Reduction

Reduction Nitro 2-Nitro-Ethynylbenzene H2Pd H2 / Pd/C (Non-Selective) Nitro->H2Pd SnCl2 SnCl2 / EtOH (Chemoselective) Nitro->SnCl2 OverRed 2-Ethyl Aniline (Over-reduced Impurity) H2Pd->OverRed Reduces Alkyne Target 2-Ethynyl Aniline (Target Product) SnCl2->Target Preserves Alkyne

Figure 2: Divergent pathways in nitro reduction. Catalytic hydrogenation poses a high risk of over-reduction, whereas SnCl2 selectively targets the nitro group.

Route C: Bestmann-Ohira Reagent (Metal-Free)

Best For: Pharmaceutical intermediates where metal contamination is zero-tolerance.

This route avoids transition metals entirely by homologating 2-aminobenzaldehyde. It utilizes the Bestmann-Ohira reagent (BOR), often generated in situ from the safer imidazole-1-sulfonyl azide to avoid handling isolated diazo compounds.

Mechanistic Insight

The reaction involves a nucleophilic attack of the dimethyl (diazomethyl)phosphonate anion on the aldehyde, followed by a Wolff rearrangement-like elimination of nitrogen to form the terminal alkyne.

Validated Protocol (In Situ Generation)
  • Reagents: 2-Aminobenzaldehyde (1.0 eq), Imidazole-1-sulfonyl azide (1.2 eq), Dimethyl (2-oxopropyl)phosphonate (1.2 eq), K2CO3 (2.5 eq).

  • Solvent: Methanol/Acetonitrile (1:1).

  • Procedure:

    • Combine phosphonate and azide with K2CO3 in solvent to generate the Bestmann-Ohira reagent in situ (stir 2h, RT).

    • Add 2-aminobenzaldehyde.

    • Stir at RT for 4-12h.

  • Purification: Aqueous workup followed by flash chromatography.

Pros: No Pd/Cu residues; mild room-temperature conditions; high atom economy relative to Corey-Fuchs. Cons: Reagent cost (if buying BOR) or preparation time (if making in situ); 2-aminobenzaldehyde stability (prone to polymerization).

Summary of Recommendations

ScenarioRecommended RouteWhy?
Academic Lab / Discovery Route A (Sonogashira) Speed and reliability. The cost of Pd is negligible on mg scale.
Process Development (>1kg) Route B (Nitro-Red) 1-Chloro-2-nitrobenzene is significantly cheaper than 2-iodoaniline. SnCl2 or Fe reduction is scalable.
GMP / Metal-Sensitive Route C (Bestmann-Ohira) Eliminates risk of heavy metal carryover into the final API.

References

  • Sonogashira Coupling Protocol & Mechanism

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Selective Nitro Reduction (SnCl2)

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters.

  • Green Reduction (Fe/CO2/H2O)

    • Dang, K., & Cheng, H. (2026). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium.[6][7] ChemPlusChem.

  • Bestmann-Ohira Reagent (In Situ)

    • Jepsen, T. H., & Kristensen, J. L. (2014).[8] In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes.[8] The Journal of Organic Chemistry.

  • Sodium Dithionite Reduction

    • Kwanghee Koh Park, et al. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite.[9] The Journal of Organic Chemistry.

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A Comparative Guide to Quality Control Standards for 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing robust quality control (QC) standards for the novel research compound, 2-Ethynyl-5-(methylsulfonyl)aniline. In the absence of established pharmacopeial monographs for this specific molecule, this document synthesizes best practices and analytical methodologies from closely related structures and regulatory guidelines. By offering a comparative analysis of analytical techniques and supporting experimental protocols, this guide aims to equip researchers with the necessary tools to ensure the identity, purity, and overall quality of this important building block in drug discovery.

Introduction: The Significance of 2-Ethynyl-5-(methylsulfonyl)aniline

2-Ethynyl-5-(methylsulfonyl)aniline is a unique trifunctional aromatic compound featuring an aniline moiety, an ethynyl group, and a methylsulfonyl substituent. This combination of functional groups makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The aniline core is a common pharmacophore, the ethynyl group provides a versatile handle for click chemistry and other coupling reactions, and the methylsulfonyl group can modulate physicochemical properties such as solubility and metabolic stability. Given its potential in the development of novel therapeutics, stringent quality control is paramount to ensure the reliability and reproducibility of research and development efforts.

Establishing Quality Control Specifications

A comprehensive quality control strategy for 2-Ethynyl-5-(methylsulfonyl)aniline should encompass tests for identification, purity (assay), and the control of potential impurities. The following table outlines a proposed set of specifications, drawing parallels from the quality control of other aniline derivatives.

Table 1: Proposed Quality Control Specifications for 2-Ethynyl-5-(methylsulfonyl)aniline

Test Acceptance Criteria Analytical Method
Identification
A. Infrared SpectroscopyThe infrared absorption spectrum should be concordant with the reference spectrum of 2-Ethynyl-5-(methylsulfonyl)aniline.FTIR
B. HPLC Retention TimeThe retention time of the major peak in the chromatogram of the sample preparation should correspond to that of the standard preparation.HPLC-UV
C. Mass SpectrometryThe mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.LC-MS
Assay 98.0% - 102.0% (on as-is basis)HPLC-UV
Impurities
Any single unspecified impurity≤ 0.10%HPLC-UV
Total impurities≤ 1.0%HPLC-UV
Residual Solvents As per ICH Q3C guidelinesGC-FID/MS
Water Content ≤ 0.5%Karl Fischer Titration

Comparative Analysis of Analytical Techniques

The selection of appropriate analytical techniques is critical for the accurate assessment of 2-Ethynyl-5-(methylsulfonyl)aniline's quality. This section provides a comparative overview of the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of quality control for non-volatile organic molecules. For 2-Ethynyl-5-(methylsulfonyl)aniline, a reversed-phase HPLC method with UV detection is the recommended approach for both assay and impurity profiling due to its high resolving power and sensitivity.

Comparison of HPLC Columns and Mobile Phases:

Column Mobile Phase Advantages Disadvantages
C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (Gradient)Excellent resolution for a wide range of polar and non-polar impurities. Good peak shape.Longer run times for gradient elution.
Phenyl-Hexyl (e.g., 4.6 x 100 mm, 3.5 µm)Methanol/Ammonium Acetate Buffer (Isocratic)Enhanced selectivity for aromatic compounds due to π-π interactions. Faster analysis with isocratic elution.May not resolve all potential impurities as effectively as a C18 gradient method.

The choice between these methods will depend on the specific impurity profile of the synthetic route. A gradient C18 method is generally preferred for initial characterization and method development, while a faster isocratic phenyl-hexyl method could be implemented for routine QC testing once the impurity profile is well understood.

Gas Chromatography (GC)

GC is the preferred method for the analysis of residual solvents, which are common process-related impurities from the synthesis and purification of the compound. A headspace GC with a flame ionization detector (FID) or mass spectrometer (MS) offers the necessary sensitivity and selectivity.

Comparison of GC Detectors:

Detector Advantages Disadvantages
Flame Ionization Detector (FID)Robust, linear over a wide range, and sensitive to most organic solvents.Not selective; any volatile organic compound will produce a signal.
Mass Spectrometer (MS)Provides definitive identification of solvents based on their mass spectra. Highly sensitive and selective.More complex and expensive instrumentation compared to FID.

For routine analysis where the potential residual solvents are known, GC-FID is often sufficient. However, for investigational purposes or when dealing with unknown impurities, GC-MS is invaluable.

Spectroscopic Methods for Identification

Spectroscopic techniques provide fingerprint information for the definitive identification of 2-Ethynyl-5-(methylsulfonyl)aniline.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups (e.g., -NH2, -C≡C-H, -SO2-). It is a rapid and non-destructive technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule. This is a powerful tool for absolute structure confirmation.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS or GC-MS), it provides molecular weight information and fragmentation patterns that are unique to the compound's structure.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key analytical procedures.

HPLC-UV Method for Assay and Impurity Determination

Objective: To quantify the amount of 2-Ethynyl-5-(methylsulfonyl)aniline and detect any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of 2-Ethynyl-5-(methylsulfonyl)aniline reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the 2-Ethynyl-5-(methylsulfonyl)aniline sample and prepare as described for the Standard Preparation.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • UV detection: 254 nm

    • Injection volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the assay of 2-Ethynyl-5-(methylsulfonyl)aniline by comparing the peak area of the sample to that of the standard.

    • Determine the percentage of each impurity by area percent normalization.

¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of 2-Ethynyl-5-(methylsulfonyl)aniline.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The expected signals would include those for the aromatic protons, the amine protons, the ethynyl proton, and the methylsulfonyl protons.

Visualization of Workflows

Quality Control Workflow

qc_workflow cluster_sample Sample Receipt cluster_testing Analytical Testing cluster_disposition Disposition raw_material Raw Material identification Identification (FTIR, HPLC, MS) raw_material->identification assay Assay & Impurities (HPLC-UV) raw_material->assay residual_solvents Residual Solvents (GC-FID/MS) raw_material->residual_solvents water_content Water Content (Karl Fischer) raw_material->water_content pass Release identification->pass All tests pass fail Reject identification->fail Any test fails assay->pass All tests pass assay->fail Any test fails residual_solvents->pass All tests pass residual_solvents->fail Any test fails water_content->pass All tests pass water_content->fail Any test fails

Caption: A typical workflow for the quality control of 2-Ethynyl-5-(methylsulfonyl)aniline.

HPLC Method Development Logic

hplc_method_dev start Start: Define Analytical Goal (Assay & Impurity Profile) column_selection Select Column (C18 or Phenyl-Hexyl) start->column_selection mobile_phase Choose Mobile Phase (ACN/Water or MeOH/Buffer) column_selection->mobile_phase gradient_isocratic Gradient or Isocratic Elution? mobile_phase->gradient_isocratic optimization Optimize Parameters (Flow Rate, Temperature, Wavelength) gradient_isocratic->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation final_method Final QC Method validation->final_method

Caption: A logical flow for developing a robust HPLC method for 2-Ethynyl-5-(methylsulfonyl)aniline.

Potential Impurities and Their Control

The control of impurities is a critical aspect of quality control. Potential impurities in 2-Ethynyl-5-(methylsulfonyl)aniline can arise from the starting materials, by-products of the synthesis, or degradation.

Table 2: Potential Impurities and Their Origin

Impurity Potential Origin Control Strategy
Starting materials (e.g., substituted anilines, acetylenic compounds)Incomplete reactionMonitor by HPLC; optimize reaction conditions.
Isomeric impuritiesNon-selective reactionsUse of regioselective synthetic methods; purification by chromatography or crystallization.
Oxidation products (e.g., N-oxides, degradation of the ethynyl group)Exposure to air, light, or oxidizing agentsStore under inert atmosphere, protected from light; use of antioxidants if necessary.
Polymeric materialsSelf-polymerization of the ethynyl groupControl of temperature and storage conditions.

A well-designed synthetic process and appropriate purification steps are the primary means of controlling these impurities. The HPLC method described in section 4.1 should be capable of separating and quantifying these potential impurities.

Conclusion

Ensuring the quality of 2-Ethynyl-5-(methylsulfonyl)aniline is essential for its successful application in research and drug development. This guide has provided a comprehensive framework for establishing quality control standards, including proposed specifications, a comparative analysis of analytical techniques, and detailed experimental protocols. By implementing these recommendations, researchers can be confident in the identity, purity, and consistency of this valuable chemical intermediate, thereby contributing to the integrity and success of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline Q3C(R8) IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.

Comparative Guide: Elemental Analysis vs. Theoretical Values for 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & QA Guide Subject: 2-Ethynyl-5-(methylsulfonyl)aniline (CAS: 209919-30-2) Application: Key Intermediate for Lapatinib (Tykerb) Synthesis

Executive Summary: The Gatekeeper of GMP Synthesis

In the high-stakes synthesis of dual tyrosine kinase inhibitors like Lapatinib , the intermediate 2-Ethynyl-5-(methylsulfonyl)aniline acts as a critical linchpin. While High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing organic purity, it often fails to detect "invisible" contaminants—inorganic salts, trapped solvents, and moisture—that can catastrophically poison downstream catalytic cycles.

This guide compares the Theoretical Ideal (stoichiometric perfection) against Real-World Analytical Grades , demonstrating why Elemental Analysis (EA) serves as the ultimate arbiter of product performance. We analyze how deviations from theoretical values reveal specific process failures (e.g., trapped Palladium catalysts or Sonogashira homocoupling) that HPLC misses.

The Theoretical Baseline (The "Gold Standard")

To validate the quality of 2-Ethynyl-5-(methylsulfonyl)aniline, one must first establish the mathematical absolute. Any deviation from these values beyond the standard tolerance (


) indicates contamination.

Molecular Formula:


Molecular Weight: 

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.09955.37%
Hydrogen (H) 91.0089.0724.65%
Nitrogen (N) 114.00714.0077.17%
Sulfur (S) 132.06032.06016.42%
Oxygen (O) 215.99931.99816.39%

Critical Note: The sulfur content (16.42%) is unusually high. Standard combustion analysis often fails here without specific oxidizers (e.g.,


) because sulfones (

) are thermally stable and resistant to complete oxidation.

Comparative Performance: EA Validated vs. "HPLC-Pure"

This section compares three grades of the product often found in supply chains. We demonstrate how EA data exposes issues that "99% HPLC Purity" claims often hide.

Scenario Analysis: Interpreting the Deviation
Grade A: The Reference Standard (Recrystallized)
  • Status: Suitable for GMP manufacturing.

  • HPLC: >99.5%[1]

  • EA Result: Matches theoretical within

    
    .[2]
    
Grade B: The "Solvent Trap" (Vacuum Dried Only)
  • Status: Common Process Failure.

  • The Flaw: The sulfonyl group is a hydrogen-bond acceptor, aggressively trapping solvents like Methanol (MeOH) or Tetrahydrofuran (THF) used during deprotection.

  • EA Signature: High %H, Low %N/S.

    • Why? Solvents add C and H but dilute the N and S mass percentage.

Grade C: The "Catalyst Poison" (Crude Sonogashira)
  • Status: Dangerous for downstream steps.

  • The Flaw: Contains residual Palladium (Pd) or Copper (Cu) salts from the Sonogashira coupling.[3]

  • EA Signature: Low values across all elements (C, H, N, S).

    • Why? Inorganic metals do not combust. They remain as ash, lowering the weight percentage of all organic elements proportionally.

Table 2: Comparative Data Simulation
AnalyteTheoretical Grade A (Valid) Grade B (Solvent Trap) Grade C (Inorganic Ash)
Carbon 55.37% 55.41%56.10% (

)
52.80% (

)
Hydrogen 4.65% 4.62%5.20% (

)
4.40% (

)
Nitrogen 7.17% 7.15%6.50% (

)
6.80% (

)
Sulfur 16.42% 16.38%14.90% (

)
15.50% (

)
Diagnosis N/APASS FAIL: Trapped THF/EtOAcFAIL: 5% Inorganic Salt/Pd

Visualizing the Impurity Landscape

The following diagram illustrates where these deviations originate during the synthesis of the Lapatinib intermediate.

G Precursor 2-Iodo-5-(methylsulfonyl)aniline Reaction Sonogashira Coupling (Pd/Cu Catalysts) Precursor->Reaction Crude Crude Intermediate Reaction->Crude Glaser Impurity: Diyne (Glaser) (High %C) Crude->Glaser Oxidative Dimerization Metals Impurity: Trapped Pd/Cu (Low %C/H/N) Crude->Metals Poor Chelation Control Solvent Impurity: Trapped MeOH (High %H) Crude->Solvent Incomplete Drying Final Target: 2-Ethynyl-5-(methylsulfonyl)aniline (Theoretical Match) Crude->Final Recrystallization & Drying

Figure 1: Synthesis pathway showing the origin of elemental deviations. The "Glaser" impurity refers to alkyne homocoupling, a common side reaction in Sonogashira chemistry.

Experimental Protocol: Ensuring Accurate EA

Achieving the theoretical values requires a rigorous protocol. Standard "send-and-forget" analysis often yields false failures due to the molecule's specific chemistry (sulfone moiety and terminal alkyne).

Step 1: Sample Preparation (The Drying Phase)

The sulfonyl group makes the molecule hygroscopic.

  • Drying: Dry the sample at 40°C under high vacuum (<5 mbar) for 12 hours.

    • Caution: Do not exceed 50°C. Terminal alkynes can be thermally unstable or polymerize, altering the %C.

  • Desiccator: Store in a desiccator with

    
     until the moment of weighing.
    
Step 2: Combustion Optimization

Standard combustion (CHNS) often yields low Sulfur results for sulfones.

  • Oxidizer: Add Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    ) to the tin capsule. This ensures complete oxidation of the
    
    
    moiety to
    
    
    gas.
  • Oxygen Boost: Ensure the dynamic flash combustion uses a high-purity

    
     loop with a minimum 2-second injection time.
    
Step 3: Data Interpretation Workflow

Use this logic flow to interpret your results.

DecisionTree Start EA Results Received CheckC Is %C within ±0.4%? Start->CheckC CheckH Is %H within ±0.4%? CheckC->CheckH Yes FailC_Low FAIL: Low %C Check Ash/Residue CheckC->FailC_Low No (< Theoretical) FailC_High FAIL: High %C Check Homocoupling CheckC->FailC_High No (> Theoretical) Pass PASS: Release for Synthesis CheckH->Pass Yes FailH_High FAIL: High %H Check Solvent (NMR) CheckH->FailH_High No (> Theoretical)

Figure 2: QA Decision Tree for interpreting Elemental Analysis data.

Orthogonal Validation (Supporting Data)

While EA is the gatekeeper for bulk purity, it must be supported by orthogonal techniques to confirm molecular identity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Expected:

      
       (approx).
      
    • Role: Confirms the formula mass, but does not detect inorganic salts.

  • 1H NMR (DMSO-d6):

    • Ethynyl Proton: Look for a singlet/triplet around

      
       4.4–4.6 ppm.
      
    • Methylsulfonyl: Strong singlet at

      
       3.2 ppm.
      
    • Role: Specifically identifies which solvent is trapped (e.g., a peak at 3.73 ppm indicates THF) if EA shows high %H.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry):

    • Limit: Pd < 10 ppm, Cu < 10 ppm.

    • Role: If EA shows "Low values across the board" (Grade C), ICP-MS quantifies the metal contamination.

References

  • Synthesis of Lapatinib Intermediates

    • Petrov, K. G., et al. (2006).[4] "Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[4] Link

  • Elemental Analysis Standards

    • Barwick, V. (2016). "Eurachem/CITAC Guide: Guide to Quality in Analytical Chemistry: An Aid to Accreditation." Eurachem. Link

    • ACS Publication Guidelines for Purity.[5] "Characterization of Organic Compounds." American Chemical Society.[6][7][8] Link

  • Sonogashira Coupling Impurities

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Ethynyl-5-(methylsulfonyl)aniline. As a specialized aromatic amine, this compound requires careful handling and adherence to hazardous waste procedures to ensure the safety of laboratory personnel and the protection of the environment. The following guidelines are synthesized from established safety protocols for aniline derivatives and sulfonyl-containing compounds, providing a framework for responsible waste management in a research and development setting.

The structural components of 2-Ethynyl-5-(methylsulfonyl)aniline—an aniline core, an ethynyl group, and a methylsulfonyl group—suggest a profile of a combustible substance that is likely harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3] Aniline itself is classified as a toxic compound, and its derivatives should be handled with similar precautions.[4][5][6] Therefore, proper disposal is not merely a procedural step but a critical component of laboratory safety.

Hazard Assessment and Characterization
Hazard ClassificationAnticipated RiskRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Aniline and its derivatives are known to be toxic.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][7]A common characteristic of aniline compounds.
Eye Damage/Irritation Causes serious eye irritation.[2][3][7]Aromatic amines can be potent eye irritants.
Respiratory Irritation May cause respiratory irritation.[2][3]Inhalation of dust or vapors should be avoided.
Environmental Hazards Potentially toxic to aquatic life.Aniline is very toxic to aquatic organisms.[5]

Incompatible Materials: Store and dispose of 2-Ethynyl-5-(methylsulfonyl)aniline separately from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates to prevent vigorous or explosive reactions.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling and disposing of this compound. The following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves, ensuring they are appropriate for short-term use.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye and Face Protection: Use tight-fitting safety goggles or a face shield to protect against splashes and airborne particles.[2][7]

  • Skin and Body Protection: A full-length laboratory coat is required.[6] For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[8][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Ethynyl-5-(methylsulfonyl)aniline is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[2][4][9]

Step 1: Waste Segregation and Identification

  • Isolate the Waste: Do not mix 2-Ethynyl-5-(methylsulfonyl)aniline waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: 2-Ethynyl-5-(methylsulfonyl)aniline" and include the date of accumulation.[10]

Step 2: Waste Collection and Storage

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for waste collection.[10]

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to manage potential leaks.[10] Keep containers tightly closed.[1][2]

Step 3: Managing Contaminated Materials

  • Solid Waste: Any materials used for cleaning up spills (e.g., vermiculite, sand, absorbent pads), as well as contaminated gloves, wipes, and weighing papers, must be collected and disposed of as hazardous waste.[5][9] Double bag solid waste in clearly labeled plastic bags.[6]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container.

  • Empty Containers: "Empty" containers of 2-Ethynyl-5-(methylsulfonyl)aniline are also considered hazardous waste and must be disposed of accordingly, as they may retain chemical residues.

Step 4: Arranging for Final Disposal

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste off-site yourself.

  • Final Treatment: The final disposal method will be determined by your EHS provider and local regulations, but will likely involve incineration at a licensed facility.[10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[5][9] Do not use combustible materials.

  • Clean-Up: Carefully collect the absorbed material and any contaminated solids into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or methanol), followed by a soap and water wash.[10] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Ethynyl-5-(methylsulfonyl)aniline and associated waste.

G cluster_assessment Hazard Assessment cluster_ppe PPE Check cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (2-Ethynyl-5-(methylsulfonyl)aniline) is_solid Solid Waste? (e.g., unused solid, contaminated wipes) start->is_solid is_liquid Liquid Waste? (e.g., solutions) start->is_liquid is_container Empty Container? start->is_container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) is_solid->ppe is_liquid->ppe is_container->ppe collect_solid Collect in Labeled Hazardous Waste Container (Solid Waste) ppe->collect_solid If Solid collect_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste) ppe->collect_liquid If Liquid collect_container Dispose of as Hazardous Waste ppe->collect_container If Container storage Store in Designated, Secure, & Ventilated Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_container->storage ehs_pickup Request EHS Waste Pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for the disposal of 2-Ethynyl-5-(methylsulfonyl)aniline.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Ethynyl-5-(methylsulfonyl)aniline, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Carl ROTH. Safety Data Sheet: Aniline. Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Combi-Blocks, Inc. (2023).
  • Standard Operating Procedure for Labor
  • ChemicalBook. (2026).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. Available at: [Link]

Sources

A Researcher's Guide to Handling 2-Ethynyl-5-(methylsulfonyl)aniline: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery and development professionals, our work with novel chemical entities demands a synthesis of innovation and rigorous safety. The compound 2-Ethynyl-5-(methylsulfonyl)aniline, while a potentially valuable building block, possesses a trifunctional structure—an aromatic amine (aniline), a sulfone, and an ethynyl group—that necessitates a multi-faceted approach to safe handling. The aniline core, in particular, is a well-documented hazard, with toxic effects associated with inhalation, ingestion, and dermal absorption[1][2].

This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-Ethynyl-5-(methylsulfonyl)aniline, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to create a self-validating system of safety that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

Hazard Assessment: A Triad of Functional Group Risks
  • Aniline Core: Aromatic amines as a class are known for their systemic toxicity. Aniline itself is toxic if inhaled, ingested, or absorbed through the skin, and is a suspected mutagen and carcinogen[1]. Structurally similar compounds like 2-(Methylsulfonyl)aniline are classified as harmful if swallowed, in contact with skin, or inhaled[3]. Therefore, preventing all routes of exposure is the primary directive.

  • Methylsulfonyl Group: This group renders the compound a solid and may influence its metabolic pathway. The SDS for 2-(Methylsulfonyl)aniline indicates it causes serious eye irritation and may cause respiratory irritation[3].

  • Ethynyl Group: While providing a key reactive site for synthesis, this group does not typically add significant toxicity, but can increase the reactivity of the molecule. The SDS for 2-Ethynylaniline also points to skin, eye, and respiratory irritation.

Based on this composite analysis, 2-Ethynyl-5-(methylsulfonyl)aniline should be treated as a substance that is harmful by all routes of exposure, a significant skin and eye irritant, and a potential respiratory irritant.

Personal Protective Equipment (PPE): An Impermeable Barrier

Given the high potential for dermal absorption of aniline-based compounds, the selection of appropriate PPE is your most critical control measure. Standard laboratory attire is insufficient.

PPE ItemSpecificationRationale
Gloves Double-gloving with an inner nitrile glove and an outer, more robust glove such as butyl or Viton.Anilines can permeate standard nitrile gloves with prolonged contact[4]. Double-gloving provides an extra layer of protection, and the outer glove offers superior chemical resistance. A study on aniline permeation highlighted breakthrough times can be as short as a few minutes for some materials[5].
Eye Protection Indirectly vented chemical splash goggles. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.Protects against splashes of liquids or solid particulates from irritating or damaging the eyes[3][6]. A face shield provides an additional barrier for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned.Provides a barrier against incidental contact. Ensures clothing underneath does not become contaminated.
Respiratory Not typically required if all work is performed within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to prevent inhalation exposure[1][7].

Operational Plan: From Receipt to Disposal

A structured workflow minimizes the potential for error and exposure. The following step-by-step process outlines the safe handling of 2-Ethynyl-5-(methylsulfonyl)aniline throughout its lifecycle in the laboratory.

Workflow for Handling 2-Ethynyl-5-(methylsulfonyl)aniline

G cluster_prep Preparation & Staging cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemicals, Glassware, Waste) A->B C 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) B->C D 4. Unpack & Weigh Compound (Use secondary containment) C->D Enter Hood E 5. Perform Reaction or Preparation D->E F 6. Quench & Work-Up E->F G 7. Segregate & Label Waste (Solid, Liquid, Sharps) F->G Waste Generation H 8. Decontaminate Surfaces (e.g., 10% bleach, then ethanol) G->H I 9. Doff PPE in Order (Outer gloves -> Lab Coat -> Inner gloves) H->I J 10. Wash Hands Thoroughly I->J K End of Process

Caption: A step-by-step workflow for the safe handling of 2-Ethynyl-5-(methylsulfonyl)aniline.

Step-by-Step Protocol
  • Preparation (Outside the Fume Hood)

    • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly. All work with aniline compounds must be performed within a fume hood or glove box[1][7].

    • Establish a Designated Area: Clearly mark the area within the fume hood where the work will occur. This reinforces the hazardous nature of the compound and limits cross-contamination[4].

    • Assemble Materials: Before bringing the chemical into the hood, gather all necessary glassware, reagents, solvents, and waste containers. This minimizes traffic in and out of the designated area.

  • Handling (Inside the Fume Hood)

    • Don PPE: Put on all required PPE before handling the primary container.

    • Weighing: Tare your vessel. Dispense the solid compound carefully to avoid generating dust. If possible, use a balance inside the fume hood or a powder-containment enclosure.

    • Running the Reaction: Keep all flasks and containers capped when not actively adding reagents. Ensure the fume hood sash is kept at the lowest practical height.

  • Cleanup and Decontamination

    • Quenching: If applicable, quench the reaction carefully before workup.

    • Surface Decontamination: After the experiment is complete, wipe down the designated area within the fume hood with an appropriate solvent to remove any residual compound.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, and finally the inner gloves.

    • Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE[1][8].

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a critical component of chemical safety and environmental stewardship. Aniline-containing waste streams must never be disposed of down the drain[4].

  • Waste Segregation:

    • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: All liquid waste containing 2-Ethynyl-5-(methylsulfonyl)aniline, including reaction mixtures and solvent rinses, must be collected in a sealed, properly labeled hazardous waste container. Store this container in secondary containment to prevent spills[1].

    • Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "2-Ethynyl-5-(methylsulfonyl)aniline," and any other components of the mixture.

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department for pickup of the sealed waste containers[1]. Do not allow waste to accumulate.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

IncidentAction
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][3].
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][9].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][9].
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) and appropriate PPE. Collect the absorbed material into a sealed hazardous waste container. For large spills, evacuate the lab and contact EHS or the emergency response team immediately[1][7].

By adhering to this comprehensive guide, researchers can confidently and safely work with 2-Ethynyl-5-(methylsulfonyl)aniline, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • Aniline Standard Operating Procedure. (n.d.). Rutgers University.
  • Aniline Safety Document. (n.d.). Scribd.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&B Chemical.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). A&B Chemical.
  • Safety Data Sheet: Aniline. (n.d.). Chemos GmbH & Co. KG.
  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge - BloomTech.
  • Safety Data Sheet: Aldrich 426385. (2024, March 7). MilliporeSigma.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). A&B Chemical.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis Online.
  • Aniline - Incident management. (2022, August 15). GOV.UK.
  • Safety Data Sheet: SS-6727 - 2-(Methylsulfonyl)aniline. (2023, January 2). Combi-Blocks, Inc.
  • Safety Data Sheet. (2024, December 19). TCI Chemicals.
  • Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet. (2024, September 6). MilliporeSigma.
  • Safety Data Sheet. (2011, February 10). Thermo Fisher Scientific.
  • Safety D
  • 2-Ethylaniline SDS, 578-54-1 Safety D
  • Aniline Safety Information. (n.d.).
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper C
  • Decontamination Efficiency of Phenylamine using Foam coupled Acidic Spray. (n.d.). E3S Web of Conferences.

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